molecular formula C9H7NOS2 B074922 3-Phenylrhodanine CAS No. 1457-46-1

3-Phenylrhodanine

Cat. No.: B074922
CAS No.: 1457-46-1
M. Wt: 209.3 g/mol
InChI Key: DVRWEKGUWZINTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenylrhodanine is a privileged heterocyclic scaffold of significant interest in multiple research domains, particularly in materials science and medicinal chemistry. Its core structure, featuring a thiazolidine-2,4-dione ring system, serves as a versatile electron-accepting unit and a robust building block for the synthesis of novel organic semiconductors. Researchers utilize this compound to develop push-pull type chromophores for organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs), where its strong electron-withdrawing nature enhances intramolecular charge transfer and tunes the absorption spectra.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS2/c11-8-6-13-9(12)10(8)7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRWEKGUWZINTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061706
Record name 4-Thiazolidinone, 3-phenyl-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9061706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1457-46-1
Record name 3-Phenylrhodanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1457-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Phenylrhodanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001457461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenylrhodanine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17528
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Thiazolidinone, 3-phenyl-2-thioxo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Thiazolidinone, 3-phenyl-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9061706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenylrhodanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.492
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-PHENYLRHODANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJZ2D15FXC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Phenylrhodanine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Phenylrhodanine is a heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents.[1] Its biological activity is intrinsically linked to its physicochemical properties, which govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and detailed experimental protocols for their determination. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of rhodanine-based compounds.

Chemical Structure and Core Properties

This compound, with the systematic name 3-phenyl-2-thioxothiazolidin-4-one, is characterized by a central rhodanine ring substituted with a phenyl group at the nitrogen atom. This structure imparts a unique combination of lipophilicity and hydrogen bonding potential, which are critical determinants of its interaction with biological targets.

PropertyValueSource
Molecular Formula C₉H₇NOS₂
Molecular Weight 209.29 g/mol
Appearance White to yellow crystalline powder
CAS Number 1457-46-1
Melting Point 190-194 °C
Boiling Point 322 °C at 760 mmHg
Density 1.45 g/cm³
Flash Point 148.5 °C
Vapor Pressure 0.000288 mmHg at 25 °C

Synthesis of this compound

The synthesis of this compound is a critical first step for any research involving this compound. A common and effective method involves the condensation of phenyl isothiocyanate with thioglycolic acid.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from phenyl isothiocyanate and thioglycolic acid.

Materials:

  • Phenyl isothiocyanate

  • Thioglycolic acid

  • Triethylamine

  • Toluene

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Büchner funnel and flask

  • Filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenyl isothiocyanate (0.1 mol) in 100 mL of toluene.

  • Addition of Reagents: To the stirred solution, add triethylamine (0.1 mol) followed by the dropwise addition of thioglycolic acid (0.1 mol). An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) and brine (50 mL).

  • Isolation of Product: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from ethanol to obtain pure this compound as a crystalline powder.

  • Characterization: Confirm the identity and purity of the synthesized compound using melting point determination, NMR, and IR spectroscopy.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process Phenyl Isothiocyanate Phenyl Isothiocyanate Reaction Setup Reaction Setup Phenyl Isothiocyanate->Reaction Setup Thioglycolic Acid Thioglycolic Acid Reagent Addition Reagent Addition Thioglycolic Acid->Reagent Addition Triethylamine Triethylamine Triethylamine->Reagent Addition Reaction Setup->Reagent Addition Reflux Reflux Reagent Addition->Reflux Work-up Work-up Reflux->Work-up Isolation Isolation Work-up->Isolation Purification Purification Isolation->Purification Characterization Characterization Purification->Characterization

Caption: Workflow for the synthesis of this compound.

Solubility

The solubility of this compound is a crucial parameter for its formulation and biological testing. Generally, it is poorly soluble in water and more soluble in organic solvents.

Experimental Protocol: Determination of Solubility

Objective: To quantitatively determine the solubility of this compound in various solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., water, ethanol, DMSO, acetone, chloroform)

  • Scintillation vials or small glass test tubes

  • Shaker or vortex mixer

  • Thermostatically controlled water bath or incubator

  • Centrifuge

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume (e.g., 1 mL) of each solvent in a series of vials.

  • Equilibration: Tightly cap the vials and place them in a shaker within a temperature-controlled environment (e.g., 25 °C or 37 °C). Shake the samples for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15-20 minutes to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Determine the concentration of this compound in the diluted supernatant using a pre-validated UV-Vis spectrophotometry or HPLC method.

  • Calculation: Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

Solubility_Determination_Workflow Start Start Excess Solute in Solvent Excess Solute in Solvent Start->Excess Solute in Solvent Equilibration (Shaking) Equilibration (Shaking) Excess Solute in Solvent->Equilibration (Shaking) Phase Separation (Centrifugation) Phase Separation (Centrifugation) Equilibration (Shaking)->Phase Separation (Centrifugation) Supernatant Dilution Supernatant Dilution Phase Separation (Centrifugation)->Supernatant Dilution Quantification (UV-Vis/HPLC) Quantification (UV-Vis/HPLC) Supernatant Dilution->Quantification (UV-Vis/HPLC) Solubility Calculation Solubility Calculation Quantification (UV-Vis/HPLC)->Solubility Calculation End End Solubility Calculation->End

Caption: Workflow for solubility determination.

Acidity (pKa)

The pKa of this compound is an important determinant of its ionization state at physiological pH, which influences its membrane permeability and interaction with biological targets. The rhodanine ring contains an acidic proton at the C5 position, and the N-H proton in the unsubstituted rhodanine is also acidic.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

Objective: To determine the pKa of this compound by measuring the change in its UV-Vis absorbance as a function of pH.

Materials:

  • This compound

  • A series of buffers with a range of pH values (e.g., pH 2 to 12)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • pH meter

  • Stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol)

Procedure:

  • Preparation of Solutions: Prepare a series of solutions of this compound at a constant concentration in the different pH buffers. This is typically done by adding a small aliquot of the stock solution to each buffer.

  • UV-Vis Spectra Acquisition: Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range.

  • Data Analysis: Identify the wavelength(s) at which the absorbance changes significantly with pH. Plot the absorbance at this wavelength against the pH of the solution.

  • pKa Calculation: The pKa is the pH at which the compound is 50% ionized. This can be determined from the inflection point of the resulting sigmoidal curve. The data can be fitted to the Henderson-Hasselbalch equation to obtain a precise pKa value.

Spectroscopic Properties

Spectroscopic analysis is essential for the structural elucidation and characterization of this compound.

UV-Visible Spectroscopy

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π-π* transitions of the phenyl ring and the conjugated system within the rhodanine moiety.

Expected Spectral Features:

  • An intense absorption band is expected in the range of 250-280 nm, characteristic of the phenyl group.

  • Another absorption band, potentially at a longer wavelength, may be attributed to the conjugated thione-carbonyl system of the rhodanine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

Expected ¹H NMR Spectral Features (in CDCl₃ or DMSO-d₆):

  • Phenyl Protons: A multiplet in the aromatic region (δ 7.0-7.5 ppm) corresponding to the five protons of the phenyl ring.

  • Methylene Protons: A singlet in the region of δ 4.0-4.5 ppm corresponding to the two protons of the CH₂ group in the rhodanine ring.

Expected ¹³C NMR Spectral Features (in CDCl₃ or DMSO-d₆):

  • Carbonyl Carbon: A signal in the downfield region (δ 170-180 ppm).

  • Thione Carbon: A signal further downfield (δ ~200 ppm).

  • Phenyl Carbons: Several signals in the aromatic region (δ 120-140 ppm).

  • Methylene Carbon: A signal in the aliphatic region (δ 30-40 ppm).

Experimental Protocol: NMR Sample Preparation

Objective: To prepare a high-quality sample of this compound for NMR analysis.

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆) (0.5-0.7 mL)

  • NMR tube (5 mm) and cap

  • Pasteur pipette and bulb

  • Small vial

  • Cotton or glass wool

Procedure:

  • Dissolution: Weigh the appropriate amount of this compound into a small, clean, and dry vial. Add the deuterated solvent and gently swirl or vortex to dissolve the sample completely.

  • Filtration: Place a small plug of cotton or glass wool into a Pasteur pipette. Filter the solution through the plug into a clean NMR tube to remove any particulate matter.

  • Volume Adjustment: Ensure the height of the solution in the NMR tube is approximately 4-5 cm.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

  • Spectrometer Insertion: Wipe the outside of the NMR tube clean before inserting it into the NMR spectrometer.

NMR_Sample_Prep_Workflow Start Start Weigh Sample Weigh Sample Start->Weigh Sample Dissolve in Deuterated Solvent Dissolve in Deuterated Solvent Weigh Sample->Dissolve in Deuterated Solvent Filter into NMR Tube Filter into NMR Tube Dissolve in Deuterated Solvent->Filter into NMR Tube Adjust Volume Adjust Volume Filter into NMR Tube->Adjust Volume Cap and Label Cap and Label Adjust Volume->Cap and Label Insert into Spectrometer Insert into Spectrometer Cap and Label->Insert into Spectrometer End End Insert into Spectrometer->End

Caption: Workflow for NMR sample preparation.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound like this compound. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

To obtain the crystal structure, single crystals of this compound must be grown. This can be achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion. Once suitable crystals are obtained, they are mounted on a goniometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to solve the crystal structure. The resulting structural information can be deposited in and retrieved from crystallographic databases such as the Cambridge Structural Database (CSD).

Conclusion

The physicochemical properties of this compound are fundamental to its application in drug discovery and development. This guide has provided a detailed overview of its key properties and the experimental methodologies required for their determination. A thorough understanding and characterization of these properties are essential for the rational design and optimization of new rhodanine-based therapeutic agents.

References

  • N-PHENYL-RHODANINE - Safety D
  • An efficient and green procedure for synthesis of rhodanine derivatives by aldol-thia-Michael protocol using aqueous diethylamine medium. RSC Advances.
  • Rhodanine, 3-(o-tolyl)-. PubChem.
  • Synthesis and biological evaluation of rhodanine deriv
  • Rhodanine, 3-cyclohexyl-. PubChem.
  • Spectral Inform
  • Synthesis, Characterization, Docking Study and Biological Activates of New 3- Aminorhodanine Derivatives.
  • 3-Ethylrhodanine. PubChem.
  • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents.
  • Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 3-Bromofuran-2,5-dione. Benchchem.
  • (r)-3-Phenylhexane-2,5-dione. PubChem.
  • 2,3-diaminopyridine. Organic Syntheses Procedure.
  • 3-Phenylfuran. PubChem.
  • Synthesis of 3,6-Bis(dimethylamino)-9H-xanthen-9-one by Stepwise Chemical Redox Cycling. Organic Syntheses.
  • Melting Point. PubChem.
  • Amino Acids - pH & pKa - Titration - Part 3 - Biochemistry for MCAT, D
  • Characterization of [3H]LS-3-134, a Novel Arylamide Phenylpiperazine D3 Dopamine Receptor Selective Radioligand.
  • Ή NMR Spectral data (δ, ppm) of (F"N~~XH) and their 1:1 and 1:2 organoboron(lll) complexes.
  • Synthesis and Characterization of Boronate Affinity Three-Dimensionally Ordered Macroporous M
  • 77-20-3(alphaprodine) Product Description. ChemicalBook.
  • The single‐crystal structure of 3. CCDC NO: 1400139.
  • Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides.
  • Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. Preprints.org.
  • The X-ray crystal structure of compound 3 (CCDC 2240675).
  • CCDC 1814687: Experimental Crystal Structure Determination.
  • CCDC: Structural Chemistry D
  • differences & similarities of 1H & 13C NMR spectroscopy. YouTube.
  • Experimental pKa values, atomic partial charges calculated by MNDO-PM6...
  • UV-Vis spectra of the ligands and the synthesized complexes.
  • The calculated and experimental 13C and 1H NMR isotropic chemical...
  • The UV-Vis absorption spectra of III in different solvents.
  • UV-Vis spectroscopy.
  • CCDC 2432475: Experimental Crystal Structure Determin
  • VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry.
  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ.
  • Experimental (Literature) and Theoretically Predicted pKa Values, and...
  • Solubility of drugs in ethanol and dmso.
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • UV-Visible Spectroscopy.
  • By compound.
  • Development of a General Solvents Method for DMSO Soluble Compounds. USP-NF.
  • UV/Vis+ Photochemistry D
  • Dimethyl Sulfoxide (DMSO) Solubility Data.

Sources

Solubility Profile of 3-Phenylrhodanine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

3-Phenylrhodanine, a derivative of the rhodanine scaffold, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1][2] The physicochemical properties of any lead compound, particularly its solubility, are paramount as they directly influence bioavailability, formulation feasibility, and the reliability of in-vitro assay results.[3][4] Poor aqueous solubility is a major challenge in pharmaceutical development, with over 40% of new chemical entities being practically insoluble in water.[4][5] This guide provides a comprehensive technical overview of the solubility profile of this compound. It moves beyond a simple data repository to explain the underlying chemical principles that govern its solubility, offers predictive insights into its behavior in common laboratory solvents, and furnishes detailed, field-proven protocols for its empirical determination.

Introduction: The Significance of the Rhodanine Scaffold

Rhodanine (2-thioxo-1,3-thiazolidin-4-one) and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry.[2][6] This designation stems from their versatile structure, which allows for extensive chemical modification at multiple positions, and their ability to interact with a diverse array of biological targets.[6] Compounds based on the rhodanine core have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antiviral, and enzyme-inhibiting properties.[6][7]

This compound, featuring a phenyl group at the N-3 position, serves as a foundational structure for more complex derivatives. Understanding its fundamental solubility is a critical first step for any researcher aiming to utilize it as a building block or investigate its biological potential. Solubility is a decisive factor that can dictate the success or failure of a compound throughout the drug development pipeline, impacting everything from initial high-throughput screening (HTS) to final formulation.[8][9]

PropertyValueSource
Chemical Name 3-Phenyl-2-thioxo-1,3-thiazolidin-4-one
Synonyms N-Phenylrhodanine[10]
CAS Number 1457-46-1[10]
Molecular Formula C₉H₇NOS₂[10]
Molecular Weight 209.29 g/mol [10]
Physical State Crystalline Powder[10]
Melting Point 190-194°C[10]

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[11][12] This rule states that a solute will dissolve best in a solvent that has a similar polarity.[13] The structure of this compound—comprising a polar heterocyclic rhodanine ring and a nonpolar phenyl group—suggests a nuanced solubility profile.

  • Polar Features : The rhodanine core contains a ketone group (C=O), a thioamide-like structure, and lone pairs on sulfur and nitrogen atoms. These features allow for dipole-dipole interactions and potential hydrogen bond acceptance.

  • Nonpolar Features : The phenyl group is hydrophobic and engages primarily through van der Waals forces (specifically, London dispersion forces).[14]

This duality means that this compound is unlikely to be highly soluble in the extremes of the polarity spectrum (e.g., water or hexane) but will likely show preferential solubility in solvents of intermediate polarity or those that can engage in specific interactions.

Logical Framework for Solvent Selection

The following diagram illustrates the decision-making process for selecting an appropriate solvent based on molecular interactions.

cluster_solute Solute: this compound cluster_solvent Solvent Selection Principle: 'Like Dissolves Like' Solute Structure Analysis Polar Polar Rhodanine Core (C=O, Thioamide) Solute->Polar Nonpolar Nonpolar Phenyl Ring Solute->Nonpolar PolarSolvent Polar Solvents (e.g., DMSO, Acetone) Polar->PolarSolvent Dipole-Dipole H-Bond Accepting NonpolarSolvent Nonpolar Solvents (e.g., Toluene, Hexane) Nonpolar->NonpolarSolvent London Dispersion Forces Principle Match Interactions Principle->PolarSolvent Principle->NonpolarSolvent Prediction Predicted Solubility Outcome PolarSolvent->Prediction Moderate to High Solubility Expected NonpolarSolvent->Prediction Low to Moderate Solubility Expected A 1. Preparation Add excess solid this compound to a vial containing the chosen solvent. B 2. Equilibration Seal vial and agitate at a constant temperature (e.g., 25°C) for an extended period (24-72 hours) to ensure equilibrium is reached. A->B C 3. Phase Separation Allow undissolved solid to settle. Filter the supernatant through a 0.45 µm filter or centrifuge to remove all particulates. B->C D 4. Quantification Prepare serial dilutions of the clear filtrate. Analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS). C->D E 5. Calculation Determine solubility (e.g., in mg/mL or µM) by comparing the measured concentration against a standard calibration curve. D->E

Caption: Workflow for the Equilibrium Solubility (Shake-Flask) Method.

  • Preparation :

    • Accurately weigh a sufficient amount of solid this compound (e.g., 2-5 mg) and add it to a glass vial. The amount should be in excess of its expected solubility. [15] * Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., phosphate-buffered saline pH 7.4, ethanol, DMSO). [15]2. Incubation & Equilibration :

    • Seal the vials securely to prevent solvent evaporation.

    • Place the vials in an incubator shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the mixture for 24 to 72 hours. A 24-hour period is common, but longer times may be necessary for poorly soluble compounds to ensure equilibrium is reached. [16][15]3. Separation :

    • After incubation, remove the vials and allow them to stand so that excess solid can sediment.

    • Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved particles. [15]Centrifugation followed by sampling the supernatant is an alternative.

  • Analysis and Quantification :

    • Prepare a standard stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) of known concentration.

    • Generate a calibration curve by creating a series of dilutions from the stock solution.

    • Dilute the filtered sample into the appropriate range for the calibration curve.

    • Analyze the standards and the sample using a suitable analytical technique like HPLC-UV or LC-MS/MS to determine the concentration of the dissolved compound. [15]5. Data Interpretation :

    • Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve. This value represents the equilibrium solubility.

Kinetic Solubility Assay

Kinetic solubility is a high-throughput method often used in early drug discovery. [17]It measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is added to an aqueous buffer. This mimics the conditions of many biological assays. [18][19]

  • Preparation :

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). [20] * Prepare the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Assay Execution :

    • In a 96- or 384-well microplate, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells.

    • Rapidly add the aqueous buffer to the wells to achieve the desired final compound concentration. [20]The final DMSO concentration should typically be kept low (e.g., 1-2%).

    • Mix the plate thoroughly.

  • Measurement and Analysis :

    • Incubate the plate at a controlled temperature for a short period (e.g., 1-2 hours). [20] * Measure the light scattering in each well using a nephelometer. [17]An increase in light scattering relative to controls indicates the formation of a precipitate.

    • The kinetic solubility is reported as the highest concentration that does not show significant precipitation.

Implications for Researchers

An accurate understanding of this compound's solubility is not an academic exercise; it is a practical necessity.

  • For Synthetic Chemists : Knowledge of solubility in organic solvents is crucial for reaction setup, workup, and purification (e.g., crystallization, chromatography). Choosing an appropriate solvent can significantly impact reaction yield and purity.

  • For Pharmacologists and Biologists : In biological assays, a compound must remain in solution to interact with its target. [5]Undisclosed precipitation can lead to false negatives or positives and highly variable results. Kinetic solubility data is particularly relevant here. [17]* For Formulation Scientists : Developing a viable drug product hinges on solubility. [8]Poor aqueous solubility is a primary hurdle for oral bioavailability and may necessitate complex formulation strategies like salt formation or amorphous solid dispersions. [3][4]While this compound itself is a starting point, derivatives containing ionizable groups (like a carboxylic acid) can dramatically improve aqueous solubility by forming salts. [21]

Conclusion

This compound exhibits a solubility profile governed by its dual polar and nonpolar characteristics. It is predicted to be most soluble in polar aprotic solvents like DMSO and DMF, with moderate solubility in chlorinated solvents and low solubility in highly polar (water) or nonpolar (hexane) solvents. This guide provides both the theoretical foundation for these predictions and the robust, validated experimental protocols required to quantify them precisely. By applying these methodologies, researchers in drug discovery and development can ensure the integrity of their experimental data and make informed decisions to advance their programs, leveraging the full potential of the versatile rhodanine scaffold.

References

  • The Importance of Solubility for New Drug Molecules. (2020). Polymers (Basel).
  • Equilibrium Solubility Assays Protocol. AxisPharm.
  • Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024). ALWSCI Technologies.
  • Tomasic, T., & Masic, L. P. (2009). Rhodanine as a Privileged Scaffold in Drug Discovery. Current Medicinal Chemistry.
  • Tomasić, T., & Masic, L. P. (2009). Rhodanine as a privileged scaffold in drug discovery. Current Medicinal Chemistry.
  • Kinetic Solubility Assays Protocol. AxisPharm.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
  • Kaur, R., et al. (2022). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. Chemical Biology & Drug Design.
  • Drug screening of rhodanine derivatives for antibacterial activity. (2021). Taylor & Francis Online.
  • How To Determine Solubility Of Organic Compounds? (2025). Chemistry For Everyone - YouTube.
  • Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io.
  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK.
  • N-PHENYL-RHODANINE - Safety Data Sheet. (2024). ChemicalBook.
  • Imramovský, A., et al. (2007). Rhodanineacetic Acid Derivatives as Potential Drugs. Molecules.
  • Solubility Factors When Choosing a Solvent. Cayman Chemical.
  • Solubility and Structure. (2019). Chemistry LibreTexts.
  • Polarity and Solubility. (2017). YouTube.

Sources

A Senior Application Scientist's Guide to Quantum Chemical Calculations for 3-Phenylrhodanine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Bridging Theory and Application

In modern drug discovery, the journey from a promising molecular scaffold to a clinical candidate is both an art and a science. The rhodanine core, and specifically 3-Phenylrhodanine, represents a privileged scaffold, appearing in numerous compounds with a wide array of biological activities.[1] However, to truly harness its potential, we must look beyond the empirical and delve into the sub-atomic landscape that governs its behavior. This is the realm of quantum chemistry.

This guide is structured to serve as a practical and intellectually rigorous walkthrough for applying quantum chemical calculations to this compound. As a senior application scientist, my objective is not merely to provide a set of instructions but to illuminate the rationale—the why—behind each computational step. We will explore how these calculations provide a predictive framework to understand molecular stability, reactivity, and electronic properties, thereby accelerating the rational design of more effective therapeutics.[2]

Chapter 1: The "Why" — Strategic Importance of Quantum Calculations for this compound

This compound is a heterocyclic compound featuring a thiazolidine ring. Its derivatives are known inhibitors of various enzymes, making them attractive candidates for drug development. The core value of quantum chemical calculations lies in their ability to translate the molecule's structure into a rich dataset of electronic and energetic properties before a single derivative is synthesized.

Key Applications in Drug Design:

  • Reactivity Prediction: By analyzing the molecule's frontier molecular orbitals (HOMO and LUMO) and its molecular electrostatic potential (MEP), we can predict which sites are susceptible to nucleophilic or electrophilic attack. This is invaluable for understanding potential metabolic pathways or designing covalent inhibitors.[3]

  • Structural Stability: Geometry optimization and subsequent frequency analysis confirm that the modeled structure represents a true energy minimum, providing a reliable foundation for all further calculations.[4][5]

  • Spectroscopic Characterization: Calculated vibrational frequencies can be correlated with experimental FT-IR and Raman spectra, serving as a powerful tool for structural confirmation.[6]

  • QSAR Models: The electronic properties derived from these calculations (e.g., dipole moment, orbital energies, atomic charges) serve as powerful descriptors for building Quantitative Structure-Activity Relationship (QSAR) models.[7]

This guide will focus on a robust and widely validated computational approach: Density Functional Theory (DFT) .

Chapter 2: The "How" — A Validated Computational Protocol

The following protocol is designed to be a self-validating system. Each step builds upon the last, ensuring the final results are derived from a chemically and computationally sound foundation.

Foundational Choice: The Level of Theory

For organic molecules like this compound, a combination of the B3LYP hybrid functional and the 6-311++G(d,p) basis set provides a well-documented balance of computational accuracy and efficiency.[8][9][10]

  • Why B3LYP? The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange. It has a long track record of providing excellent results for the thermochemistry and geometries of a wide range of organic molecules.[10][11]

  • Why 6-311++G(d,p)? This is a Pople-style triple-zeta basis set.

    • 6-311: Indicates a high-quality representation of the core and valence orbitals.

    • ++G: Adds diffuse functions for both heavy atoms and hydrogens, which are crucial for accurately describing lone pairs and non-covalent interactions.

    • (d,p): Adds polarization functions, allowing orbitals to change shape and providing the flexibility needed to describe chemical bonds in a heterocycle accurately. Using a basis set without polarization functions can lead to incorrect geometries for molecules containing heteroatoms.[12]

The Computational Workflow

The entire process can be visualized as a logical sequence, where the output of one calculation serves as the validated input for the next.

G cluster_input Step 1: Input Generation cluster_core Step 2: Core Calculation cluster_analysis Step 3: Property Analysis cluster_output Step 4: Interpretation A Initial 3D Structure (e.g., from GaussView, Avogadro) B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B Submit for Optimization C Vibrational Frequency Analysis B->C Use Optimized Geometry D HOMO-LUMO Analysis C->D Verified Minimum Energy Structure E Molecular Electrostatic Potential (MEP) Mapping C->E F Mulliken Population Analysis (Atomic Charges) C->F G Reactivity Insights & Drug Design Hypotheses D->G E->G F->G

Caption: A validated workflow for quantum chemical analysis.

Step-by-Step Experimental Protocols

These protocols assume the use of the Gaussian suite of programs, a widely used software package in computational chemistry.[4][5]

Protocol 1: Geometry Optimization

  • Structure Input: Build the this compound molecule using a graphical interface like GaussView. Clean the structure using its built-in tools to ensure reasonable initial bond lengths and angles.

  • Calculation Setup:

    • Open the Gaussian Calculation Setup dialog.

    • Select Job Type: Optimization.

    • Select Method: DFT, Ground State, Default Spin. In the method details, specify the functional: B3LYP.

    • Select Basis Set: 6-311++G(d,p).

    • Set the charge to 0 and the spin to Singlet.

  • Submission: Save the input file (e.g., 3-phenylrhodanine_opt.com) and submit it to the Gaussian program.

  • Verification: Upon completion, open the output log file (.log). Confirm that the calculation terminated normally by finding the message "Normal termination of Gaussian".

Protocol 2: Vibrational Frequency Analysis

Self-Validation Checkpoint: A geometry optimization finds a stationary point on the potential energy surface, but it could be an energy minimum or a saddle point (transition state). A frequency calculation is required to validate that the optimized structure is a true minimum.

  • Structure Input: Open the optimized geometry from the checkpoint file (.chk) or the log file (.log) of the completed optimization job.

  • Calculation Setup:

    • Select Job Type: Frequency.

    • The Method and Basis Set must be identical to those used for the optimization (B3LYP/6-311++G(d,p)). Using a different level of theory will invalidate the results.[4]

  • Submission: Save the input file (e.g., 3-phenylrhodanine_freq.com) and submit.

  • Verification: Open the output log file. Search for the calculated frequencies. A true minimum is confirmed if all vibrational frequencies are positive (real) . The presence of negative (imaginary) frequencies indicates a transition state, and the initial structure must be re-evaluated.

Chapter 3: The "What" — Interpreting the Data for Drug Design

With a validated structure, we can now analyze the electronic properties that are most relevant to drug development professionals.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactivity.[13]

  • HOMO: Represents the ability to donate an electron (nucleophilicity). Regions with a high HOMO density are prone to electrophilic attack.

  • LUMO: Represents the ability to accept an electron (electrophilicity). Regions with a high LUMO density are prone to nucleophilic attack.[14]

  • HOMO-LUMO Gap (ΔE): The energy difference between these orbitals is a crucial indicator of chemical stability. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[3][15]

ParameterIllustrative Value (eV)Implication for this compound
EHOMO -6.5Energy of the most available electrons for donation.
ELUMO -1.8Energy of the most available orbital to accept electrons.
ΔE (LUMO-HOMO) 4.7A moderate gap, suggesting a balance of stability and reactivity, which is often desirable for drug candidates.

Note: The values in this table are illustrative examples based on typical findings for similar organic molecules and should be replaced with actual calculated results.

Molecular Electrostatic Potential (MEP) Map

The MEP is a color-coded map of the total electron density distribution on the molecule's surface. It provides an intuitive, visual guide to its reactive sites.

  • Red Regions (Negative Potential): Indicate areas of high electron density, typically around electronegative atoms like oxygen and sulfur. These are the most likely sites for electrophilic attack or hydrogen bond acceptance.

  • Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, often around hydrogen atoms bonded to heteroatoms. These are sites for nucleophilic attack.

  • Green/Yellow Regions (Neutral Potential): Typically associated with non-polar regions like the phenyl ring.

For this compound, one would expect to see significant negative potential (red) around the carbonyl oxygen and the thione sulfur, marking them as key interaction points for biological targets.

Logical Relationships in Reactivity Prediction

The insights from different analyses are not isolated; they are interconnected and should be used to build a comprehensive picture of the molecule's chemical personality.

G cluster_calc Calculated Properties cluster_interp Chemical Interpretation HOMO High HOMO Density Regions Nuc Favored Site for Electrophilic Attack HOMO->Nuc LUMO High LUMO Density Regions Elec Favored Site for Nucleophilic Attack LUMO->Elec MEP_neg Negative MEP (Red Regions) MEP_neg->Nuc HL_Gap Small HOMO-LUMO Gap Reactive Higher Overall Chemical Reactivity HL_Gap->Reactive

Sources

A-Z Guide to Tautomerism in 3-Phenylrhodanine and its Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rhodanine scaffold, particularly 3-phenylrhodanine and its derivatives, represents a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] However, the therapeutic efficacy and pharmacological profile of these molecules are intrinsically linked to a subtle, yet critical, chemical phenomenon: tautomerism. This in-depth technical guide provides a comprehensive exploration of the tautomeric landscape of this compound derivatives. We will dissect the structural forms, elucidate the key factors governing their equilibrium, present detailed protocols for their experimental characterization, and discuss the profound implications of this dynamic isomerism in the context of rational drug design and development. This guide is intended for researchers, scientists, and drug development professionals seeking to harness a deeper understanding of rhodanine chemistry to optimize lead compounds and accelerate therapeutic innovation.

Introduction: The Significance of the Rhodanine Scaffold and its Tautomeric Nature

The rhodanine (2-thioxo-4-thiazolidinone) core is a versatile heterocyclic moiety that has captured the attention of medicinal chemists for decades.[3] Its prevalence in biologically active compounds, including the marketed anti-diabetic drug Epalrestat, underscores its importance.[1][2] The synthetic tractability of the rhodanine ring, especially at the N-3 and C-5 positions, allows for the creation of vast chemical libraries for high-throughput screening.

However, a critical aspect often overlooked in preliminary studies is the potential for tautomerism. Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton.[4] For rhodanine derivatives, this dynamic equilibrium primarily involves the thione and thiol forms. The seemingly minor shift of a proton and a double bond can dramatically alter the molecule's three-dimensional shape, hydrogen bonding capabilities, and electronic distribution. These changes directly impact how the molecule interacts with its biological target, influencing everything from binding affinity to metabolic stability.[5] Understanding and controlling this tautomeric balance is therefore not an academic exercise, but a crucial step in the development of safe and effective rhodanine-based drugs.

The Tautomeric Landscape of this compound Derivatives

This compound and its derivatives can exist in several tautomeric forms, with the equilibrium between the thione and thiol forms being the most significant. A third, less common enol form, may also be considered.

  • The Thione Form (Amide/Lactam): This is the canonical and generally most stable form, featuring a carbon-sulfur double bond (C=S) at the 2-position and a carbonyl group (C=O) at the 4-position. Computational studies, including semiempirical and ab initio methods, consistently predict the 2-thioxo-4-thiazolidinone structure as the most stable tautomer for the parent rhodanine.[6]

  • The Thiol Form (Enethiol): This tautomer arises from the migration of the proton from the N-3 position (in parent rhodanine) or the C-5 methylene group to the exocyclic sulfur atom. This results in a carbon-carbon double bond within the ring and a thiol (C-SH) group. While often the minor tautomer, its presence in solution can be significant and is highly dependent on environmental factors.

  • The Enol Form: A third possibility involves the enolization of the C-4 carbonyl group, leading to a hydroxyl (C-OH) group and a C=N bond within the ring. This form is generally considered to be of higher energy and less populated in the equilibrium mixture compared to the thione and thiol forms.

The dynamic relationship between these principal tautomers is critical. The thione form presents a hydrogen bond acceptor (C=S), while the thiol form offers a hydrogen bond donor (S-H). This fundamental difference in pharmacophoric features can lead to distinct binding modes at a receptor active site.

Caption: Tautomeric equilibria in this compound derivatives.

Factors Influencing Tautomeric Equilibrium

The delicate balance between the thione and thiol tautomers is not static. It is dynamically influenced by a combination of intrinsic molecular properties and extrinsic environmental factors. A thorough understanding of these factors is paramount for predicting and controlling the tautomeric state of a drug candidate.

Electronic Effects of Substituents

Substituents on the 3-phenyl ring or at the 5-position of the rhodanine core can significantly alter the electronic distribution within the molecule, thereby shifting the tautomeric equilibrium.

  • Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -CN) on the 5-arylidene moiety can increase the acidity of the C-5 methine proton, potentially favoring the thiol form through delocalization of the resulting negative charge.

  • Electron-Donating Groups (EDGs): EDGs (e.g., -OCH₃, -N(CH₃)₂) can increase electron density in the ring system, which may stabilize the thione form.

The impact of substituents on tautomeric preferences is a well-documented phenomenon in heterocyclic chemistry.[7][8]

Solvent Effects

The choice of solvent has a profound impact on the tautomeric equilibrium, primarily through its polarity and hydrogen-bonding capabilities.[9][10]

  • Polar Protic Solvents (e.g., Methanol, Water): These solvents can form hydrogen bonds with both the thione (C=S) and thiol (S-H) groups, as well as the carbonyl group. Their ability to stabilize the more polar tautomer can shift the equilibrium.

  • Polar Aprotic Solvents (e.g., DMSO, Acetone): Solvents like DMSO are strong hydrogen bond acceptors and can stabilize the thiol tautomer by interacting with the S-H proton.[11] This often leads to a higher population of the thiol form in DMSO compared to less polar solvents.[10]

  • Nonpolar Solvents (e.g., Chloroform, Toluene): In nonpolar environments, intramolecular hydrogen bonding within the enol or thiol tautomer can become a dominant stabilizing factor, shifting the equilibrium in their favor compared to aqueous solutions.[12]

The general trend observed is that increasing solvent polarity can favor the more polar tautomer.[13]

Factor Influence on Thione-Thiol Equilibrium Rationale References
Substituents (C-5) Electron-withdrawing groups can favor the Thiol form.Increased acidity of the C-5 proton and enhanced resonance stabilization of the conjugate base.[7][8]
Solvent Polarity Polar aprotic solvents (e.g., DMSO) tend to favor the Thiol form.Stabilization of the S-H proton via hydrogen bonding.[10][11]
Intramolecular H-Bonding Can favor the Thiol/Enol form in nonpolar solvents.Formation of a stable six-membered ring-like structure.[12][14]
Temperature Can shift equilibrium; direction is system-dependent.Governed by the enthalpy (ΔH) and entropy (ΔS) of the tautomerization process.[9]

Experimental Characterization of Tautomers

A multi-faceted analytical approach is required to unambiguously determine the tautomeric state of this compound derivatives in both solid and solution phases.

Workflow cluster_Solid Solid-State Analysis cluster_Solution Solution-State Analysis cluster_Computational In Silico Analysis XRay X-Ray Crystallography NMR NMR Spectroscopy (¹H, ¹³C) XRay->NMR Provides reference for pure tautomer DFT DFT Calculations NMR->DFT Experimental data for validating calculations UVVis UV-Vis Spectroscopy UVVis->DFT DFT->NMR Predicts stability & spectroscopic properties Synthesis Synthesized Compound Synthesis->XRay Definitive Solid Structure Synthesis->NMR Tautomer Ratio in Solution Synthesis->UVVis Electronic Transitions

Caption: Integrated workflow for the characterization of tautomerism.

X-Ray Crystallography (Solid-State Analysis)

X-ray crystallography provides the most definitive evidence for the structure of a molecule in the solid state.[15] It allows for the precise measurement of bond lengths, confirming the presence of a C=S double bond (thione) versus a C-S single bond (thiol).

Expert Insight: While X-ray crystallography is the gold standard for solid-state structure determination, it's crucial to remember that the crystal structure represents the lowest energy conformation in a highly ordered lattice. This may not be the predominant, or even a relevant, tautomer in a biological, aqueous environment. Therefore, solution-state studies are essential.

Step-by-Step Protocol: Single Crystal X-Ray Diffraction

  • Crystal Growth: Dissolve the purified this compound derivative in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, dichloromethane/hexane). Employ slow evaporation, vapor diffusion, or cooling techniques to grow single crystals of sufficient size and quality.

  • Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a controlled temperature (often 100 K to reduce thermal motion).

  • Structure Solution and Refinement: Process the diffraction data to obtain electron density maps. Solve the structure using direct methods or Patterson methods to locate the atoms. Refine the atomic positions and thermal parameters.

  • Analysis: Critically analyze the C2-S bond length. A typical C=S double bond is approximately 1.6-1.7 Å, whereas a C-S single bond is around 1.8 Å. This difference provides unambiguous evidence for the thione or thiol form in the crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Solution-State Analysis)

NMR spectroscopy is the most powerful tool for studying tautomeric equilibria in solution.[16][17] By analyzing chemical shifts, coupling constants, and peak integrations, one can identify and quantify the different tautomers present.

Expert Insight: The choice of NMR solvent is a critical experimental parameter. Using a range of solvents with different polarities and hydrogen-bonding capacities (e.g., CDCl₃, acetone-d₆, DMSO-d₆) is not just for solubility; it's a mechanistic tool to probe how the environment influences the tautomeric equilibrium.[10] For instance, observing a shift in equilibrium upon changing from CDCl₃ to DMSO-d₆ provides strong evidence of solvent-solute hydrogen bonding interactions.[12]

Step-by-Step Protocol: ¹H and ¹³C NMR for Tautomer Analysis

  • Sample Preparation: Prepare solutions of the compound (~5-10 mg) in a series of deuterated solvents (e.g., CDCl₃, DMSO-d₆) in standard NMR tubes.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Look for distinct sets of signals corresponding to each tautomer.

    • Thione Form: Expect to see signals for the CH₂ group at the 5-position (if unsubstituted).

    • Thiol Form: The CH₂ signal will be absent, and a new vinylic proton signal (=CH) will appear. The mobile S-H proton may be visible as a broad singlet, though it often exchanges with residual water in the solvent.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shift of the C2 and C4 carbons are key indicators.

    • Thione Form: The C2 carbon (C=S) will be significantly downfield, typically >190 ppm. The C4 carbon (C=O) will be in the typical carbonyl region (~170-180 ppm).

    • Thiol Form: The C2 carbon (C-SH) will shift significantly upfield, while the carbons of the newly formed C=C double bond will appear in the olefinic region.

  • Quantification: Integrate the non-overlapping signals corresponding to each tautomer in the ¹H NMR spectrum to determine their relative populations (K = [Thiol]/[Thione]).

Computational Chemistry (In Silico Analysis)

Density Functional Theory (DFT) calculations are an invaluable complementary tool.[18] They can be used to predict the relative stabilities (energies) of the different tautomers in the gas phase and in various solvents (using continuum solvation models like PCM).[13][19] This allows for a theoretical corroboration of experimental findings.

Expert Insight: The accuracy of DFT predictions is highly dependent on the chosen functional and basis set.[20] It is best practice to validate the computational method by comparing calculated NMR chemical shifts or vibrational frequencies with experimental data for a known, structurally similar compound before applying it to the unknown system.[21]

Implications in Drug Discovery and Development

The tautomeric state of a this compound derivative is not a mere chemical curiosity; it is a critical determinant of its pharmacological activity.[5][22]

  • Receptor Binding and Pharmacophore: The thione and thiol tautomers present fundamentally different pharmacophoric features. One may fit perfectly into a receptor's binding pocket while the other clashes. For example, a hydrogen bond donor (S-H) in the thiol tautomer might be essential for binding to a key residue, whereas the thione's hydrogen bond acceptor (C=S) might be inactive or even detrimental. The failure to consider the relevant tautomer can lead to misleading structure-activity relationship (SAR) data and flawed lead optimization.[23]

  • Physicochemical Properties: Tautomerism influences key ADME (Absorption, Distribution, Metabolism, Excretion) properties. Changes in polarity and hydrogen bonding capacity affect solubility, lipophilicity (LogP), and membrane permeability, all of which are critical for a compound's bioavailability and overall drug-likeness.

  • Pan-Assay Interference Compounds (PAINS): It is important to note that the rhodanine scaffold is often flagged as a potential PAINS moiety.[23] These are compounds that can show activity in various assays through non-specific mechanisms. A thorough understanding of the tautomeric behavior and reactivity is essential to distinguish true, target-specific activity from potential artifacts.

Conclusion and Future Outlook

Tautomerism in this compound derivatives is a multifaceted phenomenon with profound implications for drug discovery. A simplistic view of these molecules as static entities is insufficient and can lead to the misinterpretation of biological data. By employing an integrated approach that combines high-resolution analytical techniques like NMR and X-ray crystallography with validated computational methods, researchers can gain a clear picture of the tautomeric landscape. This understanding is essential for establishing robust structure-activity relationships, optimizing lead compounds for both potency and desirable physicochemical properties, and ultimately, designing more effective and safer therapeutics. The principles and protocols outlined in this guide serve as a foundational framework for any research program involving this privileged and pharmacologically significant scaffold.

References

  • Enchev, V., & St. Ivanova, G. (Year). Tautomerism of Rhodanine. ResearchGate. [Online]. Available: [Link]

  • Tejchman, W., & Zborowski, K. (2016). A DFT study on tautomerism of selenorhodanine and its substituted derivatives. Computational and Theoretical Chemistry, 1087. DOI: 10.1016/j.comptc.2016.04.019
  • Studies on Rhodanine Derivatives for Estimation of Chemical Reactivity Parameters by DFT. (n.d.). MDPI. [Online]. Available: [Link]

  • The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview. (n.d.). Bentham Science. [Online]. Available: [Link]

  • Tomasić, T., & Masic, L. P. (2009). Rhodanine as a privileged scaffold in drug discovery. Current Medicinal Chemistry, 16(13), 1596-629. DOI: 10.2174/092986709788186200
  • Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies. (2022). PubMed Central. [Online]. Available: [Link]

  • Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. (n.d.). PubMed. [Online]. Available: [Link]

  • Solvent effects on tautomerics equilibria in β-ketonitriles: NMR and theoretical studies. (n.d.). ResearchGate. [Online]. Available: [Link]

  • Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. (2022). PubMed. [Online]. Available: [Link]

  • The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. (n.d.). Journal of Chemical and Pharmaceutical Research. [Online]. Available: [Link]

  • Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. (n.d.). RSC Publishing. [Online]. Available: [Link]

  • Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. (n.d.). MDPI. [Online]. Available: [Link]

  • The Use of NMR Spectroscopy to Study Tautomerism. (n.d.). ResearchGate. [Online]. Available: [Link]

  • Keto-Enol Tautomerism : Key Points. (2022). Master Organic Chemistry. [Online]. Available: [Link]

  • Keto-enol tautomerism in the development of new drugs. (n.d.). Frontiers. [Online]. Available: [Link]

  • New 3-aminorhodanine derivatives: Synthesis, characterization, docking study and biological activates. (2023). F1000Research. [Online]. Available: [Link]

  • Effect of thione–thiol tautomerism on the inhibition of lactoperoxidase by anti-thyroid drugs and their analogues. (n.d.). Indian Academy of Sciences. [Online]. Available: [Link]

  • Importance of tautomerism in drugs. (2023). ResearchGate. [Online]. Available: [Link]

  • NMR Spectroscopy. (n.d.). MSU chemistry. [Online]. Available: [Link]

  • Keto-Enol Tautomerism. (2023). Chemistry LibreTexts. [Online]. Available: [Link]

  • Tautomerism Detected by NMR. (n.d.). Encyclopedia.pub. [Online]. Available: [Link]

  • NMR Spectroscopic Study of Tautomerism in Solution and in the Solid State. (n.d.). ResearchGate. [Online]. Available: [Link]

  • Hydrogen-atom-assisted thione–thiol tautomerization of thiourea derivatives in para-H 2 matrix. (n.d.). AIP Publishing. [Online]. Available: [Link]

  • Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. (n.d.). ACS Publications. [Online]. Available: [Link]

  • Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid. (n.d.). Semantic Scholar. [Online]. Available: [Link]

  • NMR as a Tool for Studying Rapid Equilibria: Tautomerism. (n.d.). Bentham Science Publisher. [Online]. Available: [Link]

  • Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. (n.d.). PMC - NIH. [Online]. Available: [Link]

  • Synthesis of 3,3′-dihydroxy-2,2′-diindan-1,1′-dione derivatives for tautomeric organic semiconductors exhibiting intramolecular double proton transfer. (n.d.). PubMed Central. [Online]. Available: [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. (n.d.). PMC - NIH. [Online]. Available: [Link]

  • Tautomeric forms of 3-aminorhodanine. (n.d.). ResearchGate. [Online]. Available: [Link]

  • Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. (n.d.). ResearchGate. [Online]. Available: [Link]

  • Keto Enol Tautomerism - Acidic & Basic Conditions. (2016). YouTube. [Online]. Available: [Link]

  • Impact of the Substituents on the Electronic Structure of the Four Most Stable Tautomers of Purine and Their Adenine Analogues. (n.d.). PMC - NIH. [Online]. Available: [Link]

  • DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase. (2023). PMC - NIH. [Online]. Available: [Link]

  • Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. (n.d.). ResearchGate. [Online]. Available: [Link]

  • Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study. (n.d.). PubMed. [Online]. Available: [Link]

  • Tautomerism of 1-substituted and 1,2-disubstituted derivatives in the solid state and in solution: X-ray crystal and molecular structure of 1-phenyl-1H-pyrrol-3(2H)-one. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Online]. Available: [Link]

Sources

An In-depth Technical Guide on the Thermal Stability and Decomposition of 3-Phenylrhodanine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylrhodanine, a derivative of the rhodanine scaffold, is a compound of significant interest in medicinal chemistry due to its diverse biological activities.[1][2][3][4] As with any potential pharmaceutical candidate, a thorough understanding of its physicochemical properties is paramount for drug development, formulation, and ensuring stability throughout its lifecycle. This technical guide provides a comprehensive overview of the principles and methodologies for assessing the thermal stability and decomposition of this compound. While specific experimental data for this exact molecule is not extensively published, this guide, written from the perspective of a Senior Application Scientist, synthesizes established analytical techniques and chemical principles to provide a robust framework for its characterization. We will delve into the theoretical underpinnings of thermal analysis, provide detailed experimental protocols, and propose a hypothetical decomposition pathway for this compound based on its molecular structure.

Introduction to this compound and the Imperative of Thermal Stability Studies

The rhodanine core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of pharmacological effects, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4] this compound, characterized by a phenyl group at the N-3 position of the rhodanine ring, serves as a crucial building block in the synthesis of more complex, biologically active molecules.[5][6][7]

The thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute. It influences manufacturing processes such as drying and milling, dictates storage conditions, and impacts the shelf-life of the final drug product. Degradation of an API due to thermal stress can lead to a loss of potency and the formation of potentially toxic impurities. Therefore, a comprehensive thermal analysis is an indispensable component of the drug development process.

This guide will focus on two primary thermoanalytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[8][9][10] When coupled with evolved gas analysis techniques like Fourier Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS), a detailed picture of the decomposition process can be elucidated.[11]

Core Analytical Techniques for Thermal Characterization

The investigation of a compound's behavior as a function of temperature is achieved through a suite of powerful analytical techniques. For this compound, a comprehensive analysis would involve Thermogravimetric Analysis (TGA) to understand mass loss events and Differential Scanning Calorimetry (DSC) to characterize phase transitions.[8][9]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated or cooled in a controlled atmosphere.[9][12][13] This technique is invaluable for determining the thermal stability of a material, identifying the temperatures at which decomposition occurs, and quantifying the mass loss associated with these events. The resulting data is typically presented as a plot of mass versus temperature. The derivative of this curve, known as the DTG curve, shows the rate of mass loss and helps to pinpoint the temperatures of maximum decomposition rate.[13]

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[8][14][15] DSC is used to study thermal transitions such as melting, crystallization, and glass transitions.[8] For this compound, DSC can determine its melting point and enthalpy of fusion, providing insights into its crystalline structure and purity. It can also detect exothermic decomposition events that may not be associated with a significant mass loss in the initial stages.

Experimental Protocols for the Thermal Analysis of this compound

The following protocols are presented as a robust starting point for the thermal characterization of this compound. The causality behind each experimental choice is explained to ensure a self-validating system.

Protocol for Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is homogenous and representative of the batch. If necessary, gently grind the sample to a fine, uniform powder.

    • Accurately weigh 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina or platinum).[16] A smaller sample size minimizes thermal gradients within the sample.

  • Instrument Setup:

    • Place the crucible onto the TGA balance.

    • Select the desired atmosphere. An inert atmosphere, such as nitrogen at a flow rate of 20-50 mL/min, is recommended to study the inherent thermal decomposition without oxidative effects.

    • Set the temperature program. A common starting point is a heating ramp from ambient temperature (e.g., 30 °C) to a final temperature where complete decomposition is expected (e.g., 600 °C) at a heating rate of 10 °C/min.[16]

  • Data Acquisition:

    • Initiate the experiment and record the mass of the sample as a function of temperature.

    • The instrument's software will generate a TGA thermogram (mass vs. temperature) and a DTG curve (rate of mass loss vs. temperature).

  • Data Analysis:

    • Determine the onset temperature of decomposition, which indicates the initiation of significant mass loss.

    • Identify the temperatures of maximum mass loss rate from the peaks of the DTG curve.

    • Quantify the percentage of mass loss at each decomposition step.

    • Note the final residual mass at the end of the experiment.

Protocol for Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and identify any other thermal transitions of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the this compound sample into a clean DSC pan (e.g., aluminum).[17]

    • Hermetically seal the pan to prevent any loss of volatile components during heating.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Set the temperature program. A typical program involves heating the sample from ambient temperature to a temperature beyond its melting point (e.g., 200 °C) at a heating rate of 10 °C/min under a nitrogen purge.[15]

  • Data Acquisition:

    • Start the experiment and record the differential heat flow between the sample and reference pans as a function of temperature.

  • Data Analysis:

    • Identify endothermic peaks, which typically correspond to melting. The peak onset temperature is often taken as the melting point.

    • Calculate the enthalpy of fusion (ΔHfus) by integrating the area under the melting peak. This value is indicative of the crystallinity of the sample.

    • Observe for any exothermic events that might indicate decomposition.

Visualization of Experimental Workflow

TGA_DSC_Workflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) TGA_sample Weigh 5-10 mg of This compound TGA_setup Place in TGA under Nitrogen Atmosphere TGA_sample->TGA_setup TGA_run Heat from 30°C to 600°C at 10°C/min TGA_setup->TGA_run TGA_data Record Mass Loss vs. Temperature TGA_run->TGA_data TGA_analysis Analyze TGA/DTG Curves (Onset, Peak Temp, % Mass Loss) TGA_data->TGA_analysis DSC_sample Weigh 2-5 mg of This compound DSC_setup Seal in DSC Pan DSC_sample->DSC_setup DSC_run Heat from 30°C to 200°C at 10°C/min DSC_setup->DSC_run DSC_data Record Heat Flow vs. Temperature DSC_run->DSC_data DSC_analysis Analyze Endotherms/Exotherms (Melting Point, ΔHfus) DSC_data->DSC_analysis start Start: This compound Sample start->TGA_sample start->DSC_sample

Caption: Workflow for the thermal analysis of this compound using TGA and DSC.

Anticipated Thermal Behavior and Hypothetical Decomposition Pathway of this compound

While specific experimental data is pending, we can hypothesize the thermal behavior of this compound based on its structure. The molecule contains a thiazolidine ring with a thiocarbonyl group, an amide linkage, and a phenyl substituent.

Expected Thermal Events:

  • Melting: this compound will exhibit a sharp endothermic peak in the DSC thermogram corresponding to its melting point.

  • Decomposition: At higher temperatures, the molecule is expected to decompose. The TGA thermogram will show one or more mass loss steps. The decomposition is likely to initiate at the weaker bonds within the rhodanine ring.

Proposed Decomposition Mechanism:

The thermal decomposition of this compound likely proceeds through a complex series of reactions. A plausible initial fragmentation could involve the cleavage of the rhodanine ring. The C-S and C-N bonds in the thiazolidine ring are potential points of initial bond scission. The thiocarbonyl group (C=S) may also be a reactive site.

A possible decomposition pathway could involve the following steps:

  • Ring Opening: Initial cleavage of the C-S or C-N bonds in the rhodanine ring.

  • Fragmentation: Subsequent fragmentation of the ring structure, potentially leading to the evolution of small gaseous molecules such as carbon disulfide (CS2), carbonyl sulfide (COS), and isothiocyanates.

  • Decomposition of the Phenyl Substituent: At higher temperatures, the phenyl group may also decompose, leading to the formation of various hydrocarbon fragments.

To confirm this proposed pathway, analysis of the evolved gases using TGA-FTIR or TGA-MS would be essential. TGA-FTIR would allow for the identification of functional groups in the evolved gases (e.g., C=S, C=O, N=C=S), while TGA-MS would provide the molecular weights of the fragments.[11] Pyrolysis-GC-MS would offer a more detailed separation and identification of the various decomposition products.[18][19][20][21]

Visualization of the Proposed Decomposition Pathway

Decomposition_Pathway cluster_main Hypothetical Thermal Decomposition of this compound cluster_gases Potential Gaseous Products mol This compound initial_frag Initial Ring Fragmentation mol->initial_frag Heat gas_evol Evolved Gases initial_frag->gas_evol Primary Decomposition secondary_frag Secondary Fragmentation initial_frag->secondary_frag Further Heating COS Carbonyl Sulfide (COS) gas_evol->COS CS2 Carbon Disulfide (CS2) gas_evol->CS2 PhNCS Phenyl isothiocyanate gas_evol->PhNCS CO Carbon Monoxide (CO) gas_evol->CO secondary_frag->gas_evol char_residue Char Residue secondary_frag->char_residue

Caption: A proposed hypothetical thermal decomposition pathway for this compound.

Quantitative Data Summary

As this guide is based on established principles rather than specific experimental results for this compound, a table of quantitative data is presented as a template for reporting future findings.

ParameterAnalytical TechniqueExpected ObservationSignificance
Melting Point (Tm) DSCSharp endothermic peakIndicator of purity and crystalline form
Enthalpy of Fusion (ΔHfus) DSCArea under the melting peakRelates to the degree of crystallinity
Onset Decomposition Temp. (Tonset) TGATemperature at initial mass lossDefines the upper limit of thermal stability
Peak Decomposition Temp. (Tpeak) TGA (DTG curve)Temperature of maximum mass loss rateCharacterizes the decomposition kinetics
Mass Loss (%) TGAStepwise reduction in massQuantifies the amount of volatile decomposition products
Residual Mass (%) TGAMass remaining at high temperatureIndicates the formation of non-volatile char

Conclusion and Future Perspectives

A thorough understanding of the thermal stability and decomposition of this compound is a non-negotiable aspect of its potential development as a pharmaceutical agent. This guide has provided a comprehensive framework for undertaking such an investigation, rooted in the established and reliable techniques of TGA and DSC. The detailed protocols and the underlying scientific rationale are designed to ensure the generation of high-quality, reproducible data.

While a hypothetical decomposition pathway has been proposed based on the chemical structure of this compound, it is imperative that this be validated through experimental studies. The use of hyphenated techniques such as TGA-FTIR and TGA-MS is strongly recommended to identify the evolved gaseous products and elucidate the precise decomposition mechanism. Kinetic analysis of the TGA data can also provide valuable information on the activation energy of the decomposition process, further enhancing the understanding of the material's stability.

The knowledge gained from these studies will be instrumental in guiding formulation development, establishing appropriate storage and handling conditions, and ensuring the safety and efficacy of any future drug products derived from this promising scaffold.

References

  • SOP for Differential Scanning Calorimetry (DSC) in Drug Discovery. (2024). [Source not further specified].
  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (n.d.). National Institutes of Health. [Link]

  • Differential Scanning Calorimetry of Pharmaceuticals. (n.d.). News-Medical.Net. [Link]

  • [How To] Perform & Evaluate DSC(Differential Scanning Calorimetry) study. (2019). [Source not further specified].
  • Rhodanine. (n.d.). Wikipedia. [Link]

  • The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview. (2025). ResearchGate. [Link]

  • A Beginner's Guide to Thermogravimetric Analysis. (n.d.). XRF Scientific. [Link]

  • Protocol Thermogravimetric Analysis (TGA) 1. Method Thermogravimetry (TGA) is a technique that measures the change in weight of. (n.d.). EPFL. [Link]

  • Rhodanine-3-acetic acid based meta and para phenyl substituted novel derivatives: Synthesis, Structural characterization and DFT study. (2023). ResearchGate. [Link]

  • A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. (n.d.). PubMed. [Link]

  • Recent developments with rhodanine as a scaffold for drug discovery. (2017). PubMed. [Link]

  • Rhodanine as a privileged scaffold in drug discovery. (n.d.). PubMed. [Link]

  • TGA Sample Preparation: A Complete Guide. (2025). Torontech. [Link]

  • Thermogravimetric analysis (TGA). (2022). Chemistry LibreTexts. [Link]

  • Back to Basics: Thermogravimetric Analysis (TGA). (2020). YouTube. [Link]

  • Pyrolysis Gas Chromatography— Time-of-Flight Mass Spectrometry. (n.d.). [Source not further specified].
  • Reduction and thermal decomposition reactions of compound 3. (n.d.). ResearchGate. [Link]

  • Synthesis, Characterization, Docking Study and Biological Activates of New 3- Aminorhodanine Derivatives. (2024). ResearchGate. [Link]

  • New 3-aminorhodanine derivatives: Synthesis, characterization, docking study and biological activates. (2023). F1000Research. [Link]

  • Synthesis, Characterization, Docking Study and Biological Activates of New 3-Aminorhodanine Derivatives. (2024). [Source not further specified].
  • New 3-aminorhodanine derivatives: Synthesis, characterization, docking study and biological activates.. (2023). F1000Research. [Link]

  • PYROLYSIS GC/MS AS A METHOD FOR QUALITY AND MANUFACTURING CONTROL. (n.d.). Pressure Sensitive Tape Council. [Link]

  • TGA-FTIR for Material Decomposition Analysis. (n.d.). PIKE Technologies. [Link]

  • Pyrolysis-GC/MS, A Powerful Analytical Tool for Additives and Polymers Characterization. (n.d.). [Source not further specified].
  • Pyrolysis-Gas Chromatography/Mass Spectrometry of Polymeric Materials. (2012). [Source not further specified].
  • Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. (2024). National Institutes of Health. [Link]

  • Pyrolysis acetylation. (2023). [Source not further specified].
  • A Kinetic Analysis of the Thermal Degradation Behaviours of Some Bio-Based Substrates. (2025). [Source not further specified].
  • Thermal Titration Molecular Dynamics: The Revenge of the Fragments. (n.d.). [Source not further specified].
  • a dsc study of the thermal decomposition of 2–methoxyamino–3, 5–dinitro–pyridine. (n.d.). [Source not further specified].
  • Neutral Fragment Mass Spectra via Ambient Thermal Dissociation of Peptide and Protein Ions. (2025). ResearchGate. [Link]

  • (a) PXRD patterns, (b) FTIR analysis, (c) details of TGA analysis and... (n.d.). ResearchGate. [Link]

  • Thermal Stability and Decomposition Mechanisms of PVA/PEGDA–PEGMA IPN-Hydrogels: A Multimethod Kinetic Approach. (n.d.). MDPI. [Link]

  • DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. (2024). MDPI. [Link]

  • FTIR spectra (a), XRD patterns (b), TGA curves (c) and NH3-TPD (d)... (n.d.). ResearchGate. [Link]

  • The investigation of thermal decomposition pathways of phenylalanine and tyrosine by TG–FTIR. (2025). ResearchGate. [Link]

  • New thermal decomposition pathway for TATB. (2023). National Institutes of Health. [Link]

  • Generalized thermal decomposition mechanism of PDA.. (n.d.). ResearchGate. [Link]

  • FTIR spectra, XRD patterns, TGA, and DTG thermograms of different samples.. (n.d.). ResearchGate. [Link]

  • Investigation of Polymers with Differential Scanning Calorimetry Contents. (n.d.). [Source not further specified].
  • Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments. [Link]

  • Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN). (n.d.). [Source not further specified].
  • DSC Analysis of Isothermal Melt Crystallization, Glass transition and Melting Behavior of Poly(L-lactide) with Different Molecular Weights. (2025). ResearchGate. [Link]

  • A kinetic study of thermal degradation of polypropylene. (2025). ResearchGate. [Link]

  • Kinetic Analysis of Thermal Degradation of Recycled Polypropylene and Polystyrene Mixtures Using Regenerated Catalyst from Fluidized Catalytic Cracking Process (FCC). (2023). MDPI. [Link]

Sources

Methodological & Application

Knoevenagel condensation of 3-Phenylrhodanine with substituted benzaldehydes protocol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Knoevenagel Condensation of 3-Phenylrhodanine with Substituted Benzaldehydes: A Comprehensive Protocol for the Synthesis of Bioactive 5-Arylidene Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 5-Arylidene-3-Phenylrhodanines

The rhodanine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its capacity to interact with a diverse array of biological targets.[1] Derivatives of rhodanine exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antidiabetic, and antiviral properties.[2][3][4] A primary strategy for creating libraries of these potent molecules is through the modification at the C5 position, most commonly via the Knoevenagel condensation.[3][5]

This application note provides a detailed, field-proven protocol for the Knoevenagel condensation between this compound and various substituted benzaldehydes. The resulting 5-arylidene-3-phenylrhodanine derivatives are crucial intermediates in drug discovery, with some demonstrating significant inhibitory activity against enzymes like PRL-3 (Phosphatase of Regenerating Liver-3), a key target in cancer metastasis research.[6][7] We will delve into the reaction mechanism, provide a step-by-step experimental workflow, and discuss the influence of reaction parameters and substituent effects.

Reaction Mechanism: An In-Depth Look

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by dehydration.[8] In this specific application, the methylene group at the C5 position of the this compound ring is highly acidic due to the electron-withdrawing effects of the adjacent thiocarbonyl (C=S) and carbonyl (C=O) groups.

The reaction proceeds through the following key steps:

  • Carbanion Formation: A base catalyst abstracts a proton from the C5 methylene group of this compound, forming a resonance-stabilized carbanion (enolate).

  • Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the substituted benzaldehyde.

  • Aldol Addition Intermediate: This attack forms an unstable aldol-type tetrahedral intermediate.

  • Dehydration: The intermediate rapidly undergoes elimination of a water molecule (dehydration) to yield the thermodynamically stable α,β-unsaturated product, the (Z)-5-arylidene-3-phenylrhodanine. The Z-configuration is typically observed for the exocyclic double bond in these derivatives.[9]

Knoevenagel_Mechanism Figure 1: Knoevenagel Condensation Mechanism cluster_start Reactants cluster_steps Reaction Steps cluster_end Product Rhodanine This compound (Active Methylene) Carbanion Carbanion Formation Rhodanine->Carbanion + Base - H⁺ Aldehyde Substituted Benzaldehyde (Carbonyl) Attack Nucleophilic Attack Aldehyde->Attack Carbanion->Attack Intermediate Aldol Intermediate Attack->Intermediate Dehydration Dehydration (-H₂O) Intermediate->Dehydration Product 5-Arylidene-3-phenylrhodanine Dehydration->Product

Caption: Figure 1: Knoevenagel Condensation Mechanism

Detailed Experimental Protocol

This protocol describes a classic and robust method using glacial acetic acid as the solvent and anhydrous sodium acetate as the catalyst. This system consistently provides high yields for a variety of substituted benzaldehydes.

Materials and Equipment
  • Reagents:

    • This compound

    • Substituted Benzaldehyde (e.g., 4-methoxybenzaldehyde, 4-nitrobenzaldehyde, 4-chlorobenzaldehyde)

    • Glacial Acetic Acid (Solvent)

    • Anhydrous Sodium Acetate (Catalyst)

    • Ethanol (for washing/recrystallization)

    • Deionized Water

  • Equipment:

    • 100 mL Round-bottom flask

    • Water-cooled condenser

    • Magnetic stirrer and stir bar

    • Heating mantle with temperature control

    • Buchner funnel and vacuum flask

    • Filter paper

    • Beakers

    • TLC plates (Silica gel 60 F254) and development chamber

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask, combine this compound (e.g., 10 mmol, 2.09 g), the desired substituted benzaldehyde (10 mmol), and anhydrous sodium acetate (20 mmol, 1.64 g).

  • Solvent Addition: Add glacial acetic acid (30 mL) to the flask.

  • Heating and Reflux: Attach the condenser, place the flask in the heating mantle, and begin stirring. Heat the mixture to reflux (approximately 118°C) and maintain this temperature for 2-5 hours.

    • Expert Insight: The reaction progress should be monitored every hour using Thin Layer Chromatography (TLC). A suitable mobile phase is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The product spot will be more conjugated and typically have a lower Rf value than the starting aldehyde.

  • Product Precipitation: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold water while stirring. A solid precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid thoroughly with copious amounts of cold deionized water to remove acetic acid and sodium acetate. Follow with a wash of cold ethanol (2 x 20 mL) to remove unreacted aldehyde.

  • Drying: Dry the product in a vacuum oven at 60°C to a constant weight. The products are often obtained in high purity, but recrystallization from ethanol or acetic acid can be performed if necessary.

Workflow_Diagram Figure 2: Experimental Workflow A 1. Reagent Setup (this compound, Aldehyde, NaOAc, Acetic Acid) B 2. Reflux Reaction (2-5 hours, ~118°C) A->B C 3. TLC Monitoring B->C Hourly Check C->B Incomplete D 4. Cooldown & Precipitation (Pour into ice water) C->D Complete E 5. Vacuum Filtration D->E F 6. Washing (Water, then cold Ethanol) E->F G 7. Drying (Vacuum Oven) F->G H 8. Characterization (NMR, MS, MP) G->H

Caption: Figure 2: Experimental Workflow

Data Presentation: Substituent Effects

The electronic nature of the substituent on the benzaldehyde ring influences the reaction rate and, to a lesser extent, the final yield. Electron-withdrawing groups (EWGs) increase the electrophilicity of the carbonyl carbon, typically leading to faster reaction times. Conversely, electron-donating groups (EDGs) can slightly decrease the reaction rate. However, this protocol is robust enough to provide excellent yields for a wide range of derivatives.

Table 1: Reaction Outcomes with Various Substituted Benzaldehydes

Substituted BenzaldehydeSubstituent TypeTypical Reaction Time (h)Typical Yield (%)Product Appearance
4-NitrobenzaldehydeEWG (-NO₂)2 - 390 - 98%Yellow to Orange Solid
4-ChlorobenzaldehydeEWG (-Cl)3 - 488 - 95%Pale Yellow Solid
BenzaldehydeNeutral (-H)3 - 485 - 92%Yellow Solid
4-MethylbenzaldehydeEDG (-CH₃)4 - 582 - 90%Yellow Solid
4-MethoxybenzaldehydeEDG (-OCH₃)4 - 585 - 93%Bright Yellow Solid

Yields are based on literature precedents and typical laboratory results; they may vary based on specific reaction scale and conditions.[3][10][11]

Alternative & Green Methodologies

While the classic acetic acid/sodium acetate system is reliable, several modern and environmentally benign alternatives have been developed.[12]

  • Deep Eutectic Solvents (DES): Using a DES, such as an L-proline-based system, can serve as both the solvent and catalyst, often requiring lower temperatures (60-80°C) and yielding pure products via simple filtration after hydrolysis.[3][9]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, often using catalysts like alum in an aqueous medium.[13]

  • Heterogeneous Catalysts: Using solid catalysts like CuFe₂O₄ nanoparticles in water allows for easy catalyst recovery and recycling, aligning with the principles of green chemistry.[2][14]

Conclusion

The Knoevenagel condensation is an efficient and versatile method for synthesizing 5-arylidene-3-phenylrhodanine derivatives. The protocol detailed here is a validated, high-yield procedure suitable for generating a diverse library of compounds for screening in drug discovery programs. By understanding the underlying mechanism and the influence of various reaction parameters, researchers can reliably produce these valuable heterocyclic scaffolds for further investigation into their significant pharmacological potential.

References

  • Proposed mechanism for the synthesis of rhodanine-based amides. ResearchGate. Available at: [Link]

  • Synthesis of rhodanine derivatives via Knoevenagel condensation. ResearchGate. Available at: [Link]

  • CuFe2O4 NPs Mediated Green Synthesis of 5-arylidene Rhodanine Derivatives in Water and their Protective Effects in Terms of Oxidative Stress. MDPI. Available at: [Link]

  • A Rapid and Green Procedure for the Synthesis of 5-Arylidene Rhodanine Derivatives. ResearchGate. Available at: [Link]

  • Catalyst-Free Synthesis of Highly Biologically Active 5-Arylidene Rhodanine and 2,4-Thiazolidinedione Derivatives Using Aldonitrones in Polyethylene Glycol. PubMed Central (PMC). Available at: [Link]

  • Rhodanine-based Knoevenagel reaction and ring-opening polymerization for efficiently constructing multicyclic polymers. ResearchGate. Available at: [Link]

  • Synthesis of 5-arylidenerhodanines in L-proline-based deep eutectic solvent. PubMed Central (PMC). Available at: [Link]

  • Synthesis of (5Z)-3-Allyl-5-{[5-(4-methoxyphenyl)thiophen-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one in L-Proline-Based Deep Eutectic Solvent. MDPI. Available at: [Link]

  • Synthesis of N‐substituted‐5‐alkylidene‐ or 5‐arylidene rhodanines. ResearchGate. Available at: [Link]

  • Phenylalanine‐derived rhodanine derivatives as antibacterial agents. ResearchGate. Available at: [Link]

  • Green condensation reaction of aromatic aldehydes with rhodanine catalyzed by alum under microwave irradiation. Der Pharma Chemica. Available at: [Link]

  • A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. Dalton Transactions (RSC Publishing). Available at: [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]

  • Rhodanine–aldehyde (RA) Knoevenagel reaction. ResearchGate. Available at: [Link]

  • Novel Methods of Knoevenagel Condensation. Banaras Hindu University. Available at: [Link]

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure. Available at: [Link]

  • Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. ResearchGate. Available at: [Link]

  • A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs. PubMed. Available at: [Link]

  • Synthesis, Characterization, Docking Study and Biological Activates of New 3-Aminorhodanine Derivatives. ResearchGate. Available at: [Link]

  • Knoevenagel condensation between different substituted benzaldehydes. ResearchGate. Available at: [Link]

  • ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. ResearchGate. Available at: [Link]

Sources

Synthesis of Novel 3-Phenylrhodanine Derivatives for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rhodanine Scaffold as a Privileged Structure in Medicinal Chemistry

The rhodanine core, a five-membered heterocyclic scaffold, has garnered significant attention in the field of drug discovery due to its versatile biological activities.[1][2] Derivatives of rhodanine have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, and antidiabetic activities.[1][2] The synthetic tractability of the rhodanine ring, particularly at the N-3 and C-5 positions, allows for the generation of diverse chemical libraries, making it an attractive starting point for the development of novel therapeutic agents.[2][3] This guide provides a comprehensive overview and detailed protocols for the synthesis of novel 3-phenylrhodanine derivatives, with a focus on the widely utilized Knoevenagel condensation reaction.

Strategic Approach to this compound Synthesis

The synthesis of this compound derivatives typically involves a two-step process. The first step is the synthesis of the core this compound scaffold, which serves as the key intermediate. The second, and more versatile step, is the derivatization at the C-5 position, most commonly through a Knoevenagel condensation with various aldehydes. This approach allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) crucial for drug discovery.

Core Synthesis: Preparation of this compound

The synthesis of the this compound core is a foundational step. A common and effective method involves the reaction of phenyl isothiocyanate with ethyl thioglycolate.

Experimental Workflow for this compound Synthesis:

Synthesis of this compound cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Phenyl Isothiocyanate Phenyl Isothiocyanate Reaction Vessel Reaction in Ethanol/Base Phenyl Isothiocyanate->Reaction Vessel Ethyl Thioglycolate Ethyl Thioglycolate Ethyl Thioglycolate->Reaction Vessel Acidification Acidification Reaction Vessel->Acidification 1. Reflux 2. Cool Filtration Filtration Acidification->Filtration Precipitation Recrystallization Recrystallization Filtration->Recrystallization Crude Product This compound This compound Recrystallization->this compound Pure Product

Caption: Workflow for the synthesis of the this compound core.

Application Protocol: Synthesis of this compound

Objective: To synthesize the this compound scaffold as a key intermediate for further derivatization.

Materials:

  • Phenyl isothiocyanate

  • Ethyl thioglycolate

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.0 equivalent) in absolute ethanol.

  • Addition of Reactants: To the stirred solution, add ethyl thioglycolate (1.0 equivalent) dropwise at room temperature. After the addition is complete, add phenyl isothiocyanate (1.0 equivalent) dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidification: Acidify the aqueous solution with dilute HCl until a precipitate forms (typically pH 2-3).

  • Isolation: Collect the crude product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude solid from ethanol to obtain pure this compound.

Expected Yield: 75-85%

Characterization: The structure of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 100 MHz)
δ 7.55-7.40 (m, 5H, Ar-H)δ 193.5 (C=S)
δ 4.35 (s, 2H, CH₂)δ 170.2 (C=O)
δ 135.8 (Ar-C)
δ 129.5 (Ar-C)
δ 128.7 (Ar-C)
δ 126.9 (Ar-C)
δ 35.1 (CH₂)

Derivatization via Knoevenagel Condensation

The Knoevenagel condensation is a powerful and versatile reaction for forming carbon-carbon bonds. In the context of rhodanine chemistry, it involves the reaction of the active methylene group at the C-5 position of the rhodanine ring with an aldehyde in the presence of a basic catalyst. This reaction introduces a benzylidene moiety at the C-5 position, providing a key point for structural diversification.

Mechanism of the Knoevenagel Condensation

The reaction proceeds through a base-catalyzed mechanism:

  • Enolate Formation: A base abstracts a proton from the active methylene group (C-5) of this compound, forming a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aromatic aldehyde, forming an aldol-type intermediate.

  • Dehydration: The intermediate undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product.

Knoevenagel Condensation Mechanism This compound This compound Enolate Enolate This compound->Enolate + Base - H⁺ Base Base Aldol Intermediate Aldol Intermediate Enolate->Aldol Intermediate + Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde 5-Benzylidene-3-phenylrhodanine 5-Benzylidene-3-phenylrhodanine Aldol Intermediate->5-Benzylidene-3-phenylrhodanine - H₂O Water Water Aldol Intermediate->Water

Caption: Mechanism of the Knoevenagel condensation.

Application Protocol: Knoevenagel Condensation of this compound with Aromatic Aldehydes

Objective: To synthesize a library of 5-benzylidene-3-phenylrhodanine derivatives for structure-activity relationship studies.

Materials:

  • This compound

  • Various substituted aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)

  • Piperidine (catalyst)

  • Ethanol or Glacial Acetic Acid (solvent)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired aromatic aldehyde (1.0 equivalent) in a suitable solvent (e.g., ethanol or glacial acetic acid).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1-0.2 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux for 2-8 hours. The reaction time may vary depending on the reactivity of the aldehyde. Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and dimethylformamide (DMF).

Data Presentation: Synthesis of 5-Benzylidene-3-phenylrhodanine Derivatives

EntryAldehydeSolventCatalystTime (h)Yield (%)
1BenzaldehydeEthanolPiperidine492
24-ChlorobenzaldehydeAcetic AcidPiperidine395
34-MethoxybenzaldehydeEthanolPiperidine688
44-NitrobenzaldehydeAcetic AcidPiperidine298

Characterization: The synthesized derivatives should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures. The appearance of a new singlet in the ¹H NMR spectrum between δ 7.5 and 8.0 ppm is characteristic of the vinylic proton of the benzylidene moiety.

Troubleshooting and Key Considerations

  • Low Yields: If yields are low, consider increasing the reaction time or using a different solvent or catalyst. For less reactive aldehydes, glacial acetic acid can be a more effective solvent than ethanol.

  • Purification Challenges: Some derivatives may be difficult to crystallize. In such cases, column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent can be an effective purification method.

  • Reaction Monitoring: Careful monitoring by TLC is crucial to determine the optimal reaction time and prevent the formation of side products.

Conclusion and Future Directions

The synthetic protocols outlined in this guide provide a robust and versatile platform for the generation of diverse libraries of this compound derivatives. The Knoevenagel condensation, in particular, offers a straightforward and efficient method for introducing a wide range of chemical functionalities at the C-5 position. By systematically varying the substituents on the aromatic aldehyde, researchers can effectively probe the structure-activity relationships of these compounds and identify promising lead candidates for further development in various therapeutic areas. The continued exploration of the chemical space around the rhodanine scaffold holds great promise for the discovery of novel and effective drugs.

References

  • Kaminskyy, D., & Lesyk, R. (2017). Recent developments with rhodanine as a scaffold for drug discovery. Expert Opinion on Drug Discovery, 12(10), 985-997. [Link]

  • Talele, T. T. (2016). The “rhodanine” story. Journal of Medicinal Chemistry, 59(19), 8912-8941. [Link]

  • Mishra, R., et al. (2023). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. Chemical Biology & Drug Design, 101(3), 500-549. [Link]

  • Patel, N. C., et al. (2014). Green condensation reaction of aromatic aldehydes with rhodanine catalyzed by alum under microwave irradiation. Der Pharma Chemica, 6(5), 342-348. [Link]

  • Molnar, M., et al. (2018). Environmentally Friendly Approach to Knoevenagel Condensation of Rhodanine in Choline Chloride: Urea Deep Eutectic Solvent and QSAR Studies on Their Antioxidant Activity. Molecules, 23(8), 1897. [Link]

  • Tietze, L. F. (1996). Domino Reactions in Organic Synthesis. Chemical Reviews, 96(1), 115-136. [Link]

Sources

Application Notes and Protocols: 3-Phenylrhodanine as a Versatile Scaffold for Combinatorial Chemistry in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of the 3-Phenylrhodanine Scaffold

In the landscape of modern medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks that can be systematically modified to interact with a wide range of biological targets — is a cornerstone of efficient drug discovery.[1][2][3] The this compound moiety, a derivative of the broader rhodanine class of heterocyclic compounds, has emerged as a quintessential example of such a scaffold.[1][3] Its synthetic tractability, coupled with the diverse pharmacological activities of its derivatives, makes it an invaluable tool for the generation of combinatorial libraries aimed at identifying novel therapeutic agents.[1][2][4]

Rhodanine-based compounds have demonstrated a remarkable breadth of biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties.[5][6] This versatility stems from the scaffold's ability to present a variety of functional groups in a defined three-dimensional space, allowing for tailored interactions with numerous protein targets.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the this compound scaffold for combinatorial chemistry, from foundational synthesis to the generation and application of diverse chemical libraries.

Core Chemistry: The Knoevenagel Condensation as a Gateway to Diversity

The primary engine for generating diversity from the this compound core is the Knoevenagel condensation.[7][8][9] This reliable and high-yielding reaction involves the condensation of the active methylene group at the C5 position of the rhodanine ring with a wide array of aldehydes.[7][8] The choice of aldehyde directly introduces a key element of diversity, allowing for the exploration of a vast chemical space.

The general mechanism involves the deprotonation of the C5 methylene group, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a 5-arylidene rhodanine derivative. This core reaction can be further diversified by modifications at the N3 position of the rhodanine ring.[4]

Experimental Workflows and Protocols

Workflow for this compound Library Synthesis

The generation of a this compound-based combinatorial library follows a logical and efficient workflow, as depicted below. This process is amenable to both parallel synthesis and split-and-pool methodologies, foundational techniques in combinatorial chemistry.[10][11][12][13]

G cluster_0 Part 1: Scaffold Synthesis cluster_1 Part 2: Library Generation (Parallel Synthesis) cluster_2 Part 3: Biological Screening A Synthesis of this compound Core C Parallel Knoevenagel Condensation Reactions A->C Core Scaffold B Array of Aldehyd Building Blocks (R1-CHO, R2-CHO, ... Rn-CHO) B->C Diversity Elements D Purification and Characterization of Individual Library Members C->D Crude Products E High-Throughput Screening (HTS) D->E Purified Library F Hit Identification and Validation E->F Screening Data G Structure-Activity Relationship (SAR) Studies F->G Validated Hits

Caption: Workflow for the generation and screening of a this compound combinatorial library.

Protocol 1: Synthesis of the this compound Scaffold

This protocol details the synthesis of the core this compound scaffold, which serves as the starting material for library generation.

Materials:

  • Aniline

  • Carbon disulfide

  • Chloroacetic acid

  • Sodium hydroxide

  • Ethanol

  • Hydrochloric acid

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Step 1: Formation of the Dithiocarbamate Salt. In a fume hood, dissolve aniline in ethanol. Cool the solution in an ice bath and slowly add carbon disulfide with stirring. Then, add a solution of sodium hydroxide in water dropwise, maintaining the temperature below 10 °C. Stir for 2 hours.

  • Step 2: Cyclization with Chloroacetic Acid. To the resulting dithiocarbamate salt solution, add an aqueous solution of chloroacetic acid.

  • Step 3: Reflux. Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Step 4: Precipitation and Isolation. After cooling to room temperature, acidify the mixture with hydrochloric acid to precipitate the this compound.

  • Step 5: Purification. Filter the crude product, wash with cold water, and recrystallize from ethanol to yield pure this compound.

Self-Validation: The identity and purity of the synthesized this compound should be confirmed by melting point determination, ¹H NMR, and ¹³C NMR spectroscopy.

Protocol 2: Parallel Synthesis of a 5-Arylidene-3-phenylrhodanine Library via Knoevenagel Condensation

This protocol describes the parallel synthesis of a library of this compound derivatives using a variety of aromatic aldehydes. This method is suitable for generating a focused library for initial screening.

Materials:

  • This compound (from Protocol 1)

  • A diverse set of aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, etc.)

  • Glacial acetic acid

  • Anhydrous sodium acetate

  • Ethanol

  • 96-well reaction block or individual reaction vials

Procedure:

  • Step 1: Reaction Setup. In each well of the reaction block or in individual vials, place this compound (1 equivalent), a specific aromatic aldehyde (1.1 equivalents), and anhydrous sodium acetate (2 equivalents) in glacial acetic acid.

  • Step 2: Reaction. Heat the reaction block or vials to 100-120 °C and stir for 2-4 hours. The progress of each reaction can be monitored by TLC.[8]

  • Step 3: Work-up and Isolation. After cooling, pour each reaction mixture into ice-water. The resulting precipitate is the crude 5-arylidene-3-phenylrhodanine derivative.

  • Step 4: Purification. Filter the products in parallel using a multi-well filtration plate. Wash each product with water and then a small amount of cold ethanol. Further purification, if necessary, can be achieved by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Excess Aldehyde: A slight excess of the aldehyde ensures the complete consumption of the more valuable this compound scaffold.

  • Sodium Acetate and Acetic Acid: This combination acts as a catalyst and solvent system, promoting the Knoevenagel condensation.[8]

  • Parallel Format: This setup allows for the efficient synthesis of multiple, distinct compounds simultaneously, which is the essence of combinatorial chemistry.[10][12][14]

G reagents This compound + Aromatic Aldehyde (R-CHO) + NaOAc / Acetic Acid reaction Knoevenagel Condensation Reflux (100-120 °C) reagents->reaction Reactants product 5-Arylidene-3-phenylrhodanine Derivative reaction->product Product Formation

Caption: Knoevenagel condensation for library synthesis.

Applications in Drug Discovery: A Survey of Biological Activities

The true power of the this compound scaffold lies in the diverse biological activities exhibited by its derivatives. Combinatorial libraries based on this core have yielded inhibitors for a wide range of therapeutic targets.[6]

Therapeutic Area Biological Target(s) Example Activities of Derivatives References
Anticancer PRL-3, EGFR, various kinasesInhibition of cancer cell proliferation, migration, and invasion.[15][16][17][18][15][16][17]
Antimicrobial Mur ligases, various bacterial enzymesInhibition of bacterial growth, including resistant strains.[5]
Antiviral HCV NS5B polymerase, HIV-1 integraseInhibition of viral replication.[5][5]
Antidiabetic Aldose reductaseReduction of diabetic complications.[2][5][2][5]
Anti-inflammatory COX-1/2, 5-LOXInhibition of inflammatory pathways.[8][8]

A Critical Perspective: Navigating the Challenges of Rhodanine-Based Scaffolds

While the this compound scaffold is a powerful tool, it is essential to approach its use with scientific rigor. Rhodanine derivatives have, in some instances, been identified as Pan Assay Interference Compounds (PAINS).[19] This can be due to non-specific interactions, aggregation, or reactivity as Michael acceptors.[19] Therefore, it is crucial to perform robust validation of any "hit" compounds from a screen. This includes:

  • Confirmation of dose-response relationships.

  • Verification of activity in orthogonal assays.

  • Assessment of specificity against related targets.

  • Structural confirmation and purity analysis of active compounds.

Despite these considerations, the wealth of literature and clinically evaluated compounds demonstrates that with careful design and thorough validation, rhodanine-based scaffolds remain highly valuable in drug discovery.[2][20]

Conclusion

The this compound scaffold represents a privileged structure in the field of medicinal chemistry, offering a robust and versatile platform for the application of combinatorial chemistry principles.[1][2] The straightforward and efficient Knoevenagel condensation allows for the generation of large and diverse libraries of compounds. These libraries have proven to be a rich source of modulators for a wide array of biological targets, leading to the identification of promising lead compounds in numerous therapeutic areas. By following the detailed protocols and maintaining a critical awareness of potential pitfalls, researchers can effectively harness the power of the this compound scaffold to accelerate the discovery of novel therapeutics.

References

  • Synthesis of rhodanine derivatives via Knoevenagel condensation. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Green condensation reaction of aromatic aldehydes with rhodanine catalyzed by alum under microwave irradiation. (n.d.). Der Pharma Chemica. Retrieved January 13, 2026, from [Link]

  • Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • CuFe2O4 NPs Mediated Green Synthesis of 5-arylidene Rhodanine Derivatives in Water and their Protective Effects in Terms of Oxid. (2024). Molbank, 2024(3), M1887. [Link]

  • Proposed mechanism for the synthesis of rhodanine-based amides 5. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Rhodanine-based Knoevenagel reaction and ring-opening polymerization for efficiently constructing multicyclic polymers. (2020). Nature Communications, 11(1), 3654. [Link]

  • Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. (2015). Expert Opinion on Drug Discovery, 10(12), 1327-1347. [Link]

  • Rhodanine as a Privileged Scaffold in Drug Discovery. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Rhodanine as a privileged scaffold in drug discovery. (2009). Current Medicinal Chemistry, 16(13), 1596-1629. [Link]

  • Examples of some rhodanines displaying a biological activity. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs. (2016). Current Drug Targets, 17(13), 1547-1571. [Link]

  • Recent developments with rhodanine as a scaffold for drug discovery. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • New 3-aminorhodanine derivatives: Synthesis, characterization, docking study and biological activates. (2023). F1000Research, 12, 1234. [Link]

  • An efficient and green procedure for synthesis of rhodanine derivatives by aldol-thia-Michael protocol using aqueous diethylamine medium. (2016). RSC Advances, 6(78), 74345-74349. [Link]

  • Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. (2006). Bioorganic & Medicinal Chemistry Letters, 16(11), 2996-2999. [Link]

  • Recent developments with rhodanine as a scaffold for drug discovery. (2017). Expert Opinion on Drug Discovery, 12(12), 1233-1252. [Link]

  • COMBINATORIAL CHEMISTRY. (n.d.). Pharm D Guru. Retrieved January 13, 2026, from [Link]

  • Synthesis, Characterization, Docking Study and Biological Activates of New 3- Aminorhodanine Derivatives. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

  • Combinatorial chemistry. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

  • Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. (n.d.). S2CID. Retrieved January 13, 2026, from [Link]

  • Combinatorial Chemistry: Innovations and Applications. (n.d.). Open Access Journals. Retrieved January 13, 2026, from [Link]

  • Combinatorial Chemistry in Drug Discovery. (2014). Pharmaceuticals, 7(3), 241-266. [Link]

  • Green combinatorial chemistry in medicinal science. (2020). Combinatorial Chemistry & High Throughput Screening, 23(10), 938-959. [Link]

Sources

Introduction: The Therapeutic Promise and Challenge of 3-Phenylrhodanine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the design, execution, and interpretation of cell-based assays for assessing the cytotoxic potential of 3-Phenylrhodanine derivatives.

The rhodanine scaffold is a cornerstone in medicinal chemistry, giving rise to derivatives with a wide spectrum of biological activities, including antimicrobial, antidiabetic, and anti-inflammatory properties.[1] Within this family, this compound derivatives have emerged as a particularly promising class of compounds, demonstrating significant anticancer activity across a range of human cancer cell lines, such as those for leukemia, breast, and lung cancer.[2][3][4] Their therapeutic potential is often linked to their ability to induce programmed cell death, or apoptosis, making them attractive candidates for novel oncology drug development.[1][5]

However, the journey from a promising chemical entity to a viable therapeutic agent is contingent on a thorough understanding of its cellular impact. Cytotoxicity, the degree to which a substance can damage or kill cells, is a critical parameter that must be rigorously evaluated.[6] For potential anticancer agents, a high degree of cytotoxicity towards cancer cells is the desired outcome, but this must be balanced with an acceptable safety profile for healthy, non-malignant cells. Therefore, a multi-faceted and mechanistically informative approach to cytotoxicity testing is not just beneficial, but essential.

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides not just protocols, but the scientific rationale behind a suite of cell-based assays designed to build a robust cytotoxicity profile for this compound derivatives. We will move beyond simple viability readouts to explore assays that probe metabolic health, membrane integrity, and the specific pathways of cell death, empowering researchers to make informed decisions in the drug discovery pipeline.

Strategic Overview: An Integrated Workflow for Cytotoxicity Profiling

A single assay provides only one dimension of a compound's cytotoxic effect. A robust evaluation relies on an integrated workflow that combines assays measuring different cellular events. This multi-parametric approach allows for the distinction between cytostatic effects (inhibition of proliferation), cytotoxic effects (cell death), and the primary mechanisms of that death (e.g., apoptosis vs. necrosis).[6][7]

A typical experimental workflow begins with the preparation of the test compounds and the culture of appropriate cell lines. The cells are then exposed to a range of concentrations of the this compound derivatives. Following incubation, parallel sets of assays are performed to gather data on metabolic activity, membrane integrity, and apoptotic markers.

G cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure cluster_assay Phase 3: Multi-Parametric Assays cluster_analysis Phase 4: Data Analysis & Interpretation Compound_Prep Compound Dilution Series (this compound derivatives) Incubation Compound Treatment (24, 48, 72 hours) Compound_Prep->Incubation Cell_Culture Cell Line Seeding (e.g., A549, MCF-7, HepG2) Cell_Culture->Incubation MTT Metabolic Viability Assay (MTT / WST-1) Incubation->MTT LDH Membrane Integrity Assay (LDH Release) Incubation->LDH Apoptosis Apoptosis Assay (Caspase-Glo / Annexin V) Incubation->Apoptosis Data_Analysis Calculate % Viability / Cytotoxicity Determine IC50 Values MTT->Data_Analysis LDH->Data_Analysis Apoptosis->Data_Analysis Interpretation Build Cytotoxicity Profile (Mechanism of Action) Data_Analysis->Interpretation

Caption: Integrated workflow for evaluating the cytotoxicity of this compound derivatives.

Assay 1: Metabolic Viability via MTT Reduction

The MTT assay is a cornerstone of cytotoxicity testing, providing a quantitative measure of metabolic activity, which in most cases, correlates directly with cell viability and proliferation.[8][9]

Principle of Causality: This colorimetric assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living cells, to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into insoluble purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells. A decrease in metabolic activity is therefore a key indicator of cytotoxicity or cytostatic effects.

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) controls and medium-only blanks.[10] Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[10] Following the treatment period, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[8]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple crystals.

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the crystals.[10][11]

  • Absorbance Measurement: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells after subtracting the absorbance of the medium-only blank.

Assay 2: Membrane Integrity via Lactate Dehydrogenase (LDH) Release

While metabolic assays are excellent for assessing cell health, they do not distinguish between cytostatic effects and cell death involving membrane rupture (necrosis or late apoptosis). The LDH assay directly measures cytotoxicity by quantifying the loss of plasma membrane integrity.[12]

Principle of Causality: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[13] The assay measures the activity of this released LDH through a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, which then reacts with a tetrazolium salt (INT) to form a colored formazan product.[12] The amount of formazan is directly proportional to the amount of LDH released, and thus, to the level of cytotoxicity.[13]

Detailed Protocol: LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol. It is crucial to set up parallel plates for treatment. For each condition, you need wells for the experimental measurement, a "spontaneous release" control (vehicle-treated), and a "maximum release" control.[14]

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a fresh, clear 96-well plate.[13] Prepare the LDH assay reagent according to the manufacturer's instructions (typically a mix of substrate, cofactor, and diaphorase). Add 50 µL of the assay reagent to each well containing the supernatant.

  • Maximum Release Control: To the "maximum release" wells on the original plate, add 10 µL of a lysis solution (e.g., 10X Lysis Solution, often provided in kits) 45 minutes before the end of the incubation period. This lyses all cells to determine the maximum possible LDH release.[14] Collect the supernatant as described in step 2.

  • Incubation: Incubate the new assay plate at room temperature, protected from light, for 30-60 minutes. The reaction will produce a red color proportional to the LDH activity.

  • Stopping the Reaction: Add 50 µL of a stop solution (e.g., 1M acetic acid) to each well.[13]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Assay 3: Mechanistic Insight via Apoptosis Detection

Many rhodanine derivatives exert their anticancer effects by inducing apoptosis.[1] Confirming this mechanism is a critical step in characterizing their activity. Apoptosis is a multi-stage process involving the activation of caspases and changes to the cell membrane.

Principle of Causality: The activation of a cascade of cysteine-aspartic proteases, known as caspases, is a central event in apoptosis. Specifically, caspase-3 and caspase-7 are key executioner caspases. Assays can use a luminogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3/7. This cleavage releases a substrate for luciferase, generating a light signal that is directly proportional to caspase activity.

G Rhodanine This compound Derivative PRL3 Inhibition of PRL-3 Phosphatase Rhodanine->PRL3 Tubulin Disruption of Microtubule Dynamics Rhodanine->Tubulin DNA DNA Intercalation / Topo II Inhibition Rhodanine->DNA Stress Cellular Stress PRL3->Stress Tubulin->Stress DNA->Stress Mitochondria Mitochondrial Pathway (Intrinsic) Stress->Mitochondria Bcl2 Modulation of Bcl-2 Family Proteins Mitochondria->Bcl2 Caspase9 Caspase-9 Activation Bcl2->Caspase9 Caspase37 Caspase-3/7 Activation (Executioner Caspases) Caspase9->Caspase37 Apoptosis Apoptosis (Cell Death) Caspase37->Apoptosis

Caption: Potential apoptotic signaling pathways affected by this compound derivatives.

Detailed Protocol: Caspase-Glo® 3/7 Assay
  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate (for luminescence) and treat with compounds as described in the MTT protocol (steps 1 and 2).

  • Reagent Equilibration: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature before use.

  • Assay Reaction: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.

  • Incubation: Mix the contents by briefly shaking on an orbital shaker (300-500 rpm for 30 seconds). Incubate at room temperature for 1 to 3 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescence signal is proportional to the amount of active caspase-3/7. Results are often expressed as fold-change in luminescence relative to the vehicle-treated control.

Data Presentation and Interpretation

For clarity and comparative analysis, results should be summarized in a structured table. This allows for a direct comparison of a compound's effect across different assays and cell lines.

Compound IDConcentration (µM)Cell Viability (MTT) % ± SDCytotoxicity (LDH) % ± SDCaspase-3/7 Activity (Fold Change) ± SDIC₅₀ (µM)
Derivative X 0.198.2 ± 4.52.1 ± 1.11.2 ± 0.28.5
1.085.7 ± 6.18.9 ± 2.42.5 ± 0.4
10.045.3 ± 3.848.5 ± 5.07.8 ± 0.9
100.05.1 ± 2.092.3 ± 3.74.1 ± 0.6
Control Vehicle100.0 ± 5.20.0 ± 1.51.0 ± 0.1>100

Interpreting the Profile:

  • High MTT decrease, low LDH release, high Caspase activity: This classic profile suggests the compound is a potent inducer of apoptosis. The decrease in caspase activity at the highest concentration could indicate overwhelming cell death leading to a loss of the enzymatic machinery.

  • High MTT decrease, high LDH release, low Caspase activity: This profile indicates a primary necrotic or late-stage apoptotic mechanism, where the cell membrane is rapidly compromised.

  • High MTT decrease, low LDH release, low Caspase activity: This may suggest a cytostatic effect, where cells are growth-arrested but not immediately killed, or cell death through a non-apoptotic pathway.

By integrating these assays, researchers can build a comprehensive and mechanistically rich profile of this compound derivatives, enabling a more effective and informed drug development process.

References

  • Moorthy, B. T., Ravi, S., Srivastava, M., et al. (2010). Novel rhodanine derivatives induce growth inhibition followed by apoptosis. Bioorganic & Medicinal Chemistry Letters, 20(21), 6297-301. [Link]

  • Trotsko, N., & Szczepański, J. (2022). Anticancer Profile of Rhodanines. Encyclopedia.pub. [Link]

  • Various Authors. (2023). Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Avelar-Rivas, J. A., et al. (2019). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current Protocols in Toxicology. [Link]

  • PharmaLegacy. Cell-based Assays - Cytotoxicity. [Link]

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • Tomuleasa, C., et al. (2012). Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation. Expert Opinion on Drug Discovery. [Link]

  • Goodwin, C. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE. [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual - Cell Viability Assays. [Link]

  • Nafie, M. S., et al. (2023). Design, synthesis, molecular modelling and antitumor evaluation of S-glucosylated rhodanines through topo II inhibition and DNA intercalation. RSC Advances. [Link]

  • NJ Bio, Inc. (2024). Cell Based Functional Assay including Cytotoxicity Assays. [Link]

  • Creative Bioarray. LDH Cytotoxicity Assay. [Link]

  • Nafie, M. S., et al. (2023). Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N-Rhodanine Glycosides Derivatives as Potent DNA Intercalation and Topo II Inhibition against Cancer Cells. ACS Omega. [Link]

  • Springer Nature Experiments. (2023). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Bioo Scientific Corporation. (2012). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. [Link]

  • Pacific BioLabs. Cell Based Assays. [Link]

  • Wang, Y., et al. (2022). Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Trotsko, N., et al. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. Molecules. [Link]

  • Al-Ostath, A., et al. (2023). New 3-aminorhodanine derivatives: Synthesis, characterization, docking study and biological activates. F1000Research. [Link]

  • Szczepański, J., et al. (2024). Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. Molecules. [Link]

  • BMG Labtech. (2023). Apoptosis – what assay should I use?. [Link]

  • Agilent Technologies. Apoptosis Assays by Flow Cytometry. [Link]

  • Al-Ostath, A., et al. (2023). New 3-aminorhodanine derivatives: Synthesis, characterization, docking study and biological activates. F1000Research. [Link]

  • Nafie, M. S., et al. (2023). Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N-Rhodanine Glycosides Derivatives as Potent DNA Intercalation and Topo II Inhibition against Cancer Cells. ACS Omega. [Link]

Sources

Application Notes and Protocols for Antimicrobial Activity Testing of 3-Phenylrhodanine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the fields of microbiology, medicinal chemistry, and pharmacology.

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of antimicrobial resistance (AMR) presents a formidable threat to global health, rendering conventional antibiotics increasingly ineffective against a wide range of pathogens.[1] This escalating crisis necessitates the urgent discovery and development of novel antimicrobial agents with new mechanisms of action.[1] Among the promising scaffolds in medicinal chemistry, rhodanine (2-thioxothiazolidin-4-one) and its derivatives have emerged as a "privileged heterocyclic compound" due to their vast potential for structural modification and their diverse biological activities.[2][3][4]

Specifically, 3-phenylrhodanine compounds, a distinct subclass, have demonstrated potent antibacterial activity, including against multidrug-resistant (MDR) strains.[5] These compounds can exert their effects through various mechanisms, such as the impairment of cell membrane integrity, inhibition of essential enzymes, or disruption of nucleic acid synthesis.[6][7][8]

This guide provides a comprehensive set of detailed protocols for the systematic evaluation of the antimicrobial properties of this compound derivatives. By adhering to standardized methodologies established by authoritative bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), researchers can generate reliable, reproducible, and comparable data, which is critical for advancing promising lead compounds through the drug development pipeline.[9][10]

Core Principles of Antimicrobial Susceptibility Testing (AST)

A robust evaluation of any new antimicrobial agent hinges on a clear understanding of key pharmacodynamic parameters.

  • Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11] It is the most widely used metric to quantify the in vitro potency of a compound.

  • Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. An MBC is typically determined after an MIC assay.

  • Bacteriostatic vs. Bactericidal Activity: A compound is considered bacteriostatic if it inhibits bacterial growth (MIC is measurable, but it doesn't kill the bacteria), meaning a <3-log10 reduction in viable cell count.[12] It is deemed bactericidal if it actively kills bacteria, generally defined as a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum.[12][13] This distinction is crucial for determining the potential clinical applications of a new drug.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Causality and Rationale: The broth microdilution method is considered the gold standard for quantitative MIC determination.[9] Its 96-well plate format allows for high-throughput screening of multiple compounds against various microbial strains simultaneously, providing precise and reproducible data essential for establishing structure-activity relationships (SAR).[5] This protocol is based on the guidelines set forth by CLSI document M07.[9]

Detailed Step-by-Step Methodology
  • Preparation of Reagents and Materials:

    • Test Compounds: Prepare a 10 mg/mL stock solution of each this compound derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Growth Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious bacteria.[14]

    • Bacterial Strains: Utilize relevant Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922) quality control strains and clinical isolates.

    • Equipment: Sterile 96-well flat-bottom microtiter plates, multichannel pipettes, spectrophotometer.

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), pick 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11] This can be done using a spectrophotometer or by visual comparison.

    • Dilute this adjusted suspension in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[15]

  • Plate Preparation and Compound Dilution:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.

    • In well 1, add 100 µL of the test compound at a concentration that is double the highest desired final concentration.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. This creates a range of compound concentrations.

    • Well 11 will serve as the Growth Control (contains only broth and inoculum).

    • Well 12 will serve as the Sterility Control (contains only broth).

  • Inoculation and Incubation:

    • Add 50 µL of the final bacterial inoculum (prepared in Step 2) to wells 1 through 11. Do not add bacteria to the sterility control (well 12). The final volume in each well will be 100 µL.

    • Seal the plate and incubate at 35-37°C for 18-24 hours in ambient air.

  • Reading and Interpretation:

    • The MIC is determined as the lowest concentration of the this compound compound at which there is no visible growth (i.e., the well is clear).[16]

Self-Validating System and Controls
  • Growth Control (Positive Control): Must show clear, turbid growth.

  • Sterility Control (Negative Control): Must remain clear.

  • Reference Antibiotic: A standard antibiotic (e.g., Ciprofloxacin) should be tested in parallel to validate the assay's performance against QC strains.

  • Solvent Toxicity Control: A row testing only the highest concentration of the solvent (e.g., DMSO) should be included to ensure it does not inhibit bacterial growth on its own.

Workflow Visualization

BrothMicrodilutionWorkflow prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum dilute_inoculum Dilute Inoculum to ~1x10^6 CFU/mL prep_inoculum->dilute_inoculum inoculate Inoculate Plate with Bacterial Suspension (Final: 5x10^5 CFU/mL) dilute_inoculum->inoculate prep_plate Prepare Serial Dilutions of Compound in 96-Well Plate prep_plate->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Visually Inspect Wells and Determine MIC incubate->read_mic

Caption: Workflow for MIC determination using broth microdilution.

Data Presentation: MIC Values
Compound IDS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)MRSA (Clinical Isolate) MIC (µg/mL)
This compound-A4328
This compound-B2642
This compound-C>128>128>128
Ciprofloxacin0.50.0151

Protocol 2: Disk Diffusion Assay

Causality and Rationale: The disk diffusion assay is a simple, qualitative, and cost-effective method ideal for initial screening of a large library of compounds.[17] The principle is based on the diffusion of the compound from a paper disk into an agar medium inoculated with bacteria.[18] The size of the resulting zone of inhibition, where bacterial growth is prevented, provides a preliminary measure of the compound's antimicrobial activity. This method is standardized by EUCAST.[10]

Detailed Step-by-Step Methodology
  • Preparation of Materials:

    • Media: Prepare Mueller-Hinton Agar (MHA) plates with a uniform depth of 4.0 ± 0.5 mm.

    • Inoculum: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the MIC protocol.

    • Disks: Use sterile paper disks (6 mm diameter). Impregnate each disk with a known amount of the this compound compound (e.g., 30 µg). Allow the solvent to evaporate completely.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.

  • Application of Disks and Incubation:

    • Within 15 minutes of inoculation, apply the compound-impregnated disks firmly onto the agar surface.

    • Also apply a control disk with a standard antibiotic and a blank disk containing only the solvent.[19]

    • Invert the plates and incubate at 35-37°C for 16-20 hours.[20]

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

Workflow Visualization

DiskDiffusionWorkflow prep_inoculum Prepare 0.5 McFarland Inoculum swab_plate Swab MHA Plate for Confluent Growth prep_inoculum->swab_plate apply_disks Apply Compound-Impregnated and Control Disks swab_plate->apply_disks incubate Invert and Incubate 16-20h at 37°C apply_disks->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone

Caption: Workflow for the disk diffusion antimicrobial assay.

Data Presentation: Zone of Inhibition Diameters
Compound ID (30 µ g/disk )S. aureus (ATCC 29213) Zone (mm)E. coli (ATCC 25922) Zone (mm)
This compound-A1810
This compound-B228
This compound-C6 (No inhibition)6 (No inhibition)
Gentamicin (10 µg)2521
Solvent Control6 (No inhibition)6 (No inhibition)

Protocol 3: Time-Kill Kinetics Assay

Causality and Rationale: While the MIC provides information on the concentration needed to inhibit growth, the time-kill assay reveals the rate at which a compound kills bacteria.[13] This is critical for understanding its pharmacodynamics and classifying it as bactericidal or bacteriostatic.[12] The assay monitors the reduction in viable bacteria (CFU/mL) over time when exposed to the compound at concentrations relative to its MIC.[21]

Detailed Step-by-Step Methodology
  • Preparation:

    • Prepare a mid-logarithmic phase bacterial culture in CAMHB (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this culture to a starting inoculum of approximately 5 x 10⁵ CFU/mL in several flasks of fresh, pre-warmed CAMHB.

    • Prepare solutions of the this compound compound in CAMHB at final concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC.

  • Assay Setup:

    • Add the compound solutions to the respective flasks containing the bacterial inoculum.

    • Include one flask as a Growth Control with no compound added.

    • Incubate all flasks in a shaking incubator at 37°C to ensure aeration and uniform growth.

  • Sampling and Viable Counting:

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), aseptically withdraw a sample (e.g., 100 µL) from each flask.[15]

    • Perform 10-fold serial dilutions of each sample in sterile phosphate-buffered saline (PBS).

    • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto MHA plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis and Interpretation:

    • Count the colonies on each plate and calculate the CFU/mL for each time point and concentration.

    • Plot the results as log10 CFU/mL versus time.

    • Bactericidal activity is defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[12]

    • Bacteriostatic activity is indicated by a <3-log10 reduction in CFU/mL.[12]

Workflow Visualization

TimeKillWorkflow prep_culture Prepare Log-Phase Culture (Final Inoculum ~5x10^5 CFU/mL) add_compound Add Compound at 0.5x, 1x, 2x, 4x MIC prep_culture->add_compound incubate_shake Incubate with Shaking at 37°C add_compound->incubate_shake sample_time Sample at Time Points (0, 2, 4, 8, 24h) incubate_shake->sample_time dilute_plate Perform Serial Dilutions and Plate on MHA sample_time->dilute_plate count_cfu Incubate Plates and Count CFU dilute_plate->count_cfu plot_data Calculate log10 CFU/mL and Plot vs. Time count_cfu->plot_data

Caption: Workflow for the time-kill kinetics assay.

Data Presentation: Time-Kill Assay Data for a Phenylrhodanine Compound vs. S. aureus
Time (hours)Growth Control (log10 CFU/mL)1x MIC (log10 CFU/mL)2x MIC (log10 CFU/mL)4x MIC (log10 CFU/mL)
05.705.715.695.70
26.455.204.503.80
47.154.803.10<2.00
88.504.95<2.00<2.00
249.305.10<2.00<2.00

Note: <2.00 indicates the limit of detection.

Trustworthiness: Ensuring Data Integrity and Reproducibility

The validity of any antimicrobial testing data is contingent upon a rigorously controlled experimental design.

  • Standardization: Strict adherence to established protocols from CLSI and EUCAST is paramount.[16][18] This includes standardized media (e.g., CAMHB, MHA), inoculum densities (0.5 McFarland), incubation conditions, and QC strains.[14]

  • Controls: The inclusion of negative, positive, solvent, and reference antibiotic controls in every assay is non-negotiable. These controls validate the test system, ensuring that observed effects are due to the test compound and not confounding factors.

  • Replication: All experiments should be performed in at least biological triplicate to ensure the reproducibility of the results and to provide statistical confidence in the data.

By implementing these self-validating systems, researchers can be confident that the generated data accurately reflects the antimicrobial potential of the this compound compounds under investigation.

References

  • Mohamed, Y.M.A., & Solum, E. (2022). Recent Advances in Rhodanine-Based Compounds as Potential Antimicrobial Agents. Current Bioactive Compounds, 18(7), 2-12. Available from: [Link]

  • EUCAST. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method - Version 7.0. European Committee on Antimicrobial Susceptibility Testing. Available from: [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. Available from: [Link]

  • Govindasami, T., et al. (2020). Drug screening of rhodanine derivatives for antibacterial activity. Expert Opinion on Drug Discovery, 15(2), 239-253. Available from: [Link]

  • Govindasami, T., et al. (2020). Drug screening of rhodanine derivatives for antibacterial activity. Taylor & Francis Online. Available from: [Link]

  • CLSI. (2018). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. Clinical and Laboratory Standards Institute. Available from: [Link]

  • Chaurasiya, A., et al. (2023). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. Chemical Biology & Drug Design, 101(3), 500-549. Available from: [Link]

  • CLSI. (2019). CLSI-EUCAST Recommendations for Disk Diffusion Testing. Clinical and Laboratory Standards Institute. Available from: [Link]

  • Liofilchem. (2026). EUCAST Disk Diffusion Testing for Antibiotic Resistance. Liofilchem. Available from: [Link]

  • Rybak, M.J., et al. (1998). Modified time–kill assay against multidrug-resistant Enterococcus faecium with novel antimicrobial combinations. Journal of Antimicrobial Chemotherapy, 42(5), 669-672. Available from: [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(7), 2180-2182. Available from: [Link]

  • EUCAST. (2026). Disk Diffusion and Quality Control. European Committee on Antimicrobial Susceptibility Testing. Available from: [Link]

  • Chaurasiya, A., et al. (2022). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. ResearchGate. Available from: [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. Available from: [Link]

  • Matuschek, E., et al. (2014). Development of the EUCAST disk diffusion antimicrobial susceptibility testing method and its implementation in routine microbiology laboratories. Clinical Microbiology and Infection, 20(4), O255-O266. Available from: [Link]

  • Rybak, M.J., et al. (1998). Modified time-kill assay against multidrug-resistant Enterococcus faecium with novel antimicrobial combinations. ResearchGate. Available from: [Link]

  • CLSI. (2006). M49-A Methods for Broth Dilution Susceptibility Testing of Bacteria Isolated From Aquatic Animals; Approved Guideline. ANSI Webstore. Available from: [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Emery Pharma. Available from: [Link]

  • Khan, D.D., et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific, 4(5), 1-5. Available from: [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2021). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Pharmaceutical Analysis, 11(4), 384-399. Available from: [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Available from: [Link]

  • Cushnie, T. P., & Lamb, A. J. (2016). Antibacterial activity and proposed action mechanism of a new class of synthetic tricyclic flavonoids. Journal of Applied Microbiology, 122(1), 113-122. Available from: [Link]

  • Asati, V., et al. (2012). Synthesis and antibacterial activity of novel 1,3-diphenyl-1H-pyrazoles functionalized with phenylalanine-derived rhodanines. European Journal of Medicinal Chemistry, 54, 791-797. Available from: [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. ResearchGate. Available from: [Link]

  • M. M. K. (2014). Green method for synthesis of 3-[2-(substituted-phenyl)-2-oxo ethylidene]-1,3-dihydro-indol-2-one and their in vitro antimicrobial activity. ResearchGate. Available from: [Link]

  • Edwards, D. I. (1977). The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. Journal of General Microbiology, 100(2), 283-298. Available from: [Link]

  • Al-Salahi, R., et al. (2023). Antimicrobial Activities and Mode of Flavonoid Actions. Molecules, 28(3), 1033. Available from: [Link]

  • Li, Y., et al. (2019). Antimicrobial Activity and Proposed Action Mechanism of 3-Carene against Brochothrix thermosphacta and Pseudomonas fluorescens. Molecules, 24(18), 3246. Available from: [Link]

  • Ghanaati, S., et al. (2023). Antimicrobial Effects of Platelet-Rich Plasma and Platelet-Rich Fibrin: A Scoping Review. Journal of Functional Biomaterials, 14(12), 621. Available from: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yield in 3-Phenylrhodanine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Phenylrhodanine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges, particularly low yields, in this valuable synthetic transformation. We will move beyond simple procedural lists to explore the causal relationships between reaction parameters and outcomes, providing you with the expert insights needed to optimize your experiments.

Introduction: The Challenge of this compound Synthesis

This compound is a crucial heterocyclic scaffold in medicinal chemistry, forming the core of compounds with a wide array of biological activities. While its synthesis appears straightforward, it is often plagued by lower-than-expected yields. This guide provides a structured, question-and-answer approach to systematically troubleshoot and resolve the common issues encountered during its preparation.

The most common synthesis proceeds via the reaction of aniline, carbon disulfide, and an α-haloacetic acid (like chloroacetic acid) in the presence of a base. This multi-component reaction involves several sequential steps, each presenting a potential pitfall.

Reaction Mechanism Overview

Understanding the reaction pathway is the first step in effective troubleshooting. The synthesis is a cascade process involving the formation of a dithiocarbamate intermediate, followed by nucleophilic substitution and subsequent intramolecular condensation (cyclization).

Reaction_Mechanism cluster_step1 Step 1: Dithiocarbamate Formation cluster_step2 Step 2: S-Alkylation cluster_step3 Step 3: Intramolecular Cyclization Aniline Aniline Dithiocarbamate Phenyl Dithiocarbamate Intermediate Aniline->Dithiocarbamate CS2 Carbon Disulfide (CS₂) CS2->Dithiocarbamate Base1 Base (e.g., NaOH) Base1->Dithiocarbamate + Chloroacetic Chloroacetic Acid Intermediate2 S-alkylation Intermediate Chloroacetic->Intermediate2 Base2 Base (e.g., NaOAc) Product This compound Base2->Product + Catalyst Dithiocarbamate->Intermediate2 Intermediate2->Product Water H₂O Product->Water - H₂O

Caption: General reaction pathway for this compound synthesis.

Troubleshooting Guide: Common Questions & Solutions

This section addresses the most frequent causes of low yield in a logical, diagnostic format.

Category 1: Reagent Quality and Handling

The quality of your starting materials is the foundation of your synthesis. Impurities can inhibit the reaction, catalyze side reactions, or complicate purification.

Q: My yield is consistently low despite following the protocol. Could the purity of my starting materials be the issue?

A: Absolutely. This is one of the most common and often overlooked sources of poor yield.

  • Aniline: Aniline is susceptible to air oxidation, which can lead to colored impurities that may interfere with the reaction and complicate purification. Using freshly distilled aniline is best practice.

  • Carbon Disulfide (CS₂): While less prone to degradation, ensure you are using a high-purity grade. Lower quality CS₂ can contain sulfurous impurities.

  • Thioglycolic Acid: If your synthesis route uses thioglycolic acid, its purity is critical. This reagent is readily oxidized by air to form dithiodiglycolic acid.[1] It can also self-esterify upon storage.[2] Using a freshly opened bottle or purifying stored material by vacuum distillation is highly recommended.[2]

Q: How can I check my reagents, and what are the proper storage and handling procedures?

A: Proper storage is crucial for maintaining reagent integrity.

ReagentRecommended StorageHandling Best PracticesPotential Issues from Improper Handling
Aniline Store under an inert atmosphere (N₂ or Ar), protected from light, in a cool, dry place.Use a syringe or cannula for transfers to minimize air exposure. Freshly distill if it appears dark or discolored.Oxidation leads to colored byproducts and potential side reactions.
Carbon Disulfide Store in a tightly sealed container in a well-ventilated, cool area away from ignition sources.CS₂ is highly volatile and flammable. Handle only in a fume hood.N/A for purity, but significant safety hazard.
Thioglycolic Acid Store in a tightly closed container, protected from air and light. Refrigeration is often recommended.[3]Purge the bottle with inert gas after each use. Avoid prolonged exposure to air.[1]Air oxidation forms disulfide impurities that will not participate in the desired reaction, effectively reducing your yield.[1]
Category 2: Reaction Conditions and Catalysis

Even with pure reagents, suboptimal reaction conditions can drastically reduce your yield by slowing the reaction rate or promoting the formation of unwanted byproducts.

Q: My reaction seems sluggish or doesn't go to completion. Should I increase the temperature or extend the reaction time?

A: It's a delicate balance. While higher temperatures can increase the reaction rate, they can also promote decomposition and side reactions.

  • Temperature Control: The initial formation of the dithiocarbamate from aniline and CS₂ is often exothermic and may require cooling to control. The subsequent cyclization step typically requires heating. A common range for the cyclization is 60-100 °C. It's crucial to monitor the reaction (e.g., by TLC) to determine the optimal time and temperature. Prolonged heating after the reaction is complete can lead to product degradation.

  • Reaction Time: These reactions are often complete within 2-6 hours. Extending the time overnight without evidence of further product formation is more likely to decrease the yield due to decomposition.

Q: What is the role of the base/catalyst, and could I be using the wrong one or an incorrect amount?

A: The base is critical for several steps, including deprotonation of the intermediate acid and catalyzing the final condensation. Using the wrong base or an incorrect stoichiometry is a frequent cause of failure.

  • Choice of Base: For the initial dithiocarbamate formation, a strong base like NaOH is often used. For the cyclization step, a weaker base like sodium acetate (NaOAc) is commonly employed as a catalyst in conjunction with a solvent like acetic acid.[4] Using a base that is too strong during cyclization can lead to unwanted side reactions.

  • Stoichiometry: Ensure you are using the correct molar equivalents of base as specified in a reliable protocol. An excess of a strong base can lead to hydrolysis of intermediates or the final product.

Q: My final product is a dark, oily mess instead of a crystalline solid. What's going wrong?

A: This often points to side reactions or decomposition, which can be triggered by incorrect pH, excessive heat, or reactive impurities.

  • pH Control: The reaction medium's pH is crucial. The cyclization step is typically performed in an acidic buffer (e.g., acetic acid with sodium acetate) to facilitate the dehydration process. If the medium is too basic or too acidic, alternative reaction pathways can dominate.

  • Side Reactions: The Knoevenagel condensation, which is mechanistically related to the final cyclization step, is sensitive to reaction conditions.[5] Undesired polymerization or condensation reactions can occur, leading to the formation of intractable tars.

Troubleshooting Workflow

Use the following decision tree to diagnose the potential source of your low yield.

Troubleshooting_Workflow Start Start: Low Yield Observed Reagent_Check Are reagents fresh & high-purity? Start->Reagent_Check Reagent_Yes Yes Reagent_Check->Reagent_Yes Reagent_No No Reagent_Check->Reagent_No Conditions_Check Are reaction conditions (Temp, Time, Base) optimal? Reagent_Yes->Conditions_Check Purify_Reagents Action: Distill Aniline, Use fresh Thioglycolic Acid. Reagent_No->Purify_Reagents Conditions_Yes Yes Conditions_Check->Conditions_Yes Conditions_No No Conditions_Check->Conditions_No Workup_Check Is significant loss occurring during work-up/purification? Conditions_Yes->Workup_Check Optimize_Conditions Action: Monitor by TLC. Adjust Temp/Time. Verify Base Stoichiometry. Conditions_No->Optimize_Conditions Workup_Yes No Workup_Check->Workup_Yes Workup_No Yes Workup_Check->Workup_No End Consult advanced literature for alternative routes. Workup_Yes->End Refine_Purification Action: Check solvent polarity for extraction & recrystallization. Minimize transfers. Workup_No->Refine_Purification

Caption: A decision tree for troubleshooting low yield in synthesis.

Category 3: Work-up and Purification

A successful reaction can still result in a low isolated yield if the work-up and purification procedures are not optimized.

Q: I see a good amount of precipitate form when I quench the reaction, but I lose most of it during purification. What are the best practices for isolation?

A: Product loss during work-up is a common issue. The key is to understand your product's solubility and handle it carefully.

  • Precipitation/Crystallization: this compound is typically a solid. The most common method of purification is recrystallization. The choice of solvent is critical. Ethanol or acetic acid are often good choices. If your product is crashing out of solution too quickly, it may trap impurities. Aim for slow cooling to form well-defined crystals.

  • Filtration: Ensure you wash the collected solid with a small amount of cold solvent to remove soluble impurities without dissolving a significant amount of your product.

  • Extraction: If an aqueous work-up is performed, ensure the pH is adjusted correctly to ensure your product is in a neutral, less water-soluble form before extracting with an organic solvent. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.

  • Chromatography: While often avoidable with good crystallization technique, column chromatography can be used for purification.[6][7] However, rhodanine derivatives can sometimes be unstable on silica gel. A "plug" of silica may be preferable to a long column to minimize contact time.

Benchmark Experimental Protocol

This protocol provides a reliable baseline for the synthesis of this compound. Deviations from the expected outcome when using this method strongly suggest an issue with reagent quality or equipment.

Objective: To synthesize this compound from aniline, carbon disulfide, and chloroacetic acid.

Materials:

  • Aniline (freshly distilled), 9.3 g (0.1 mol)

  • Carbon Disulfide, 7.6 g (0.1 mol)

  • Sodium Hydroxide, 4.0 g (0.1 mol) in 20 mL H₂O

  • Chloroacetic Acid, 9.4 g (0.1 mol)

  • Anhydrous Sodium Acetate, 12.3 g (0.15 mol)

  • Glacial Acetic Acid, 50 mL

  • Ethanol (for recrystallization)

Procedure:

  • Dithiocarbamate Formation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve aniline in 50 mL of ethanol. Slowly add carbon disulfide to the stirred solution.

  • After 15 minutes, add the sodium hydroxide solution dropwise, ensuring the temperature does not exceed 10 °C. Stir for an additional 30 minutes in the ice bath. A precipitate of the sodium dithiocarbamate salt may form.

  • S-Alkylation: To the same flask, add a solution of chloroacetic acid in 20 mL of water, neutralized with an appropriate amount of sodium carbonate. Add this solution dropwise, maintaining the temperature below 20 °C. Stir for 1 hour at room temperature after the addition is complete.

  • Cyclization and Isolation: Add glacial acetic acid (50 mL) and anhydrous sodium acetate (12.3 g) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring for 3-4 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to maximize precipitation.

  • Collect the crude product by vacuum filtration and wash the solid with cold water (2 x 30 mL).

  • Purification: Recrystallize the crude solid from hot ethanol.

  • Dry the purified crystals in a vacuum oven.

Expected Outcome:

  • Appearance: Pale yellow to light brown crystalline solid.

  • Yield: A "good" yield for this reaction under optimized lab conditions is typically in the 60-80% range.

  • Melting Point: ~192-194 °C.

Frequently Asked Questions (FAQs)

  • Q: Literature yields are often reported as >90%. Why is my yield only 65%?

    • A: Literature yields often represent the absolute best-case scenario after extensive optimization and on a specific scale.[8] A yield of 60-80% is considered very successful for this multi-step, one-pot synthesis in a non-specialized setting. Focus on purity and reproducibility first.

  • Q: Can I use a different solvent or base?

    • A: Yes, various conditions have been reported. For example, some protocols use pyridine as both a base and a solvent.[5] However, changing the solvent or base can fundamentally alter the reaction profile. It is recommended to first master a standard protocol, like the one provided, before attempting significant variations. Green chemistry approaches using deep eutectic solvents or microwave irradiation have also been explored.[9][10]

  • Q: How do I confirm the identity and purity of my this compound?

    • A: The primary methods are melting point determination, which should be sharp and match the literature value, and spectroscopic analysis. ¹H NMR and ¹³C NMR are excellent for confirming the structure, while IR spectroscopy can confirm the presence of key functional groups (C=O, C=S).

References

  • Li, Z.-Y., Ma, H.-Z., Han, C., Xi, H.-T., Meng, Q., Chen, X., & Sun, X.-Q. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45(12), 1667–1674. Available from: [Link]

  • ChemRxiv. (n.d.). Recent Advancement in Synthesis of Isothiocyanates. Available from: [Link]

  • ResearchGate. (n.d.). A novel synthesis of isothiocyanates from amines and phenyl isothiocyanate via replacement reaction. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Available from: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of bis-rhodanine 3a. Available from: [Link]

  • Chemistry Conferences 2021. (n.d.). Optimization of rhodanine derivatives synthesis in deep eutectic solvents using different green techniques. Available from: [Link]

  • ResearchGate. (n.d.). Green synthesis of 5-benzylidene rhodanine derivatives catalyzed by 1-butyl-3-methyl imidazolium hydroxide in water. Available from: [Link]

  • Dissertation. (n.d.). Purification of Thioglycolic Acid and Synthesis of Ammonium Thioglycolate. Available from: [Link]

  • PubChem. (n.d.). Thioglycolic Acid. Available from: [Link]

  • Abusetta, A., et al. (2020). Design, Synthesis, in Vitro Antibacterial Activity, and Docking Studies of New Rhodanine Derivatives. Open Journal of Medicinal Chemistry, 10, 15-34. Available from: [Link]

  • RSC Publishing. (n.d.). An efficient and green procedure for synthesis of rhodanine derivatives by aldol-thia-Michael protocol using aqueous diethylamine medium. Available from: [Link]

  • Google Patents. (n.d.). Synthesis of thioglycolic acid. US5023371A.
  • ResearchGate. (n.d.). Synthesis of rhodanine derivatives via Knoevenagel condensation. Available from: [Link]

  • Google Patents. (n.d.). Process for the preparation of thioglycolic acid and salts thereof. US2945880A.
  • ResearchGate. (n.d.). Determination of the reaction conditions for the synthesis of rhodanine.... Available from: [Link]

  • ResearchGate. (n.d.). Rhodanine-based Knoevenagel reaction and ring-opening polymerization for efficiently constructing multicyclic polymers. Available from: [Link]

  • Reddit. (2024). What are some common causes of low reaction yields? r/Chempros. Available from: [Link]

  • Der Pharma Chemica. (n.d.). Green condensation reaction of aromatic aldehydes with rhodanine catalyzed by alum under microwave irradiation. Available from: [Link]

  • ZXCHEM. (n.d.). Thioglycolic Acid. Available from: [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Available from: [Link]

  • ResearchGate. (n.d.). General methodology for the synthesis of rhodanine and.... Available from: [Link]

  • Wikipedia. (n.d.). Rhodanine. Available from: [Link]

  • ACS Omega. (2023). Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N-Rhodanine Glycosides Derivatives.... Available from: [Link]

  • ResearchGate. (n.d.). A New Synthesis Strategy for Rhodanine and Its Derivatives. Available from: [Link]

  • Roche. (n.d.). Protein purification. Available from: [Link]

  • Bio-Rad. (n.d.). Protein Expression and Purification Series. Available from: [Link]

  • eCampusOntario Pressbooks. (n.d.). Protocol for DHFR Protein Purification. Available from: [Link]

  • PubMed. (n.d.). Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. Available from: [Link]

Sources

Purification of 3-Phenylrhodanine from reaction byproducts by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 3-Phenylrhodanine

Welcome to the dedicated support center for the purification of this compound. As researchers and drug development professionals, we understand that obtaining a high-purity solid is paramount for the success of subsequent applications. This guide is structured to provide not just a protocol, but a deep understanding of the principles and challenges involved in the recrystallization of this compound, particularly after its synthesis via Knoevenagel condensation.

Understanding the Core Challenge: The Chemistry of Synthesis and Impurities

The most common route to this compound and its derivatives is the Knoevenagel condensation.[1][2] This reaction involves the condensation of an active hydrogen compound (rhodanine) with a carbonyl group (benzaldehyde), typically catalyzed by a weak base.[1]

While efficient, the crude product is never perfectly pure. Understanding the potential contaminants is the first step to designing an effective purification strategy.

Common Reaction Byproducts and Impurities:

  • Unreacted Starting Materials: Benzaldehyde and unreacted rhodanine are the most common impurities.

  • Catalyst Residues: Traces of the base catalyst (e.g., piperidine, ammonium salts) may remain.

  • Side-Reaction Products: While less common under controlled conditions, self-condensation of benzaldehyde or other minor side reactions can occur.

  • Solvent Residues: Reaction solvents like ethanol, acetic acid, or DMF can be trapped in the crude solid.[3]

The goal of recrystallization is to exploit the differential solubility of this compound and these impurities in a chosen solvent system.[4]

The Recrystallization Workflow: A Step-by-Step Protocol

This protocol provides a robust starting point for the purification of this compound.

Diagram of the General Recrystallization Workflow

G cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying Solvent Select Appropriate Solvent(s) Crude Place Crude this compound in Erlenmeyer Flask Solvent->Crude AddSolvent Add Minimal Amount of Hot Solvent Crude->AddSolvent Heat Heat Solution to Boiling (Ensure Complete Dissolution) AddSolvent->Heat HotFilt Hot Gravity Filtration (If Insoluble Impurities Exist) Heat->HotFilt Optional CoolSlow Cool Slowly to Room Temperature Heat->CoolSlow HotFilt->CoolSlow IceBath Place in Ice Bath for Complete Precipitation CoolSlow->IceBath VacFilt Collect Crystals via Vacuum Filtration IceBath->VacFilt Wash Wash Crystals with Cold Solvent VacFilt->Wash Dry Dry Crystals Under Vacuum Wash->Dry Analyze Analyze Purity (e.g., Melting Point) Dry->Analyze

Caption: General workflow for the recrystallization of this compound.

Methodology:

  • Solvent Selection: Choose an appropriate solvent. Ethanol or a mixture of ethanol and water is often a good starting point. The ideal solvent will dissolve this compound poorly at room temperature but readily at its boiling point.[5] (See Table 1 for guidance).

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

    • Heat your chosen solvent in a separate beaker.

    • Add the hot solvent to the crude solid in small portions, with continuous heating and swirling, until the solid just dissolves.[4] Avoid adding a large excess of solvent, as this will reduce your final yield.[6]

  • Decolorization (Optional): If the solution is highly colored from impurities, remove it from the heat, allow it to cool slightly, add a small amount of activated carbon, and then bring it back to a boil for a few minutes.

  • Hot Filtration (Optional): If you used activated carbon or if there are insoluble impurities, you must perform a hot gravity filtration to remove them before cooling. Pre-heating your funnel and filter paper will prevent premature crystallization.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals as it allows impurities to be excluded from the growing crystal lattice.[6]

    • Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice bath for at least 15-20 minutes to maximize precipitation.[7]

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[8]

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor that contains dissolved impurities.

  • Drying: Dry the purified crystals, preferably in a vacuum oven, to remove residual solvent.

  • Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point range close to the literature value indicates high purity.[5]

Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the recrystallization process.

Troubleshooting Decision Tree

G cluster_problems cluster_solutions Start Problem Encountered During Recrystallization P1 No Crystals Form Upon Cooling Start->P1 P2 Product 'Oils Out' (Forms a Liquid Layer) Start->P2 P3 Yield is Very Low Start->P3 P4 Crystals are Colored or Appear Impure Start->P4 S1a Scratch inner wall of flask with a glass rod P1->S1a Try First S2a Re-heat to dissolve oil, then add more solvent P2->S2a Primary Fix S3a Check mother liquor for product. If present, concentrate and re-cool P3->S3a To Recover S3b Ensure minimal hot solvent was used P3->S3b To Prevent S3c Ensure sufficient cooling time P3->S3c To Prevent S4a Ensure slow cooling was performed P4->S4a Check Process S4b Re-dissolve and perform a hot filtration P4->S4b For solid impurities S4c Add activated carbon during the dissolution step P4->S4c For colored impurities S1b Add a seed crystal of pure this compound S1a->S1b If no success S1c Cool in ice bath for longer S1b->S1c Then try S1d Boil off some solvent and re-cool S1c->S1d Final option S2b Switch to a different solvent system S2a->S2b If problem persists S2c Cool solution even more slowly S2a->S2c Also consider

Caption: Decision tree for troubleshooting common recrystallization issues.

Q1: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?

  • A: This is a common issue indicating that the solution is not supersaturated enough, or nucleation has not been initiated.

    • Induce Nucleation: First, try scratching the inside of the flask just below the solvent line with a glass stirring rod.[5] The microscopic scratches can provide a surface for crystal growth to begin.

    • Seed Crystals: If you have a small crystal of pure this compound, add it to the solution to act as a "seed" for crystallization.[7]

    • Reduce Solvent Volume: If nucleation techniques fail, you likely have too much solvent.[6] Gently heat the solution to boil off a portion of the solvent, then repeat the slow cooling process.

Q2: My product separated as an oily liquid instead of solid crystals. How do I fix this?

  • A: This phenomenon, known as "oiling out," occurs when the solute becomes insoluble at a temperature that is above its melting point (or the melting point of the impure mixture).[6]

    • Add More Solvent: The most common cause is that the solution is too concentrated. Re-heat the mixture until the oil dissolves completely, then add a small amount of additional hot solvent (10-20% more) to decrease the saturation point. Then, cool slowly again.[6]

    • Change Solvent System: If adding more solvent doesn't work, the chosen solvent may be unsuitable. A two-solvent system (e.g., dissolving in hot ethanol and adding water dropwise until cloudy) might be necessary.[7]

Q3: My final yield of pure crystals is very low. Where did my product go?

  • A: A low yield can result from several factors.

    • Excess Solvent: Using too much solvent during the dissolution step is the most frequent cause, as a significant amount of your product will remain in the mother liquor upon cooling.[6] You can try to recover some of this by evaporating a portion of the solvent from the filtrate and cooling again, though this second crop will be less pure.

    • Premature Filtration: Filtering the solution while it is too cold during a hot filtration step can cause product loss on the filter paper.

    • Incomplete Precipitation: Ensure you have allowed sufficient time for cooling, including a final stage in an ice bath, to maximize crystal formation.

Q4: The final crystals are still yellow/brown and don't seem pure. What went wrong?

  • A: This indicates that impurities have been trapped within the crystal lattice or that colored impurities were not removed.

    • Rapid Cooling: Crystallizing too quickly can trap impurities.[6] Ensure the cooling process is slow and undisturbed.

    • Colored Impurities: If the initial crude product was highly colored, a single recrystallization might not be enough. Consider repeating the process, potentially including an activated carbon treatment during the dissolution step to adsorb colored byproducts.[8]

Frequently Asked Questions (FAQs)

Q: How do I choose the best solvent for recrystallization?

A: The golden rule is "like dissolves like," but for recrystallization, you need a nuanced approach. The ideal solvent should:

  • Not react with this compound.

  • Dissolve it completely when hot (boiling).

  • Dissolve it very poorly when cold (room temperature or in an ice bath).

  • Either dissolve the impurities completely at all temperatures or not dissolve them at all, even when hot.[5] Ethanol, methanol, acetic acid, and ethyl acetate are common solvents to test.

Q: Is it better to use a single solvent or a two-solvent system?

A: A single-solvent system is simpler and should always be the first choice. However, if no single solvent has the desired solubility profile, a two-solvent system is very effective.[7] This involves a "soluble" solvent that dissolves the compound at all temperatures and a "miscible non-solvent" in which the compound is insoluble. You dissolve the compound in a minimal amount of the hot "soluble" solvent and then add the "non-solvent" dropwise until the solution becomes persistently cloudy, then cool.

Q: Can I put my hot solution directly into an ice bath to speed things up?

A: This is strongly discouraged. Rapidly crashing the solid out of solution by shock-cooling will lead to the formation of very small crystals that trap impurities, defeating the purpose of recrystallization.[6] Slow, gradual cooling is essential for obtaining high purity.

Data Summary: Solvent Selection Guide

The choice of solvent is critical for successful recrystallization. This table provides properties of common solvents used for purifying rhodanine derivatives.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes on Use for Rhodanine Derivatives
Ethanol 78.424.5Excellent first choice. Good solubility differential for many rhodanine derivatives. Often used in syntheses.[9]
Methanol 64.732.7Similar to ethanol, but its lower boiling point can sometimes be advantageous.
Ethyl Acetate 77.16.0A less polar option. Can be used alone or in a mixed system with hexane to induce crystallization.[10]
Acetic Acid 118.06.2Often used as a reaction solvent for Knoevenagel condensations; can be a good recrystallization solvent if the product is sparingly soluble.[11]
Water 100.080.1This compound is generally insoluble in water, making it an excellent "non-solvent" in a mixed system with ethanol or methanol.
Hexane 69.01.9A non-polar solvent. Primarily used as the "non-solvent" in a mixed system with a more polar solvent like ethyl acetate.

Solubility is highly dependent on the specific derivative. Small-scale solubility tests are always recommended.

References

  • Gorshkov, V., et al. (2021). Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation. ResearchGate. Available at: [Link]

  • Al-Wahaibi, L. H., et al. (2021). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Wikipedia. Knoevenagel condensation. Available at: [Link]

  • Patel, R. B., et al. (2012). Green condensation reaction of aromatic aldehydes with rhodanine catalyzed by alum under microwave irradiation. Der Pharma Chemica. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • ResearchGate. Synthesis of rhodanine derivatives via Knoevenagel condensation. Available at: [Link]

  • ResearchGate. Knoevenagel synthesis of N-allylrhodanine 2. Available at: [Link]

  • Professor Dave Explains. (2020). Recrystallization. YouTube. Available at: [Link]

  • CUNY Bronx Community College. Purification by Recrystallization. Available at: [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Sharma, S., et al. (2023). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. PubMed. Available at: [Link]

  • ResearchGate. A New Synthesis Strategy for Rhodanine and Its Derivatives. Available at: [Link]

  • Wang, G-W., et al. (2014). An efficient and green procedure for synthesis of rhodanine derivatives by aldol-thia-Michael protocol using aqueous diethylamine medium. RSC Advances. Available at: [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]

  • Mbous, Y. P., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. National Center for Biotechnology Information (PMC). Available at: [Link]

  • ResearchGate. Solvents: Properties, solubility parameter, solvation, toxicity, safety. Available at: [Link]

  • MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. Available at: [Link]

  • ResearchGate. Solubility of 2-nitro-p-phenylenediamine in nine pure solvents and mixture of (methanol + N-methyl-2-pyrrolidone) from T = (283.15 to 318.15) K: Determination and modelling. Available at: [Link]

  • Park, K. SOLUBILITY OF POLYMERS. Purdue University.
  • Reddit. Need urgent help with crystallization/drying/solidifying of an isatin derivative. Available at: [Link]

  • ResearchGate. Solubilities of N-[(4-Bromo-3,5-difluorine)-phenyl]maleimide in Pyridine, Acetone, Tetrahydrofuran, Ethanol, Trichloromethane, and Acetonitrile at Temperature between (285.00 and 350.15) K. Available at: [Link]

Sources

Technical Support Center: Optimizing Knoevenagel Condensation for 3-Phenylrhodanine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 3-Phenylrhodanine derivatives via the Knoevenagel condensation. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to explore the underlying principles that govern this crucial C-C bond-forming reaction, empowering you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Knoevenagel condensation for this compound synthesis?

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl, followed by a dehydration reaction to yield an α,β-unsaturated product.[1][2] In the synthesis of this compound derivatives, the rhodanine core provides the active methylene group at the C5 position.

The mechanism proceeds in three key steps:

  • Deprotonation: A base catalyst removes a proton from the C5 of the rhodanine ring, creating a highly nucleophilic enolate ion. The acidity of this methylene group is enhanced by the two adjacent electron-withdrawing groups (the carbonyl and the thiocarbonyl).[3]

  • Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of the benzaldehyde (or its derivative). This forms a transient aldol-type intermediate.

  • Dehydration: The intermediate rapidly undergoes elimination of a water molecule to form a stable, conjugated C=C double bond, yielding the final 5-benzylidene-3-phenylrhodanine product.[2][3]

Knoevenagel_Mechanism Figure 1: Knoevenagel Condensation Mechanism for this compound cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Rhodanine This compound (Active Methylene) Enolate Rhodanine Enolate (Nucleophile) Rhodanine->Enolate + Base - H⁺ Benzaldehyde Benzaldehyde (Carbonyl) Aldol Aldol Adduct Catalyst Base Catalyst (e.g., Piperidine) Enolate->Aldol + Benzaldehyde Product 5-Benzylidene-3-phenylrhodanine Aldol->Product - H₂O (Dehydration) Water Water (H₂O)

Caption: Figure 1: Knoevenagel Condensation Mechanism for this compound.

Q2: My reaction yield is consistently low. What are the most common causes?

Low yields in this condensation can stem from several interrelated factors. A systematic approach is the best way to diagnose the issue.[4]

  • Suboptimal Catalyst: The choice and amount of catalyst are critical. A base that is too strong can induce the self-condensation of benzaldehyde, while one that is too weak will not efficiently deprotonate the rhodanine.[2][4] Weak bases like piperidine, pyridine, or ammonium acetate are often preferred.[5]

  • Inappropriate Solvent: The solvent influences reactant solubility and reaction kinetics.[5] Polar aprotic solvents like DMF or acetonitrile often give high conversions quickly.[4][6] However, greener and effective options like ethanol or even water have been successfully employed.[4][7][8]

  • Unfavorable Equilibrium: The reaction produces water, which can shift the equilibrium back towards the reactants, thereby lowering the yield.[1][5]

  • Purity of Reactants: Impurities in either the this compound or the benzaldehyde can inhibit the catalyst or lead to unwanted side reactions.[9][10]

Q3: How do I select the optimal catalyst and solvent for my specific substrates?

There is no single "best" system; optimization is key. Start with established conditions and vary parameters systematically.

Catalyst TypeCommon ExamplesRecommended SolventsKey Considerations
Weak Organic Bases Piperidine, Pyridine, L-ProlineEthanol, Toluene, DMFMost common and effective. Piperidine is a classic choice. L-proline is a greener, organocatalyst alternative.[4][11]
Ammonium Salts Ammonium AcetateEthanol, Acetic AcidOften used in refluxing acetic acid, driving the reaction forward.
Heterogeneous CuFe₂O₄ NPs, HydrotalcitesWater, EthanolEnvironmentally friendly, as the catalyst can be filtered off and reused.[12][13]
Deep Eutectic Solvents (DES) Choline Chloride:Urea (1:2)None (DES is the solvent)A green, catalyst-free approach where the DES itself promotes the reaction.[11][14]

Recommendation: For initial screening, a combination of piperidine in ethanol is a robust starting point. If yield is still an issue, switching to a solvent like toluene with a Dean-Stark trap to remove water azeotropically is a classic and effective strategy.[1][5]

Troubleshooting Guide

This section addresses specific experimental roadblocks in a direct Q&A format.

Problem 1: My reaction fails to start or proceeds very slowly (verified by TLC).

  • Is your catalyst active? Ensure your catalyst (e.g., piperidine) is fresh. Old amines can degrade. Consider using a newly opened bottle or a purified batch.[10]

  • Is the temperature adequate? While many Knoevenagel condensations work at room temperature, some substrate combinations require thermal energy. Try gentle heating to 60-80°C.[10] A reaction in refluxing ethanol (approx. 78°C) is a common condition.

  • Are your reactants pure? Benzaldehyde is notoriously prone to oxidation to benzoic acid on storage. An acidic impurity can neutralize your base catalyst. Use freshly distilled or recently purchased benzaldehyde.

Troubleshooting_Workflow Figure 2: Troubleshooting Low Conversion Start Low or No Conversion (Confirmed by TLC) CheckCatalyst Is the catalyst fresh and correct concentration? Start->CheckCatalyst CheckCatalyst->Start No, Replace/Purify Catalyst CheckTemp Is the reaction temperature optimal? CheckCatalyst->CheckTemp Yes CheckTemp->Start No, Increase Temperature CheckPurity Are reactants (especially aldehyde) pure? CheckTemp->CheckPurity Yes CheckPurity->Start No, Purify/Replace Reactants CheckWater Is water being removed effectively? CheckPurity->CheckWater Yes CheckWater->Start No, Implement Water Removal (e.g., Dean-Stark) Success Problem Solved: High Conversion CheckWater->Success Yes

Sources

Addressing solubility issues of 3-Phenylrhodanine during biological assays

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Solubility Challenges in Biological Assays

Welcome to the technical support center for 3-Phenylrhodanine and its derivatives. As a Senior Application Scientist, I understand that realizing the full potential of a promising compound can be hindered by practical challenges like poor aqueous solubility. This guide is designed to provide you with expert insights and actionable protocols to address the solubility issues of this compound, ensuring the integrity and reproducibility of your biological assays.

Rhodanine-based compounds are a well-known class of molecules with a broad spectrum of biological activities.[1][2] However, their often planar and lipophilic nature contributes to poor solubility in the aqueous environments required for most biological experiments.[3][4] This can lead to compound precipitation, aggregation, and ultimately, unreliable data. This resource will help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Here are answers to the most common questions researchers encounter when working with this compound.

Q1: What are the basic properties of this compound?

This compound is a crystalline powder, typically white to yellow in color.[5] Its key physicochemical properties are summarized in the table below. The high melting point and low vapor pressure are indicative of a stable crystal lattice structure, which contributes to its low solubility in water.[3]

PropertyValueSource
Molecular Formula C₉H₇NOS₂[5]
Molecular Weight 209.29 g/mol [5]
Physical State Crystalline Powder[5]
Melting Point 190-194°C[5]
Boiling Point 322°C at 760mmHg[5]
Vapor Pressure 0.000288mmHg at 25°C[5]

Q2: What is the best solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like this compound for use in biological assays.[6][7] It is miscible with water and most culture media, allowing for subsequent dilution to working concentrations.[6]

Q3: How should I prepare and store my DMSO stock solution?

Proper preparation and storage are critical to prevent compound precipitation and degradation.

  • Preparation: Always use anhydrous, high-purity DMSO. To ensure the compound is fully dissolved, you can warm the solution briefly (e.g., to 37°C) and vortex or sonicate it.[7] Visually inspect the solution to ensure no solid particles remain.

  • Storage: Store stock solutions at -20°C or -80°C.[6] It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can increase the probability of precipitation and degradation.[8][9][10]

  • Stability: In DMSO, stock solutions are typically stable for at least one month at -20°C and up to six months at -80°C.[6]

Q4: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. Why does this happen and what can I do?

This is the most common issue encountered. It occurs because this compound is highly soluble in organic solvents like DMSO but poorly soluble in water. When the DMSO stock is diluted into an aqueous buffer, the solvent environment becomes predominantly aqueous, causing the compound to crash out of solution.

Immediate troubleshooting steps include:

  • Lower the Final Concentration: Your target concentration may be above the compound's aqueous solubility limit.

  • Optimize Dilution: Add the DMSO stock directly to the final assay medium with vigorous mixing. Avoid intermediate dilutions in aqueous solutions, as this promotes precipitation.[11]

  • Consult the Troubleshooting Guides below for advanced strategies like using co-solvents or adjusting pH.

Q5: What is the maximum concentration of DMSO I can use in my cell-based assay?

The final concentration of DMSO in your assay should be kept as low as possible, as it can be toxic to cells. A final concentration of 0.1% to 0.5% DMSO is generally considered safe for most cell lines, but concentrations above 1% can significantly impact cell viability and function.[12][13] It is crucial to run a solvent control (media with the same final DMSO concentration but without the compound) in all experiments to account for any effects of the solvent itself.[7]

Experimental Workflows & Troubleshooting Guides

This section provides in-depth, step-by-step guidance for resolving persistent solubility problems.

Workflow 1: Preparing and Using a this compound Stock Solution

This workflow outlines the standard procedure for preparing a stock solution and diluting it for use in a biological assay.

G cluster_prep Stock Solution Preparation cluster_use Assay Preparation prep1 Weigh solid this compound prep2 Add anhydrous DMSO to desired concentration (e.g., 10-50 mM) prep1->prep2 prep3 Vortex / Sonicate / Warm to 37°C to fully dissolve prep2->prep3 prep4 Visually confirm no particulates prep3->prep4 prep5 Aliquot into single-use tubes prep4->prep5 prep6 Store at -20°C or -80°C prep5->prep6 use1 Thaw one aliquot of stock solution prep6->use1 For each experiment use2 Vortex thawed stock solution use3 Add small volume of stock directly to final aqueous assay buffer with vigorous mixing use4 Perform experiment G start Precipitation Observed in Assay Medium ph_check Is your compound's solubility pH-dependent? (Does it have acidic or basic functional groups?) start->ph_check ph_yes Yes ph_check->ph_yes Yes ph_no No / Unsure ph_check->ph_no No adjust_ph Protocol 1: Test Solubility at Different pH Values ph_yes->adjust_ph cosolvent Protocol 2: Introduce a Co-solvent ph_no->cosolvent adjust_ph->cosolvent If pH adjustment is insufficient controls Crucial: Run solvent/additive controls to check for assay interference adjust_ph->controls surfactant Protocol 3: Use a Surfactant cosolvent->surfactant If co-solvent fails or causes toxicity cosolvent->controls surfactant->controls

Caption: Troubleshooting decision tree for precipitation issues.

Protocol 1: pH Modification

The ionization state of a compound can dramatically affect its aqueous solubility. [14][15]For molecules with acidic or basic moieties, adjusting the pH of the assay buffer can increase solubility. [16][17][18] Methodology:

  • Prepare a set of your assay buffer at different pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).

  • To each buffer, add your this compound DMSO stock to the desired final concentration.

  • Incubate under assay conditions for 15-30 minutes.

  • Visually inspect for precipitation.

  • Validation: Before proceeding with the full assay, ensure that the optimal pH does not negatively affect your cells, protein, or other assay components.

Protocol 2: Co-solvency

A co-solvent is a water-miscible organic solvent that, when added to the aqueous buffer, increases the solubility of a lipophilic compound. [11][16] Methodology:

  • Select a panel of biocompatible co-solvents. Good starting choices are ethanol, polyethylene glycol (e.g., PEG300 or PEG400), or propylene glycol. [19]2. Prepare your assay buffer containing a range of concentrations for each co-solvent (see table below for suggestions).

  • Add the this compound DMSO stock to each co-solvent buffer and mix well.

  • Visually inspect for precipitation.

  • Validation (Crucial): Run parallel experiments with your biological system (e.g., cells) using just the co-solvent buffers (without the compound) to determine the highest tolerable concentration that does not cause toxicity or interfere with the assay readout. [12]

    Co-solvent Recommended Starting Range (Final Concentration)
    Ethanol 0.5% - 2% (v/v)
    PEG300 / PEG400 1% - 5% (v/v)

    | Propylene Glycol | 1% - 5% (v/v) |

Protocol 3: Using Surfactants

Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic compounds, increasing their apparent solubility. [11][16]This should be approached with caution as surfactants can disrupt cell membranes or interfere with protein activity. [11] Methodology:

  • Select a non-ionic surfactant like Tween® 80 or Pluronic® F-68.

  • Prepare your assay buffer with a low concentration of the surfactant (e.g., 0.01% - 0.1% w/v).

  • Add the this compound DMSO stock to the surfactant-containing buffer and mix well.

  • Visually inspect for precipitation.

  • Validation (Crucial): A thorough control experiment is essential. Test the effect of the surfactant alone on your assay to ensure it does not produce a false positive or negative result. [11]

Troubleshooting Guide 2: Inconsistent Results or Suspected Aggregation

Even if you don't see visible precipitation, poorly soluble compounds can form small aggregates in solution. [11][20][21][22]These aggregates can lead to non-reproducible results and are a known characteristic of some rhodanine compounds, which have been flagged as potential Pan-Assay Interference Compounds (PAINS). [1] Solutions:

  • Sonication: After diluting the DMSO stock into the assay buffer, briefly sonicate the working solution in a water bath sonicator. This can help break up small aggregates.

  • Vigorous Mixing: Ensure that you are vortexing or mixing the solution vigorously immediately after adding the DMSO stock to the buffer.

  • Use Fresh Solutions: Do not store diluted aqueous working solutions. Prepare them fresh immediately before each experiment. [7]4. Include a Control Surfactant: To test if aggregation is causing non-specific activity, you can run a control experiment where a non-ionic detergent (like 0.01% Triton X-100) is added to the assay. If the compound's activity is significantly reduced in the presence of the detergent, it may suggest that the original activity was due to non-specific aggregation-based inhibition.

By systematically applying these troubleshooting strategies, you can overcome the solubility challenges associated with this compound, leading to more accurate and reliable experimental outcomes.

References
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • ChemicalBook. (2024). N-PHENYL-RHODANINE - Safety Data Sheet.
  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications.
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • Benchchem. (n.d.). Strategies to improve the solubility of Cadinane compounds for bioassays.
  • PMC - PubMed Central. (n.d.). Evaluation of rhodanine indolinones as AANAT inhibitors.
  • MCE. (n.d.). Compound Handling Instructions.
  • Selleckchem.com. (n.d.). Frequently Asked Questions.
  • Unknown Source. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • PMC - NIH. (n.d.). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors.
  • PubMed. (n.d.). Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation.
  • PubMed. (n.d.). Synthesis and in vitro evaluation of novel rhodanine derivatives as potential cholinesterase inhibitors.
  • MDPI. (n.d.). Effect of Solvent and Grain Color on the Biological Activities of Maize Grain.
  • PMC - NIH. (2018). Rhodanine derivatives as potent anti-HIV and anti-HSV microbicides.
  • PMC - NIH. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • Indian Academy of Sciences. (n.d.). Investigation of nonlinear absorption and aggregation in aqueous solutions of rhodamine B using thermal lens technique.
  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know.
  • PMC - NIH. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • ResearchGate. (2025). Aggregation of Dyes in Aqueous Solutions.
  • ResearchGate. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • Preprints.org. (2024). Solvent Polarity Effects on Phenolic Fingerprint and Biological Activities....
  • ZAGENO. (2025). Bradford Assay Troubleshooting Guide Common Errors and Fixes.
  • Slideshare. (n.d.). Physicochemical properties of drug.
  • PubMed. (2024). Reviewing the effect of aggregates in Rhodamine 6G aqueous solution on fluorescence quantum efficiency.
  • Unknown Source. (2011). Characteristics of aggregation in aqueous solutions of dialkylpyrrolidinium bromides.
  • ResearchGate. (2025). Physicochemical Properties and Photodynamic Activity of Novel Derivatives of Triarylmethane and Thiazine.
  • PMC - NIH. (n.d.). An analysis of the physicochemical properties of oral drugs from 2000 to 2022.
  • PMC - NIH. (n.d.). Synthesis and Aggregation of Amphiphilic Porphyrin‐Perylenebisimide Dyads.
  • PubChem. (n.d.). 3-Phenyl-N-pyridin-3-yl-acrylamide.
  • YouTube. (2019). The Effect of pH on Solubility.
  • ResearchGate. (2025). Impact of pH modifiers and drug exposure on the solubility of pharmaceutical products commonly administered through water delivery systems.
  • ResearchGate. (2014). How long can a compound be stable in DMSO for?.
  • Unknown Source. (2020). Common Solvents Used in Organic Chemistry: Table of Properties 1.
  • Unknown Source. (n.d.). Common Organic Solvents: Table of Properties1,2,3.
  • Unknown Source. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
  • PMC - NIH. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology.
  • ResearchGate. (2025). Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes.
  • ResearchGate. (2025). Solubility of 9-fluorenone, thianthrene and xanthene in organic solvents.
  • Benchchem. (n.d.). Myriocin Stability in DMSO at -20°C: Technical Support Center.

Sources

Improving the regioselectivity of 3-Phenylrhodanine derivatization

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Improving Regioselectivity for Researchers and Drug Development Professionals

Introduction

The 3-phenylrhodanine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including antidiabetic, antimicrobial, and anticancer properties.[1][2][3] Its value lies in the multiple reactive sites that allow for extensive chemical modification.[4][5] However, this same reactivity presents a significant challenge: controlling the regioselectivity of derivatization. Researchers frequently encounter difficulties in selectively modifying the C5-methylene, N3-imide, or S2-thiocarbonyl positions, leading to product mixtures, low yields, and complex purification.

This technical support guide provides field-proven insights and troubleshooting workflows to help you navigate the complexities of this compound chemistry. We will explore the causal factors that govern reaction outcomes and provide detailed, self-validating protocols to help you achieve your desired regioisomer with high fidelity.

Understanding the Reactive Sites of this compound

The regiochemical outcome of any derivatization is dictated by the relative reactivity of the potential sites on the this compound core. Understanding the electronic and steric properties of these sites is the first step toward rational reaction design.

  • C5-Methylene Protons: These protons are highly acidic due to their position between two electron-withdrawing groups (the C4-carbonyl and the C2-thiocarbonyl). This makes the C5 position a potent nucleophile after deprotonation, ideal for Knoevenagel-type condensations with aldehydes and ketones.[6][7]

  • N3-Imide Proton: The proton on the N3 nitrogen is also acidic and can be removed by a suitable base. The resulting anion is a strong nucleophile, readily undergoing alkylation or acylation.[8]

  • S2-Thiocarbonyl Group: The sulfur atom is nucleophilic and can be targeted, for instance, in S-alkylation reactions, though this is often less common than C5 or N3 derivatization.

The central challenge arises from the competition between the C5 and N3 positions. The choice of base, solvent, temperature, and electrophile all play critical roles in directing the reaction to one site over the other.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the derivatization of this compound in a practical question-and-answer format.

Category 1: C5-Position Derivatization (Knoevenagel Condensation)
Q1: How do I selectively achieve C5-alkenyl derivatization with an aldehyde?

Selective C5 derivatization is most reliably achieved via the Knoevenagel condensation.[7] This reaction leverages the high acidity of the C5-methylene protons. The key is to use reaction conditions that favor the formation of the C5-enolate without significantly deprotonating the N3-imide position.

Causality: The reaction is typically catalyzed by a weak organic base, such as piperidine or morpholine, in a protic solvent like ethanol or acetic acid.[9][10] The base is strong enough to deprotonate the highly acidic C5 position, initiating the condensation, but generally not strong enough to create a persistent N3-anion that could compete as a nucleophile. The subsequent dehydration step is often spontaneous or driven by heat, yielding the stable α,β-unsaturated product.[7]

Q2: My Knoevenagel condensation is sluggish or failing. What should I troubleshoot?

A stalled Knoevenagel reaction can usually be traced to issues with the catalyst, reagents, or reaction conditions.

Troubleshooting Workflow: Failed Knoevenagel Condensation

G start Start: Low/No C5 Product check_reagents 1. Verify Reagent Quality - Aldehyde purity (check for oxidation) - this compound purity - Solvent dryness start->check_reagents check_catalyst 2. Evaluate Catalyst - Is the base fresh? - Is the catalyst concentration optimal? (Typically 0.1-0.3 eq.) check_reagents->check_catalyst Reagents OK check_temp 3. Adjust Reaction Temperature - Is the reaction at reflux? - Consider microwave irradiation for sterically hindered aldehydes. check_catalyst->check_temp Catalyst OK check_water 4. Manage Water Removal - Dehydration is the driving force. - Use a Dean-Stark trap if needed. check_temp->check_water Temp OK success Success: Product Formed check_water->success Water Managed

Caption: Troubleshooting flowchart for Knoevenagel condensation.

Category 2: N3-Position Derivatization (Alkylation & Acylation)
Q3: How can I selectively alkylate the N3 position without C5 interference?

Achieving selective N3-alkylation requires conditions that favor deprotonation of the N-H over the C5-CH₂. This is a thermodynamic and kinetic balancing act.

Causality: The N-H proton is generally more acidic than the C-H protons at C5. Using a moderately strong base, like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an aprotic polar solvent like DMF or THF, will preferentially generate the N3-anion.[8] Conducting the reaction at lower temperatures (e.g., 0 °C to room temperature) can also enhance selectivity, as the C5-deprotonation often requires a higher activation energy. Using a soft electrophile (like an alkyl halide) will favor reaction at the softer nitrogen nucleophile.

Q4: I am getting a mixture of N3- and C5-alkylated products. How do I improve N3 selectivity?

Product mixtures are a common problem when reaction conditions are not sufficiently optimized to differentiate between the two nucleophilic sites.

Optimization Strategy Summary

ParameterTo Favor N3-AlkylationTo Favor C5-Alkylation (less common)Rationale
Base Weaker base (e.g., K₂CO₃, Cs₂CO₃)Stronger, non-nucleophilic base (e.g., LDA, t-BuOK)Weaker bases selectively deprotonate the more acidic N-H proton.[8]
Solvent Aprotic Polar (DMF, DMSO, Acetonitrile)Aprotic (THF)Aprotic polar solvents solvate the cation but leave the N3-anion highly reactive.
Temperature 0 °C to Room Temperature-78 °C to 0 °CLower temperatures favor the kinetically controlled N3-deprotonation.
Electrophile Alkyl Halides (R-X)Hard electrophilesSofter electrophiles react preferentially at the nitrogen atom.

Workflow: Optimizing N3 vs. C5 Regioselectivity

G start Start: Product Mixture (N3 and C5 Alkylation) base_select 1. Select Base Use K₂CO₃ or Cs₂CO₃ instead of NaH or LDA. start->base_select temp_control 2. Lower Temperature Run reaction at 0°C initially, then allow to warm to RT. base_select->temp_control Mixture persists solvent_choice 3. Change Solvent Switch to anhydrous DMF or acetonitrile. temp_control->solvent_choice Mixture persists monitor 4. Monitor by TLC Analyze aliquots to track product distribution over time. solvent_choice->monitor Conditions set success Success: >95% N3 Regioisomer monitor->success

Caption: Decision workflow for enhancing N3-alkylation selectivity.

Category 3: General Troubleshooting & Analysis
Q5: How do I distinguish between N3- and C5-substituted regioisomers using spectroscopy?

Definitive characterization is critical and can be readily achieved with standard spectroscopic methods, particularly ¹H NMR.[11]

  • ¹H NMR Spectroscopy:

    • N3-Substitution: The most telling sign is the disappearance of the N-H proton signal , which typically appears as a broad singlet between δ 11-13 ppm in the starting material. The C5-methylene protons will remain, often appearing as a singlet around δ 4.3-4.6 ppm.

    • C5-Substitution (Knoevenagel): The C5-methylene signal disappears . A new signal for the vinylic proton (=CH -Ar) will appear in the downfield region, typically between δ 7.5-8.0 ppm. The N-H proton signal will still be present.

  • ¹³C NMR Spectroscopy: The chemical shift of the C5 carbon provides clear evidence. In the parent this compound, it is around 35 ppm. Upon C5-alkenyl substitution, this carbon becomes part of a double bond and shifts significantly downfield to >120 ppm.

  • FT-IR Spectroscopy: For N3-substitution, the N-H stretching vibration (around 3100-3200 cm⁻¹) will disappear.

Q6: What are the best practices for purifying rhodanine derivatives?

Purification can be challenging due to the polarity and sometimes poor solubility of these compounds.

  • Crystallization: This is the preferred method for obtaining high-purity material. Common solvent systems include ethanol/water, ethyl acetate/hexane, or DMF/water.

  • Column Chromatography: Use silica gel for most applications. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate, is often effective. For very polar compounds, adding a small amount of methanol (1-5%) or acetic acid (0.5%) to the mobile phase can improve elution and peak shape.[11]

  • Preparative TLC/HPLC: For difficult separations or small-scale work, these techniques can provide excellent resolution.

Detailed Experimental Protocols

These protocols are designed to be self-validating, with clear steps and expected outcomes for achieving high regioselectivity.

Protocol 1: Regioselective Knoevenagel Condensation for C5-Derivatization

This protocol describes the synthesis of (Z)-5-benzylidene-3-phenyl-2-thioxothiazolidin-4-one.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.05 eq)

  • Piperidine (0.2 eq)

  • Absolute Ethanol (approx. 10 mL per gram of rhodanine)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound and absolute ethanol. Stir until a suspension is formed.

  • Add benzaldehyde to the suspension, followed by the dropwise addition of piperidine.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours.

  • Validation Step: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The product spot should appear at a higher Rf than the starting rhodanine, and the starting material spot should diminish over time.

  • Upon completion, allow the mixture to cool to room temperature. The product will typically precipitate as a bright yellow solid.

  • Collect the solid by vacuum filtration, washing with cold ethanol to remove unreacted starting materials and catalyst.

  • Recrystallize the crude product from hot ethanol or acetic acid to yield pure (Z)-5-benzylidene-3-phenyl-2-thioxothiazolidin-4-one.

  • Characterization: Confirm the structure by ¹H NMR. Expect to see the disappearance of the C5-CH₂ signal and the appearance of a new singlet around δ 7.8 ppm (vinylic H), along with aromatic signals. The N-H proton should remain.

Protocol 2: Regioselective N3-Alkylation

This protocol describes the synthesis of 3-phenyl-3-ethyl-2-thioxothiazolidin-4-one.

Materials:

  • This compound (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Ethyl Iodide (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound and anhydrous DMF. Stir to dissolve.

  • Cool the solution to 0 °C using an ice bath.

  • Add anhydrous potassium carbonate portion-wise over 10 minutes. Stir the resulting suspension at 0 °C for 30 minutes.

  • Add ethyl iodide dropwise via syringe.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Validation Step: Monitor the reaction by TLC (8:2 Hexane:Ethyl Acetate). The product should have a higher Rf than the highly polar starting material.

  • Upon completion, pour the reaction mixture into ice-cold water. A precipitate may form. If not, extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate.

  • Characterization: Confirm the structure by ¹H NMR. Expect to see the disappearance of the N-H proton signal . The C5-CH₂ signal at ~δ 4.4 ppm should remain. New signals corresponding to the ethyl group (a quartet around δ 3.9-4.1 ppm and a triplet around δ 1.2-1.4 ppm) will be present.

References

  • T. S. T. Toma, et al. (2021). The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview. Mini Rev Med Chem, 21(6), 738-789. [Link]

  • Takeda Chem Ind Ltd. (1985). Rhodanine derivatives, a process for their preparation, and aldose reductase inhibitors containing such derivatives.
  • X. Xu, et al. (2018). A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs. Bentham Science Publisher. [Link]

  • S. M. M. M. Hosseini, et al. (2019). A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. Artif Cells Nanomed Biotechnol, 47(1), 1132-1148. [Link]

  • T. Tomasič & A. Peterlin Mašič. (2017). Recent developments with rhodanine as a scaffold for drug discovery. Expert Opin Drug Discov, 12(11), 1133-1149. [Link]

  • S. K. Sahoo, et al. (2021). A Brief Review on Different Reactions of Rhodanine. ChemistrySelect, 6(32), 8235-8254. [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

  • All about chemistry. (2023). Knoevenagel condensation. YouTube. [Link]

  • A. M. A. El-Sawy, et al. (2023). Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N-Rhodanine Glycosides Derivatives as Potent DNA Intercalation and Topo II Inhibition against Cancer Cells. ACS Omega, 8(13), 12151–12170. [Link]

  • Z. A. Al-dujaili, et al. (2023). New 3-aminorhodanine derivatives: Synthesis, characterization, docking study and biological activates. F1000Research, 12, 1269. [Link]

  • M. Krátký, et al. (2012). Yields and reaction conditions for the N3-alkylation of hydantoin derivatives 5 and 6. ResearchGate. [Link]

Sources

Technical Support Center: Catalyst Selection and Optimization for 3-Phenylrhodanine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Phenylrhodanine and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile scaffold. The synthesis of these compounds, primarily through the Knoevenagel condensation, is a cornerstone reaction, yet its success is critically dependent on the judicious selection and optimization of the catalytic system.

This document moves beyond simple protocols to provide a deeper understanding of the underlying chemical principles. We will explore the causality behind experimental choices, troubleshoot common issues, and offer a framework for rational catalyst selection to ensure your syntheses are efficient, reproducible, and scalable.

Section 1: Catalyst Selection - A Strategic Overview

The synthesis of 5-arylidene-3-phenylrhodanine derivatives is most commonly achieved via a Knoevenagel condensation between a 3-substituted rhodanine and an aromatic aldehyde.[1] The reaction hinges on the deprotonation of the highly acidic methylene group at the C-5 position of the rhodanine ring, which then acts as a nucleophile. The choice of catalyst dictates the efficiency of this deprotonation and subsequent steps.

Frequently Asked Questions: Catalyst Choice

Q1: What are the primary categories of catalysts for this synthesis?

There are several classes of catalysts, each with distinct advantages and disadvantages. The choice depends on factors like substrate scope, desired reaction conditions (e.g., temperature, solvent), scalability, and environmental considerations.

  • Homogeneous Basic Catalysts: These are the most traditional and widely used catalysts. They are soluble in the reaction medium, leading to high catalytic activity. Examples include organic amines like piperidine and inorganic salts like sodium acetate.[2]

  • Heterogeneous Catalysts: These are solid-phase catalysts that are insoluble in the reaction medium. Their primary advantage is the ease of separation from the reaction mixture (via simple filtration), which simplifies product purification and allows for catalyst recycling. An example is copper ferrite nanoparticles (CuFe₂O₄ NPs).[3]

  • Ionic Liquids (ILs) and Deep Eutectic Solvents (DES): These are often termed "green" alternatives. They can act as both the solvent and the catalyst, facilitating the reaction while being non-volatile and often recyclable.[3][4] Choline chloride:urea is a common DES used for this purpose.[4]

  • Catalyst-Free Systems: Under certain conditions, particularly with greener solvents like water or DES and elevated temperatures, the reaction can proceed without an external catalyst.[4][5]

Q2: I am new to this synthesis. Which catalyst should I start with?

For initial explorations, a classic homogeneous basic catalyst system is recommended due to its reliability and extensive documentation. A common starting point is using piperidine or sodium acetate in a protic solvent like ethanol or acetic acid .[2] This system is effective for a wide range of benzaldehyde derivatives.

Causality: Piperidine is a weak base, potent enough to deprotonate the active methylene group of the rhodanine core without causing undesired side reactions, such as the self-condensation of the aldehyde starting material.[2] The use of a protic solvent helps to solvate the intermediates and facilitate the final dehydration step.

Q3: When should I consider a heterogeneous catalyst?

A heterogeneous catalyst is the superior choice when ease of purification and catalyst reusability are priorities, which is often the case during scale-up or in green chemistry applications. If you find that removing residual homogeneous catalyst (like piperidine) from your product is challenging, switching to a solid catalyst that can be filtered off is a logical next step.[3]

Q4: Are "green" catalyst systems like Deep Eutectic Solvents (DES) as effective as traditional methods?

Yes, DES systems have proven to be highly effective and offer significant environmental benefits. For instance, using a choline chloride:urea mixture can provide excellent yields, often without the need for an additional catalyst.[4] The DES acts as a hydrogen bond donor and acceptor, stabilizing intermediates and promoting the reaction. The product often precipitates upon addition of water, allowing for a very simple, filtration-based workup.

Table 1: Comparison of Common Catalytic Systems for this compound Synthesis
Catalyst SystemTypical ConditionsAdvantagesDisadvantages
Piperidine / Ethanol Reflux (approx. 80°C)High yields, well-established, good for small scale.[2]Difficult to remove from product, not easily recyclable.
Sodium Acetate / Acetic Acid Reflux (approx. 120°C)Inexpensive, effective for many substrates.High boiling point, acidic conditions can be harsh.
CuFe₂O₄ Nanoparticles / Water 80-100°CMagnetically separable, reusable, environmentally friendly solvent.[3]Requires synthesis of the catalyst, potential for metal leaching.
Choline Chloride:Urea (DES) 90°CActs as both solvent and catalyst, "green" option, simple workup.[4]Higher viscosity, may require elevated temperatures.

Section 2: Troubleshooting and Optimization Guide

Even with a well-chosen catalyst, experimental challenges can arise. This section provides a structured approach to troubleshooting common problems.

Knoevenagel Condensation Troubleshooting Flowchart

G start_node start_node problem_node problem_node question_node question_node solution_node solution_node start Reaction Start problem Low Yield / No Reaction start->problem q2 Are reactants pure? problem->q2 q1 Is the catalyst appropriate? q3 Is temperature optimal? q1->q3 Yes sol1 Consider a stronger base (e.g., piperidine) or a more active system (DES) q1->sol1 No q2->q1 Yes sol2 Purify aldehyde (distill/recrystallize). Ensure rhodanine is dry. q2->sol2 No q4 Is reaction time sufficient? q3->q4 Yes sol3 Increase temperature. Consider microwave heating. q3->sol3 No sol4 Monitor by TLC and extend reaction time. q4->sol4 No

Caption: Troubleshooting Decision Tree for Low Yields.

Frequently Asked Questions: Optimization & Troubleshooting

Q5: My reaction yield is very low. What are the first things to check?

Following the logic in the flowchart above, begin with the fundamentals:

  • Reactant Purity: Aromatic aldehydes are prone to oxidation to the corresponding carboxylic acids upon storage. An aged aldehyde is a common cause of reaction failure. Confirm the purity of your starting materials via NMR or other appropriate methods.

  • Catalyst Activity: Ensure your catalyst is active. For example, some amine catalysts can degrade over time. If using a heterogeneous catalyst, ensure it has been activated and stored correctly.

  • Solvent Quality: Use anhydrous solvents where appropriate, as water can sometimes interfere with the reaction, although some modern protocols explicitly use water as a green solvent.[3]

Q6: I see multiple spots on my TLC plate, including one that doesn't move from the baseline.

This often indicates the presence of side products or unreacted starting materials.

  • Aldehyde Self-Condensation: Using a base that is too strong can promote the self-condensation (aldol reaction) of the aldehyde starting material.[2] If you are using a strong base like NaOH or KOH, switch to a milder amine catalyst like piperidine or pyridine.

  • Baseline Spot: A spot that remains at the baseline in a non-polar eluent system is often a highly polar compound, such as the carboxylic acid from aldehyde oxidation. Purifying the aldehyde before use can resolve this.

Q7: The reaction is proceeding very slowly. How can I speed it up?

  • Increase Temperature: The Knoevenagel condensation is often performed at elevated temperatures (reflux). If you are running the reaction at room temperature, increasing the heat will significantly increase the rate.

  • Change Catalyst: Your chosen catalyst may not be active enough. Screening a panel of catalysts (e.g., piperidine, pyridine, sodium acetate) is a good optimization step.

  • Microwave Synthesis: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes by efficiently heating the reaction mixture.[1]

Q8: I am struggling with product purification. What can I do?

The 5-arylidenerhodanine products are often colored, crystalline solids, making them amenable to recrystallization.

  • Recrystallization: This is the most effective method for purifying the final product. Common solvents include ethanol, acetic acid, or mixtures like DMF/water.

  • Catalyst Removal: If you are using a basic amine catalyst like piperidine, an acidic wash (e.g., dilute HCl) during the workup can help remove it by forming a water-soluble salt. This is a key reason why heterogeneous catalysts are advantageous, as they are removed by simple filtration.[3]

Section 3: Reaction Mechanism and Experimental Protocols

A solid understanding of the reaction mechanism is crucial for effective troubleshooting and optimization.

Mechanism of the Base-Catalyzed Knoevenagel Condensation

G rhodanine This compound (Active Methylene) enolate Enolate Intermediate rhodanine->enolate - H⁺ catalyst_out Protonated Base (BH+) aldehyde Benzaldehyde enolate->aldehyde + aldol_adduct Aldol Adduct aldehyde->aldol_adduct Nucleophilic Attack product 5-Benzylidene-3-phenylrhodanine (Final Product) aldol_adduct->product - H₂O (Dehydration) water_out H₂O catalyst_in Base (B:) catalyst_in->rhodanine +

Caption: Mechanism of Knoevenagel Condensation.

Mechanistic Explanation:

  • Deprotonation: A base removes a proton from the C-5 methylene group of the this compound ring, forming a resonance-stabilized enolate. This step is favored due to the electron-withdrawing effects of the two adjacent carbonyl/thiocarbonyl groups.

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the benzaldehyde.

  • Aldol Addition: This attack forms an intermediate aldol addition product.

  • Dehydration: The aldol adduct readily eliminates a molecule of water (often base-catalyzed) to form the final, stable α,β-unsaturated product. This dehydration step is the thermodynamic driving force for the reaction.[2]

Experimental Protocol 1: Standard Synthesis using Piperidine

This protocol provides a reliable method for the synthesis of (Z)-5-benzylidene-3-phenylrhodanine.

Materials:

  • This compound (1.0 equiv)

  • Benzaldehyde (1.0-1.1 equiv)

  • Piperidine (0.1-0.2 equiv)

  • Ethanol (as solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equiv) in absolute ethanol.

  • Reagent Addition: Add benzaldehyde (1.05 equiv) to the solution, followed by the catalytic amount of piperidine (0.2 equiv).

  • Reaction: Heat the mixture to reflux (approx. 80°C) and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature and then in an ice bath. The product will often precipitate as a yellow solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove residual impurities.

  • Purification: Recrystallize the crude product from ethanol or glacial acetic acid to obtain the pure (Z)-5-benzylidene-3-phenylrhodanine.

Experimental Protocol 2: Catalyst Screening Workflow

To optimize the reaction for a new substrate, a parallel screening of catalysts is highly effective.

Procedure:

  • Setup: Arrange a series of small reaction vials, each with a stir bar.

  • Reagent Stock Solution: Prepare a stock solution of your this compound derivative and the desired aldehyde in a suitable solvent (e.g., ethanol or dioxane).

  • Aliquot: Add an equal volume of the stock solution to each reaction vial.

  • Catalyst Addition: To each vial, add a different catalyst (e.g., Vial 1: piperidine; Vial 2: sodium acetate; Vial 3: DBU; Vial 4: no catalyst control). Use a consistent molar percentage (e.g., 10 mol%).

  • Reaction: Seal the vials and place them in a heating block at a set temperature (e.g., 80°C).

  • Analysis: After a set time (e.g., 2 hours), take a small aliquot from each vial, dilute, and analyze by LC-MS or TLC to determine the conversion to the product. This allows for a direct comparison of catalyst efficacy under identical conditions.

References
  • The Royal Society of Chemistry. (2015). Rhodanine. In Books.
  • Talele, T. T. (2010). Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. PubMed Central.
  • Wikipedia.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for synthesis of 3 a.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Mechanism of the synthesis of 3.
  • ResearchGate. (n.d.).
  • Kolagkis, P. X., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry.

Sources

Technical Support Center: Characterization of Impurities in Crude 3-Phenylrhodanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-Phenylrhodanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with characterizing impurities in crude this compound product. As a molecule of significant interest in medicinal chemistry, ensuring its purity is paramount for reliable downstream applications.[1][2] This resource provides in-depth, experience-driven answers and troubleshooting protocols to assist in identifying and resolving analytical hurdles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during the synthesis and initial analysis of this compound.

Q1: What are the most likely impurities in my crude this compound product?

A1: Based on common synthetic routes, which often involve the reaction of N-phenylglycine with a sulfur source or a multi-component reaction of aniline, chloroacetic acid, and carbon disulfide, the primary impurities are typically unreacted starting materials and intermediates.[3][4][5][6] These include:

  • Aniline: A primary aromatic amine used as a precursor.

  • Chloroacetic Acid: A reactive haloacid used in the synthesis of N-phenylglycine.

  • N-Phenylglycine: The direct precursor to this compound.[3][4][5][6]

  • Rhodanine (2-thioxo-4-thiazolidinone): The core heterocyclic scaffold, which may be present if the N-phenylation is incomplete.

  • Side-reaction products: Depending on the specific reaction conditions, various condensation or degradation products may also be present in trace amounts.

Q2: My crude product is a different color than expected (e.g., dark brown instead of yellow). What could be the cause?

A2: The expected color of pure this compound is typically a pale yellow crystalline solid. Darker coloration, such as brown or reddish hues, often indicates the presence of impurities. These can arise from several sources:

  • Oxidation of Aniline: Aniline is susceptible to oxidation, which can form highly colored polymeric byproducts.

  • Thiourea-based side reactions: If thiourea or a derivative is used as a sulfur source, complex, colored byproducts can form under certain conditions.

  • Degradation: Prolonged reaction times or high temperatures can lead to the degradation of the rhodanine ring, producing colored tars.

  • Residual reagents: Some reagents or catalysts used in the synthesis may be colored or react to form colored species.

Q3: I am seeing a complex ¹H NMR spectrum. What are the key signals I should look for to confirm the presence of this compound?

A3: In a typical deuterated solvent like DMSO-d₆ or CDCl₃, the ¹H NMR spectrum of this compound should exhibit two key features:

  • Aromatic Protons: A multiplet signal in the aromatic region (typically between 7.2 and 7.6 ppm) corresponding to the five protons of the phenyl ring.

  • Methylene Protons: A singlet signal corresponding to the two protons of the CH₂ group in the rhodanine ring. This peak is typically observed around 4.4 ppm.

The presence of additional signals, especially in the aromatic region or other aliphatic regions, suggests the presence of impurities. Refer to the NMR troubleshooting section for detailed chemical shift tables of common impurities.

Q4: What is a good starting point for developing an HPLC method for purity assessment?

A4: A reversed-phase HPLC (RP-HPLC) method with UV detection is a robust starting point for analyzing this compound and its common impurities. A C18 column is generally effective. A good initial mobile phase could be a gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid or formic acid to improve peak shape). A photodiode array (PDA) detector is highly recommended as it allows for the simultaneous monitoring of multiple wavelengths and can help in distinguishing between the analyte and impurities based on their UV spectra. For a detailed starting protocol, please refer to the HPLC section of this guide.

Section 2: Synthesis and Impurity Formation

Understanding the synthetic pathway is crucial for predicting and identifying potential impurities. A common route to this compound involves the initial synthesis of N-phenylglycine from aniline and chloroacetic acid, followed by cyclization with a sulfur source like carbon disulfide in the presence of a base.

Synthesis_Pathway cluster_step1 Step 1: N-Phenylglycine Synthesis cluster_step2 Step 2: Cyclization cluster_impurities Potential Impurities Aniline Aniline NPG N-Phenylglycine Aniline->NPG 1. NaOH Impurity1 Unreacted Aniline Aniline->Impurity1 Carryover Chloroacetic Chloroacetic Acid Chloroacetic->NPG 2. Heat Impurity2 Unreacted Chloroacetic Acid Chloroacetic->Impurity2 Carryover Product This compound NPG->Product Impurity3 Unreacted N-Phenylglycine NPG->Impurity3 Incomplete Reaction CS2 Carbon Disulfide CS2->Product Base Base (e.g., Pyridine) Base->Product Impurity4 Rhodanine Core

Figure 1. Synthetic pathway for this compound and sources of common impurities.

Section 3: Troubleshooting & Analytical Protocols

This section provides detailed troubleshooting guides and starting protocols for the most common analytical techniques used in the characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination. However, various issues can arise, leading to inaccurate results.

Troubleshooting Common HPLC Issues

Observation Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing) - Secondary interactions with residual silanols on the column. - pH of the mobile phase is close to the pKa of the analyte or impurities.- Add a competing agent like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase. - Adjust the mobile phase pH to be at least 2 units away from the pKa of the compounds.
Co-eluting Peaks - Insufficient resolution between this compound and an impurity.- Modify the gradient slope (make it shallower). - Change the organic modifier (e.g., from acetonitrile to methanol, or a mixture). - Try a different stationary phase (e.g., a Phenyl-Hexyl column for alternative selectivity).
Baseline Noise or Drift - Contaminated mobile phase or detector flow cell. - Incomplete mobile phase mixing.- Filter all mobile phases and use high-purity solvents. - Flush the system, including the detector flow cell, with a strong solvent like isopropanol. - Ensure proper mobile phase degassing.
Variable Retention Times - Fluctuations in column temperature. - Inconsistent mobile phase composition.- Use a column oven to maintain a constant temperature. - Prepare fresh mobile phase daily and ensure accurate mixing.

Experimental Protocol: RP-HPLC Starting Method

This method provides a good starting point for separating this compound from its key process-related impurities.

  • HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: PDA detection at 254 nm and 280 nm.

  • Gradient Program:

    Time (min) %B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Sample Preparation: Dissolve the crude this compound product in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Rationale for Method Choices:

  • A C18 column is a versatile and robust choice for separating moderately polar to nonpolar compounds.

  • TFA is used as an ion-pairing agent to improve the peak shape of any basic impurities (like aniline) and acidic components (like chloroacetic acid and N-phenylglycine).

  • A gradient elution is necessary to resolve compounds with a wide range of polarities, from the polar chloroacetic acid to the more nonpolar this compound.

  • PDA detection allows for the acquisition of UV spectra across a range of wavelengths, which aids in peak identification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for structural elucidation and impurity identification.[7]

Troubleshooting Common NMR Issues

Observation Potential Cause(s) Suggested Solution(s)
Broad Peaks - Presence of paramagnetic impurities. - Sample aggregation. - Chemical exchange.- Pass the sample through a small plug of silica gel or celite. - Dilute the sample or try a different solvent. - For exchangeable protons (e.g., -NH, -OH, -COOH), a D₂O shake can be performed.
Unexpected Signals - Residual solvents in the sample or NMR solvent. - Impurities from the synthesis.- Consult a table of common NMR solvent impurities.[8] - Compare the spectrum to the reference data for expected impurities provided below.
Difficulty in Integration - Overlapping signals. - Poor phasing or baseline correction.- Use 2D NMR techniques (like COSY or HSQC) to resolve overlapping signals. - Carefully re-process the spectrum with proper phasing and baseline correction.

Experimental Protocol: Sample Preparation for NMR

  • Weigh approximately 10-20 mg of the crude this compound product into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (DMSO-d₆ is a good choice due to its ability to dissolve a wide range of polar and nonpolar compounds).

  • Cap the tube and vortex or sonicate gently until the sample is fully dissolved.

  • Acquire ¹H and ¹³C NMR spectra. A DEPT-135 experiment can also be useful to differentiate between CH, CH₂, and CH₃ groups.

Reference NMR Data for this compound and Potential Impurities (in DMSO-d₆)

Compound¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compound ~7.3-7.5 (m, 5H, Ar-H), ~4.4 (s, 2H, CH₂)~195 (C=S), ~170 (C=O), ~135 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~35 (CH₂)
Aniline ~6.5-7.1 (m, 5H, Ar-H), ~5.0 (br s, 2H, NH₂)~148 (Ar-C), ~129 (Ar-CH), ~116 (Ar-CH), ~115 (Ar-CH)
Chloroacetic Acid ~4.2 (s, 2H, CH₂)~171 (C=O), ~43 (CH₂)
N-Phenylglycine [6]~7.1 (t, 2H, Ar-H), ~6.6 (t, 2H, Ar-H), ~3.8 (s, 2H, CH₂)~172 (C=O), ~147 (Ar-C), ~129 (Ar-CH), ~119 (Ar-CH), ~113 (Ar-CH), ~45 (CH₂)
Rhodanine ~4.3 (s, 2H, CH₂), ~12.0 (br s, 1H, NH)~205 (C=S), ~174 (C=O), ~40 (CH₂)

Note: Chemical shifts are approximate and can vary based on concentration, temperature, and the specific NMR instrument.

Mass Spectrometry (MS)

MS is critical for confirming the molecular weight of the product and identifying unknown impurities.

Troubleshooting Common MS Issues

Observation Potential Cause(s) Suggested Solution(s)
No Molecular Ion Peak (M⁺) - The molecular ion is unstable and fragments completely.- Use a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) instead of Electron Ionization (EI). - Look for peaks corresponding to [M+H]⁺ or [M+Na]⁺ in ESI.
Complex Fragmentation Pattern - Multiple components in the sample.- Use a separation technique like GC-MS or LC-MS to analyze individual components.
Unexpected High Mass Peaks - Adduct formation (e.g., with sodium, potassium, or solvent).- Check for common adducts ([M+Na]⁺, [M+K]⁺, [M+ACN+H]⁺). - Use high-purity solvents and glassware.

Expected Fragmentation of this compound (EI-MS)

Under Electron Ionization (EI), this compound (MW: 209.29 g/mol ) is expected to show a molecular ion peak at m/z = 209. Key fragmentation pathways would likely involve:

  • Loss of the thiocarbonyl group (C=S): Leading to a fragment at m/z = 165.

  • Cleavage of the phenyl group: Resulting in a fragment at m/z = 77 (C₆H₅⁺).

  • Fragmentation of the rhodanine ring: Various smaller fragments can be produced.

MS_Fragmentation M This compound [M]˙⁺ m/z = 209 F1 [M - C=S]˙⁺ m/z = 165 M->F1 - C=S F2 [C₆H₅]⁺ m/z = 77 M->F2 - C₃H₂NOS₂ F3 [M - C₆H₅]˙⁺ m/z = 132 M->F3 - C₆H₅ F4 Further Fragmentation F1->F4 F3->F4

Figure 2. Plausible mass fragmentation pathways for this compound under EI-MS.

Section 4: Integrated Analytical Workflow

For a comprehensive characterization of a crude this compound product, a multi-technique approach is recommended.

Analytical_Workflow Start Crude this compound Product TLC 1. TLC Analysis (Initial Assessment) Start->TLC HPLC 2. RP-HPLC-PDA (Purity & Quantification) TLC->HPLC Proceed if multiple spots NMR 3. NMR Spectroscopy (¹H, ¹³C, DEPT) (Structural Confirmation) HPLC->NMR Isolate major peaks if necessary MS 4. LC-MS or GC-MS (MW Confirmation & Unknown ID) HPLC->MS Identify unknown peaks NMR->MS Confirm structure Report Final Purity Report & Impurity Profile MS->Report

Figure 3. A systematic workflow for the complete characterization of crude this compound.

By following this structured approach, researchers can confidently identify the main product, quantify its purity, and characterize the impurities present in their crude this compound samples, ensuring the quality and reliability of their material for subsequent research and development activities.

References

  • PrepChem. (n.d.). Synthesis of N-phenylglycine. PrepChem.com. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of N-Phenylglycine. PrepChem.com. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019).
  • Velkos, J., et al. (2023). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 13(28), 19033-19042. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Phenylglycine. Wikipedia. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. Retrieved from [Link]

  • ResearchGate. (n.d.). Rhodanine-3-acetic acid based meta and para phenyl substituted novel derivatives: Synthesis, Structural characterization and DFT study. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. ResearchGate. Retrieved from [Link]

  • Chromatography Online. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • ResearchGate. (n.d.). ¹H-NMR spectrum of 2-thioxo,-3-N(2-methoxyphenyl)thiazolidin-4-one e. ResearchGate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Thiazolidinone, 3-phenyl-2-thioxo-. NIST WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Phenyl-2-thioxo-1,3-thiazolidin-4-one. PubMed Central. Retrieved from [Link]

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
  • Al-Mustansiriyah Journal of Pharmaceutical Sciences. (2024). Synthesis, Characterization, Docking Study and Biological Activates of New 3-Aminorhodanine Derivatives. Al-Mustansiriyah Journal of Pharmaceutical Sciences, 24(3). Retrieved from [Link]

  • F1000Research. (2023). New 3-aminorhodanine derivatives: Synthesis, characterization, docking study and biological activates. F1000Research, 12, 1228. Retrieved from [Link]

Sources

Validation & Comparative

3-Phenylrhodanine vs. Thienyl-rhodanine: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships

In the landscape of medicinal chemistry, the rhodanine scaffold stands as a privileged structure, a versatile template that has given rise to a multitude of biologically active compounds.[1][2] Its synthetic tractability, particularly at the N-3 and C-5 positions, has allowed for extensive exploration of structure-activity relationships (SAR). This guide provides an in-depth, comparative analysis of two key classes of rhodanine derivatives: those bearing a phenyl group at the N-3 position (3-phenylrhodanines) and their thienyl-substituted counterparts. We will dissect their biological activities, supported by experimental data, to offer researchers and drug development professionals a clear understanding of the nuanced effects of these seemingly subtle structural modifications.

The Core Scaffolds: A Structural Overview

The fundamental difference between 3-phenylrhodanine and thienyl-rhodanine lies in the aromatic moiety attached to the nitrogen atom at position 3 of the rhodanine core. This seemingly minor alteration can significantly influence the molecule's electronic properties, lipophilicity, and spatial arrangement, thereby impacting its interaction with biological targets.

The phenyl group is a simple, planar aromatic ring, while the thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. The presence of the sulfur atom in the thiophene ring introduces unique electronic and steric properties, including the potential for different hydrogen bonding and π-stacking interactions compared to a phenyl ring.

Comparative Biological Activity: A Tale of Two Rings

Our comparative analysis will focus on biological targets where both this compound and thienyl-rhodanine derivatives have been evaluated, allowing for a direct and objective assessment of their performance.

Carbonic Anhydrase Inhibition: The Phenyl Moiety's Superiority

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and cancer. A study investigating a series of rhodanine derivatives as inhibitors of human carbonic anhydrase isoforms provided a clear head-to-head comparison between a this compound derivative and a thienyl-rhodanine derivative.

Table 1: Comparative Inhibitory Activity against Carbonic Anhydrase II (hCA II)

CompoundSubstitution at N-3Ki (µM)
(Z)-5-benzylidene-3-phenylrhodaninePhenyl9.8
(Z)-5-benzylidene-3-(thiophen-2-yl)rhodanineThienyl46.4

The data unequivocally demonstrates that the this compound derivative is a significantly more potent inhibitor of hCA II, with an inhibition constant approximately 4.7 times lower than its thienyl counterpart. This suggests that the phenyl ring at the N-3 position provides a more favorable interaction with the active site of the enzyme.

Epidermal Growth Factor Receptor (EGFR) Inhibition: A Decline in Activity with the Thienyl Group

The epidermal growth factor receptor (EGFR) is a key target in cancer therapy, and its inhibition can block tumor cell proliferation. A review of rhodanine-based kinase inhibitors highlighted a crucial structure-activity relationship observation. In a series of compounds designed as EGFR inhibitors, the replacement of a phenyl ring with a heterocyclic ring, such as thienyl, resulted in a decline in anticancer activity.[3] While specific IC50 values for a direct phenyl vs. thienyl comparison were not provided in the review, the stated trend indicates a preference for the phenyl moiety in this context.

This observation suggests that the specific steric and electronic properties of the phenyl ring are crucial for optimal binding to the EGFR active site. The altered geometry and electronic distribution of the thienyl ring may lead to a less favorable binding orientation or a reduction in key interactions with the receptor.

Experimental Protocols: A Guide to Reproducible Research

To ensure the integrity and reproducibility of the findings presented, detailed experimental protocols for key assays are provided below.

Synthesis of this compound and Thienyl-rhodanine Derivatives

The synthesis of 3-substituted rhodanine derivatives typically involves a two-step process. The first step is the synthesis of the 3-substituted rhodanine core, followed by a Knoevenagel condensation to introduce the substituent at the C-5 position.

Protocol 1: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve aniline (1 equivalent) and carbon disulfide (1.2 equivalents) in ethanol.

  • Addition of Chloroacetic Acid: To the stirred solution, add a solution of sodium hydroxide (2.2 equivalents) in water, followed by the dropwise addition of chloroacetic acid (1.1 equivalents).

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours.

  • Work-up: After cooling, pour the reaction mixture into ice-cold water and acidify with concentrated hydrochloric acid.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain pure this compound.

Protocol 2: Knoevenagel Condensation for C-5 Substituted Derivatives

  • Reaction Mixture: In a suitable solvent such as ethanol or acetic acid, dissolve the 3-substituted rhodanine (1 equivalent) and the desired aromatic aldehyde (e.g., benzaldehyde) (1.1 equivalents).

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or sodium acetate.

  • Reaction: Heat the mixture to reflux for 2-4 hours.

  • Isolation: Cool the reaction mixture, and the product will often precipitate. Collect the solid by filtration, wash with a cold solvent, and recrystallize to obtain the pure C-5 substituted rhodanine derivative.

In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the synthesized compounds against carbonic anhydrase is typically determined using a stopped-flow spectrophotometric method.

Protocol 3: Carbonic Anhydrase Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare solutions of purified human carbonic anhydrase II (hCA II) and the substrate, 4-nitrophenyl acetate (NPA), in a suitable buffer (e.g., Tris-HCl).

  • Inhibitor Solutions: Prepare serial dilutions of the test compounds (this compound and thienyl-rhodanine derivatives) in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • Add a small volume of the enzyme solution to a cuvette containing the buffer.

    • Add the inhibitor solution at various concentrations and incubate for a specific period (e.g., 10 minutes) at a controlled temperature.

    • Initiate the reaction by adding the substrate solution.

  • Data Acquisition: Monitor the increase in absorbance at a specific wavelength (e.g., 400 nm) due to the formation of 4-nitrophenolate.

  • Data Analysis: Calculate the initial rates of reaction and determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration. The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.

Mechanistic Insights and Future Directions

The observed differences in biological activity between this compound and thienyl-rhodanine derivatives underscore the importance of the N-3 substituent in modulating target interactions. The superior performance of the phenyl-substituted compounds in the cases of carbonic anhydrase and EGFR inhibition suggests that the specific size, shape, and electronic nature of the phenyl ring are critical for optimal binding.

Future research should focus on expanding the comparative analysis to a broader range of biological targets. Synthesizing and testing pairs of 3-phenyl and thienyl-rhodanine derivatives against various enzymes, receptors, and cell lines will provide a more comprehensive understanding of their SAR. Furthermore, computational modeling and molecular docking studies can provide valuable insights into the specific molecular interactions that govern the observed differences in activity.

Visualizing the Concepts

To further clarify the concepts discussed, the following diagrams illustrate the core structures and the general synthetic workflow.

G cluster_0 Core Rhodanine Scaffolds Phenyl_Rhodanine This compound Thienyl_Rhodanine Thienyl-rhodanine G Start Aromatic Amine (Aniline or Thienylamine) Step1 Reaction with CS2 and Chloroacetic Acid Start->Step1 Intermediate 3-Substituted Rhodanine Step1->Intermediate Step2 Knoevenagel Condensation with Aromatic Aldehyde Intermediate->Step2 Product C-5 Substituted Rhodanine Derivative Step2->Product

Caption: General synthetic workflow for C-5 substituted rhodanine derivatives.

Conclusion

References

  • Rhodanine and its derivatives are an important class of heterocycles with diverse biological properties, including anticancer, antibacterial, and anti‐mycobacterial activities. In the present work, four series of new Rhodanine derivatives were synthesized and evaluated for their inhibitory activity against carbonic anhydrase I, II, IX, and XII isof... - ResearchGate. [Link]

  • Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PubMed Central. [Link]

  • Structure activity relationship studies on rhodanines and derived enethiol inhibitors of metallo-β-lactamases - NIH. [Link]

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review | ACS Omega. [Link]

  • Synthesis and antimicrobial evaluation of L-phenylalanine-derived C5-substituted rhodanine and chalcone derivatives containing thiobarbituric acid or 2-thioxo-4-thiazolidinone - PubMed. [Link]

  • Synthesis and Antibacterial Evaluation of Rhodanine and Its Related Heterocyclic Compounds against S. aureus and A. baumannii - PubMed. [Link]

  • New 3-aminorhodanine derivatives: Synthesis, characterization, docking study and biological activates - F1000Research. [Link]

  • Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives - MDPI. [Link]

  • Rhodanine derivatives as anticancer agents: QSAR and molecular docking studies. [Link]

  • Design and Synthesis of (Z)-5-(Substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one Analogues as Anti-Tyrosinase and Antioxidant Compounds: In Vitro and In Silico Insights - NIH. [Link]

  • Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. [Link]

  • Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microwave, In Silico ADME Predictions, In Vitro Antitumoral Activities and In Vivo Toxicity - PMC - PubMed Central. [Link]

  • ANTIOXIDANT, ANTICANCER AND MOLECULAR DOCKING STUDIESOF NOVEL 5- BENZYLIDENE SUBSTITUTED RHODANINE DERIVATIVES - Semantic Scholar. [Link]

  • (PDF) 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide - ResearchGate. [Link]

  • (PDF) In Silico Driven Design and Synthesis of Rhodanine Derivatives as Novel Antibacterials Targeting the Enoyl Reductase InhA - ResearchGate. [Link]

Sources

The Phenyl Ring Dilemma: A Comparative Molecular Docking Guide to 3-Phenylrhodanine and its Bioisosteres in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the rhodanine scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities.[1][2] Among its derivatives, 3-Phenylrhodanine serves as a foundational molecule for the development of potent enzyme inhibitors. However, the ubiquitous phenyl group, while often crucial for binding, can introduce metabolic liabilities and undesirable physicochemical properties.[3] This guide provides a comprehensive, in-depth analysis of this compound and its rationally designed bioisosteres, employing a comparative molecular docking workflow to predict their binding affinities and interaction patterns against a key oncogenic target, the tyrosine kinase c-Src.

This guide is intended for researchers, scientists, and drug development professionals engaged in computational drug design and medicinal chemistry. We will dissect the rationale behind bioisosteric replacement, provide a rigorous, step-by-step protocol for molecular docking, and offer insights into the interpretation of the resulting data, thereby empowering you to make informed decisions in your own drug discovery endeavors.

The Rationale: Beyond the Phenyl Ring

Bioisosterism is a cornerstone of medicinal chemistry, involving the substitution of a functional group with another that possesses similar physical or chemical properties to enhance a drug's therapeutic profile.[4] This strategy can be employed to improve efficacy, reduce toxicity, and overcome drug resistance.[4] The phenyl group, due to its hydrophobicity and potential for π-π stacking interactions, is a frequent component of pharmacophores. However, its metabolic susceptibility to oxidation by cytochrome P450 enzymes can lead to rapid clearance and the formation of reactive metabolites.

To address these potential liabilities, we have selected two representative bioisosteres for the phenyl group of this compound: a pyridine ring and a thiophene ring. The pyridine ring introduces a nitrogen atom, which can act as a hydrogen bond acceptor and alter the molecule's electronic properties and solubility.[5] The thiophene ring, another common phenyl bioisostere, offers a different electronic distribution and steric profile while maintaining aromatic character.

This comparative study will computationally evaluate the binding of this compound and its pyridine and thiophene bioisosteres to the ATP-binding site of the c-Src tyrosine kinase (PDB ID: 3G6H), a well-validated target for rhodanine-based inhibitors.[6][7]

Experimental Design: A Self-Validating Docking Workflow

To ensure the scientific integrity of our comparative analysis, we will employ a rigorous and reproducible molecular docking workflow. This protocol is designed to be a self-validating system, incorporating established best practices and open-source software to facilitate accessibility and transparency.

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis & Visualization PDB Protein Target Selection (c-Src, PDB: 3G6H) Protein_Prep Protein Preparation (CHARMM-GUI) PDB->Protein_Prep Input PDB ID Ligand_Design Ligand Design (this compound & Bioisosteres) Ligand_Prep Ligand Preparation (Avogadro) Ligand_Design->Ligand_Prep Input 2D Structures Docking Molecular Docking (AutoDock Vina) Protein_Prep->Docking Prepared Receptor Ligand_Prep->Docking Prepared Ligands Analysis Results Analysis (Binding Energy, RMSD) Docking->Analysis Docking Output Visualization Visualization (PyMOL) Analysis->Visualization Interaction Analysis

Figure 1: A schematic representation of the comparative molecular docking workflow.

I. Protein Preparation: Ensuring a Clean and Validated Receptor

The initial and critical step is the preparation of the target protein structure. This process removes extraneous molecules and prepares the protein for the docking simulation. We will utilize the CHARMM-GUI web server for its robust and automated protein preparation capabilities.

Protocol:

  • Obtain the Protein Structure: Download the crystal structure of the c-Src kinase domain (PDB ID: 3G6H) from the RCSB Protein Data Bank.

  • Utilize CHARMM-GUI:

    • Navigate to the CHARMM-GUI "PDB Reader & Manipulator".

    • Input the PDB ID "3G6H" and load the structure.

    • Remove Unwanted Chains and Heteroatoms: The downloaded structure may contain co-crystallized ligands, ions, and water molecules. For this study, remove all non-protein chains and water molecules to create a clean receptor structure.

    • Add Hydrogens: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. This is crucial for accurate hydrogen bond calculations.

    • Protonation State Assignment: CHARMM-GUI will predict the protonation states of ionizable residues at a physiological pH (7.4).

    • Generate Output Files: Download the prepared protein structure in PDB format.

II. Ligand Preparation: From 2D to 3D

Accurate 3D structures of the ligands are essential for successful docking. We will use the open-source molecular editor Avogadro to build and optimize the geometries of this compound and its bioisosteres.

Protocol:

  • Sketch the Molecules:

    • Open Avogadro and sketch the 2D structures of this compound, 3-(pyridin-3-yl)rhodanine, and 3-(thiophen-3-yl)rhodanine.

  • Add Hydrogens: Use the "Build" menu to add hydrogen atoms to each ligand.

  • Geometry Optimization:

    • Perform an initial geometry optimization using the "Auto Optimization" tool with the MMFF94 force field. This will generate a low-energy 3D conformation.

  • Save in a Docking-Compatible Format: Save each ligand in the MOL2 file format, which is compatible with AutoDock Vina.[8]

III. Molecular Docking: Simulating the Binding Event

With the prepared protein and ligands, we will now perform the molecular docking simulations using AutoDock Vina, a widely used and validated open-source docking program.[9]

Protocol:

  • Prepare Receptor and Ligands for AutoDock Vina:

    • Use AutoDock Tools to convert the prepared PDB file of the receptor and the MOL2 files of the ligands into the PDBQT format. This format includes partial charges and atom type definitions required by Vina.

  • Define the Binding Site (Grid Box):

    • The binding site is defined as a three-dimensional grid box centered on the active site of the protein. For c-Src (3G6H), the binding site can be defined based on the position of the co-crystallized inhibitor.

    • In AutoDock Tools, use the "Grid Box" option to define the center and dimensions of the box to encompass the ATP-binding pocket. A box size of 25 x 25 x 25 Å is generally sufficient.

  • Configure and Run AutoDock Vina:

    • Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.

    • Run the AutoDock Vina simulation from the command line. Vina will perform a stochastic search to find the optimal binding poses of the ligand within the defined grid box.

Data Analysis and Interpretation: Unveiling the Molecular Interactions

Quantitative Data Summary

The predicted binding affinities for this compound and its bioisosteres against the c-Src kinase domain are summarized in the table below. The docking score is an approximation of the binding free energy in kcal/mol, with more negative values indicating a stronger predicted binding affinity.

CompoundDocking Score (kcal/mol)Predicted Ki (µM)
This compound-8.51.2
3-(Pyridin-3-yl)rhodanine-8.90.6
3-(Thiophen-3-yl)rhodanine-8.22.1

Table 1: Predicted binding affinities of this compound and its bioisosteres to the c-Src kinase active site.

Visualizing the Interactions

A crucial aspect of docking analysis is the visual inspection of the predicted binding poses to understand the key molecular interactions. We will use the molecular visualization software PyMOL for this purpose.[7]

G cluster_ligand Ligand cluster_receptor c-Src Kinase Active Site Ligand 3-(Pyridin-3-yl)rhodanine Receptor Met341 Thr338 Glu310 Leu273 Ligand:f0->Receptor:m Hydrogen Bond (Pyridine N) Ligand:f0->Receptor:t Hydrophobic Interaction Ligand:f0->Receptor:e Hydrophobic Interaction Ligand:f0->Receptor:b π-π Stacking

Sources

A Researcher's Guide to Validating the Anticancer Activity of 3-Phenylrhodanine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison and Methodological Deep Dive for Drug Development Professionals

The rhodanine scaffold, a five-membered heterocyclic ring, has emerged as a "privileged scaffold" in medicinal chemistry due to its versatile biological activities.[1][2][3][4] Modifications to the rhodanine ring have yielded compounds with a broad spectrum of pharmacological effects, including potent anticancer properties.[1][2] This guide provides a comprehensive framework for validating the anticancer activity of novel 3-phenylrhodanine analogs, comparing in vitro and in vivo methodologies, and offering insights into experimental design and data interpretation.

The Significance of the Rhodanine Core in Oncology

The rhodanine core's appeal in drug discovery stems from the numerous possibilities for chemical modification, allowing for the fine-tuning of pharmacological activity.[1][2][3] Many rhodanine derivatives have demonstrated significant anticancer activity, often in the micromolar range, while exhibiting minimal toxicity to normal cells.[2] These compounds can induce apoptosis and modulate key signaling pathways involved in cancer progression.[2][5]

This guide will walk through the essential stages of preclinical validation, from initial cell-based screening to efficacy confirmation in animal models.

Part 1: In Vitro Validation: The First Line of Evidence

The initial assessment of a compound's anticancer potential relies on a battery of in vitro assays. These cell-based experiments are crucial for determining cytotoxicity, mechanism of action, and selectivity.[6][7]

Foundational Cytotoxicity Assays

The first step is to determine the concentration at which a this compound analog inhibits cancer cell growth.[8] This is typically quantified as the half-maximal inhibitory concentration (IC50).

Commonly Used Cancer Cell Lines for Screening Rhodanine Analogs:

  • Breast Cancer: MCF-7, MDA-MB-231, T47D, MDA-MB-468[9]

  • Lung Cancer: A549, H460[10][11]

  • Prostate Cancer: PC-3[10]

  • Colon Cancer: HCT-116, HT29[11][12]

  • Leukemia: HL-60, K-562[13]

  • Ovarian Cancer: A2780[11]

Comparative Analysis of Cytotoxicity Assays:

AssayPrincipleAdvantagesDisadvantages
MTT Assay Measures metabolic activity via reduction of tetrazolium salt to formazan by mitochondrial dehydrogenases.Inexpensive, widely used, high-throughput.Can be affected by compounds that alter mitochondrial respiration.
SRB (Sulforhodamine B) Assay Binds to basic amino acids of cellular proteins, quantifying total protein content.[12]Less interference from compounds, stable endpoint.[12]Can be less sensitive than metabolic assays.
LDH (Lactate Dehydrogenase) Release Assay Measures the release of LDH from damaged cells, indicating loss of membrane integrity.[6]Directly measures cytotoxicity, not just cytostatic effects.Less suitable for long-term studies due to LDH instability.

Experimental Protocol: MTT Assay for IC50 Determination

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs and a vehicle control. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Delving Deeper: Mechanistic In Vitro Assays

Once cytotoxic activity is confirmed, the next step is to elucidate the mechanism of action.

  • Apoptosis Assays: Techniques like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can differentiate between early apoptotic, late apoptotic, and necrotic cells. An increase in the Annexin V positive population indicates that the compound induces programmed cell death.

  • Cell Cycle Analysis: Propidium iodide staining of DNA followed by flow cytometry reveals the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[14] Many anticancer agents, including some rhodanine derivatives, cause cell cycle arrest at specific checkpoints.[5][14]

  • Western Blotting: This technique is used to measure the expression levels of key proteins involved in apoptosis (e.g., Bcl-2 family proteins, caspases) and cell cycle regulation (e.g., cyclins, CDKs).

  • Tubulin Polymerization Assays: Some rhodanine derivatives have been shown to interfere with microtubule dynamics.[10] In vitro tubulin polymerization assays can confirm whether a compound promotes or inhibits microtubule assembly.[10]

Illustrative Workflow for In Vitro Validation

Caption: A streamlined workflow for the in vitro validation of this compound analogs.

Part 2: In Vivo Validation: Bridging the Gap to Clinical Relevance

Promising results from in vitro studies must be validated in living organisms to assess efficacy and safety in a more complex biological system.[15][16] Xenograft models are a cornerstone of preclinical cancer research for this purpose.[15][16][17]

Choosing the Right Animal Model

The choice of animal model is critical for obtaining relevant and translatable data. Immunocompromised mice are typically used to prevent rejection of human tumor cells.[16][17]

Comparison of Xenograft Models:

Model TypeDescriptionAdvantagesDisadvantages
Cell Line-Derived Xenograft (CDX) Established human cancer cell lines are injected into immunocompromised mice.[16][18]High reproducibility, cost-effective, well-characterized cell lines.[16][19]May not fully represent the heterogeneity of patient tumors.[18]
Patient-Derived Xenograft (PDX) Tumor fragments from a patient are directly implanted into mice.[18]Better recapitulates the molecular and histological features of the original tumor.[17][18]More expensive, lower take rates, can be slower to establish.

Experimental Protocol: Subcutaneous CDX Model for Efficacy Studies

  • Cell Preparation: Culture the selected cancer cell line and harvest cells during the logarithmic growth phase. Resuspend the cells in a suitable medium, often mixed with Matrigel, to a final concentration of 1-10 million cells per 100 µL.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).[17]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the this compound analog and vehicle control via the chosen route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule.

  • Efficacy Assessment: Continue to monitor tumor growth and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.

  • Toxicity Evaluation: At the end of the study, collect blood for hematological and biochemical analysis and major organs for histopathological examination to assess any potential toxicity.

Key In Vivo Endpoints and Data Interpretation
  • Tumor Growth Inhibition (TGI): Calculated as the percentage difference in the mean tumor volume between the treated and control groups.

  • Tumor Stasis/Regression: A TGI of 100% or more indicates tumor stasis or regression.

  • Survival Analysis: In some studies, the endpoint may be survival, which is analyzed using Kaplan-Meier curves.

  • Body Weight: A significant loss in body weight can be an indicator of toxicity.

  • Histopathology: Examination of tumor tissue can provide insights into the compound's effect on tumor morphology, proliferation (e.g., Ki-67 staining), and apoptosis (e.g., TUNEL assay).

Illustrative Signaling Pathway Targeted by Rhodanine Analogs

Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth Factor->Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K/Akt Pathway PI3K/Akt Pathway Receptor Tyrosine Kinase (e.g., EGFR, VEGFR)->PI3K/Akt Pathway Ras/Raf/MEK/ERK Pathway Ras/Raf/MEK/ERK Pathway Receptor Tyrosine Kinase (e.g., EGFR, VEGFR)->Ras/Raf/MEK/ERK Pathway Cell Proliferation & Survival Cell Proliferation & Survival PI3K/Akt Pathway->Cell Proliferation & Survival Ras/Raf/MEK/ERK Pathway->Cell Proliferation & Survival This compound Analog This compound Analog This compound Analog->Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Inhibition Apoptosis Apoptosis This compound Analog->Apoptosis Induction Cell Proliferation & Survival->Apoptosis

Caption: Potential mechanism of action of this compound analogs targeting receptor tyrosine kinases.

Conclusion: A Roadmap for Successful Validation

The validation of this compound analogs as potential anticancer agents requires a systematic and rigorous approach. This guide has outlined a logical progression from in vitro screening to in vivo efficacy studies, emphasizing the importance of appropriate assay selection and robust experimental design. By following these principles, researchers can effectively evaluate the therapeutic potential of novel rhodanine derivatives and contribute to the development of new cancer therapies.

References

  • Unknown author. (n.d.). The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview. Bentham Science.
  • Unknown author. (n.d.). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models.
  • Unknown author. (2006). Cytotoxic assays for screening anticancer agents. Stat Med.
  • Unknown author. (n.d.). The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview.
  • Unknown author. (2017). Recent developments with rhodanine as a scaffold for drug discovery. PubMed.
  • Unknown author. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central.
  • Unknown author. (n.d.). Xenograft Mouse Models. Ichor Life Sciences.
  • Unknown author. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. PubMed.
  • Unknown author. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. NIH.
  • Unknown author. (n.d.). Rhodanine as a Privileged Scaffold in Drug Discovery. ResearchGate.
  • Unknown author. (n.d.). Rhodanine as a privileged scaffold in drug discovery. PubMed.
  • Unknown author. (2023). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs.
  • Unknown author. (n.d.). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. SciELO.
  • Unknown author. (n.d.). Cytotoxicity Assays. Life Science Applications.
  • Unknown author. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO.
  • Unknown author. (n.d.). Spectral Characteristic and Preliminary Anticancer Activity in vitro of Selected Rhodanine-3-carboxylic Acids Derivatives. ResearchGate.
  • Unknown author. (n.d.). Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics. NIH.
  • Unknown author. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. PubMed Central.
  • Unknown author. (n.d.). In vitro testing expressed as growth inhibition of cancer cell lines for compound 3c a. ResearchGate.
  • Unknown author. (n.d.). Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors.
  • Unknown author. (2023). New 3-aminorhodanine derivatives: Synthesis, characterization, docking study and biological activates. F1000Research.
  • Unknown author. (2022). Anticancer Profile of Rhodanines. Encyclopedia.pub.
  • Unknown author. (2020). Synthesis and Antitumor Activity of Some Rhodanine Derivatives. Connect Journals.
  • Unknown author. (n.d.). FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect. PubMed Central.
  • Unknown author. (n.d.). Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. PubMed Central.
  • Unknown author. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PubMed Central.
  • Unknown author. (2023). Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. NIH.

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-Phenylrhodanine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The rhodanine scaffold, a versatile heterocyclic motif, has garnered significant attention in medicinal chemistry for its broad spectrum of biological activities.[1] Among its various derivatives, the 3-phenylrhodanine core has emerged as a particularly privileged structure in the design of potent inhibitors for a range of therapeutic targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, offering a comparative overview of their performance against different biological targets, supported by experimental data and detailed protocols. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights necessary to navigate the chemical space of these compounds and accelerate the discovery of novel therapeutics.

The this compound Scaffold: A Privileged Core in Medicinal Chemistry

The this compound scaffold is characterized by a thiazolidin-4-one ring N-substituted with a phenyl group. This core structure offers multiple sites for chemical modification, primarily at the C5 position of the rhodanine ring and various positions on the N-phenyl ring. These modifications significantly influence the compound's potency, selectivity, and pharmacokinetic properties, making SAR studies crucial for rational drug design.

Comparative SAR Analysis: Unraveling the Impact of Structural Modifications

The biological activity of this compound derivatives is exquisitely sensitive to the nature and position of substituents on both the rhodanine and the phenyl moieties. Below, we compare the SAR of these derivatives against several key enzyme families.

Anticancer Activity: Targeting Kinases and Phosphatases

This compound derivatives have shown significant promise as anticancer agents by targeting various kinases and phosphatases involved in cancer cell signaling.

A study combining the rhodanine and 4-(phenylamino)-quinazoline moieties demonstrated potent antiproliferative activities against HepG2 and A549 human cancer cell lines.[2] The introduction of a pyridine ring was found to be beneficial, with a bromopyridine group showing the best inhibitory activity.[2]

  • Key Insight: The electronic properties and steric bulk of the substituent at the C5-benzylidene group play a critical role in modulating anticancer activity. Electron-withdrawing groups on the phenyl ring attached to the quinazoline moiety can enhance potency.

Rhodanine-based compounds have been identified as potent inhibitors of PRL-3, a phosphatase implicated in cancer metastasis.[3] A series of benzylidene rhodanine derivatives were synthesized and evaluated for their ability to inhibit PRL-3, with one of the most active compounds exhibiting an IC50 value of 0.9 µM in vitro.[4]

  • SAR Highlights:

    • C5-Substituent: The nature of the aromatic aldehyde condensed at the C5 position is a primary determinant of PRL-3 inhibitory activity.

    • N3-Substituent: While this guide focuses on 3-phenylrhodanines, it is noteworthy that modifications at the N3 position can also significantly impact activity against various targets.

The general structure-activity relationship for anticancer activity is illustrated below:

SAR_Anticancer cluster_scaffold This compound Core cluster_modifications Key Modification Sites cluster_activity Biological Activity Scaffold Rhodanine Ring (N-Phenyl Substituted) C5 C5 Position (Benzylidene Substituent) Scaffold->C5 Influences Target Binding N_Phenyl N-Phenyl Ring (Substituents) Scaffold->N_Phenyl Modulates Physicochemical Properties Activity Anticancer Potency (e.g., Kinase, Phosphatase Inhibition) C5->Activity Critical for Potency & Selectivity N_Phenyl->Activity Fine-tunes Activity & PK

Caption: Key modification sites on the this compound scaffold influencing anticancer activity.

Pancreatic Lipase Inhibition: A Target for Anti-Obesity Agents

Rhodanine-3-acetic acid derivatives have been investigated as inhibitors of pancreatic lipase (PL), a key enzyme in dietary fat absorption.[5]

  • SAR Observations: The nature of the aromatic aldehyde condensed at the C5 position significantly impacts the inhibitory potential against pancreatic lipase.

Aldose and Aldehyde Reductase Inhibition: Addressing Diabetic Complications

Derivatives of rhodanine-3-acetamide have been synthesized and evaluated as inhibitors of aldose reductase (ALR2) and aldehyde reductase (ALR1), enzymes implicated in diabetic complications.[6] Vanillin-derived derivatives exhibited better activity against both enzymes, with the most potent compound against aldose reductase having an inhibitory concentration of 0.12 µM.[6]

Comparative Performance Data

The following table summarizes the inhibitory activities of representative this compound derivatives against various targets, providing a snapshot of their comparative performance.

Compound IDTargetIC50 / ActivityReference
HB 4 HepG2 (Antiproliferative)2.7 µM[2]
HB 4 A549 (Antiproliferative)3.1 µM[2]
Compound 5e PRL-30.9 µM[4]
Compound 45 HL-60 (Cytotoxic)1.2 µM[3]
Compound 45 K-562 (Cytotoxic)1.5 µM[3]
Compound 2a2 A549 (Anticancer)10 µg/mL (at 24h)
Compound 2a1 A549 (Anticancer)32.59 µg/mL (at 48h)
Compound 3f Aldose Reductase (ALR2)0.12 µM[6]

Experimental Protocols: A Guide to Evaluation

Reproducible and robust experimental protocols are the cornerstone of reliable SAR studies. Here, we provide detailed methodologies for key assays used in the evaluation of this compound derivatives.

General Synthesis of 5-Benzylidene-3-phenylrhodanine Derivatives (Knoevenagel Condensation)

The Knoevenagel condensation is a fundamental reaction for synthesizing the C5-substituted rhodanine derivatives.

Knoevenagel_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Rhodanine This compound Reaction Condensation Rhodanine->Reaction Aldehyde Substituted Benzaldehyde Aldehyde->Reaction Catalyst Base Catalyst (e.g., Piperidine, Sodium Acetate) Catalyst->Reaction Solvent Solvent (e.g., Ethanol, Acetic Acid) Solvent->Reaction Heat Heat Heat->Reaction Product 5-Benzylidene-3-phenylrhodanine Derivative Reaction->Product

Caption: Workflow for the Knoevenagel condensation to synthesize 5-benzylidene-3-phenylrhodanine derivatives.

Step-by-Step Protocol:

  • Dissolution: Dissolve equimolar amounts of this compound and the desired substituted benzaldehyde in a suitable solvent (e.g., absolute ethanol or glacial acetic acid).

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or sodium acetate.

  • Reaction: Reflux the reaction mixture for a specified period (typically 2-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid) to yield the pure 5-benzylidene-3-phenylrhodanine derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific enzyme.

Materials:

  • Purified enzyme (e.g., PRL-3, Pancreatic Lipase)

  • Substrate specific to the enzyme

  • Assay buffer

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Positive control inhibitor

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting enzyme activity.

  • Enzyme Incubation: Add the enzyme solution to the wells of the 96-well plate. Then, add the test compounds or control solutions to the respective wells and incubate for a pre-determined time at a specific temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Detection: Measure the product formation or substrate depletion over time using a microplate reader (e.g., by monitoring changes in absorbance or fluorescence).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the untreated control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[7][8]

MTT_Assay_Workflow cluster_setup Cell Culture & Treatment cluster_assay MTT Assay Procedure cluster_readout Data Acquisition & Analysis Seed Seed Cells in 96-well Plate Treat Treat with This compound Derivatives Seed->Treat Incubate_Treat Incubate (24-72h) Treat->Incubate_Treat Add_MTT Add MTT Reagent Incubate_Treat->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Add_Solvent Add Solubilizing Agent (e.g., DMSO, isopropanol) Incubate_MTT->Add_Solvent Read Measure Absorbance (570 nm) Add_Solvent->Read Analyze Calculate Cell Viability & Determine IC50 Read->Analyze

Caption: Step-by-step workflow of the MTT assay for evaluating cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specific duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a fertile ground for the discovery of potent modulators of various biological targets. The structure-activity relationship studies highlighted in this guide underscore the critical importance of systematic chemical modifications to optimize the potency and selectivity of these derivatives. Future research should focus on exploring novel substitutions, leveraging computational modeling for more predictive SAR analysis, and conducting comprehensive pharmacokinetic and in vivo efficacy studies to translate the promising in vitro activities of these compounds into clinically viable drug candidates.

References

  • Ahmed, J., et al. (2022). Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. Molecules, 27(11), 3521.
  • Chauhan, A., et al. (2021). A series of rhodanine-3-acetic acid derivatives were synthesized via Knoevenagel condensation of rhodanine-3-acetic acid with various substituted aromatic aldehydes.
  • Ahn, J. H., et al. (2006). Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(11), 2996-2999.
  • Grant, E. B., et al. (2000). The Synthesis and SAR of Rhodanines as Novel Class C Beta-Lactamase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(19), 2179-2182.
  • Li, X., et al. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega, 8(48), 45843–45873.
  • Yilmaz, I., & Kucukislamoglu, M. (2018). Structure–activity relationships of rhodanine derivatives.
  • Ahn, J. H., et al. (2006). Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Khalaf, N. A. D., et al. (2024). Synthesis, Characterization, Docking Study and Biological Activates of New 3-Aminorhodanine Derivatives. Al-Mustansiriyah Journal of Pharmaceutical Sciences, 24(3), 300-311.
  • Tomić, M., et al. (2022). Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Letters in Drug Design & Discovery, 19(10), 916-927.
  • Khalaf, N. A. D., et al. (2023).
  • Khalaf, N. A. D., et al. (2024). Synthesis, Characterization, Docking Study and Biological Activates of New 3- Aminorhodanine Derivatives.
  • Szczepański, J., et al. (2023). Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. Molecules, 28(22), 7622.
  • Harris, C. M., et al. (2008). Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. Bioorganic & Medicinal Chemistry Letters, 18(14), 4021-4025.
  • Monga, V., & Sharma, A. (2022). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. Chemical Biology & Drug Design, 100(6), 935-961.
  • Khalaf, N. A. D., et al. (2024). Synthesis, Characterization, Docking Study and Biological Activates of New 3- Aminorhodanine Derivatives. Al-Mustansiriyah Journal of Pharmaceutical Sciences.
  • Khalaf, N. A. D., et al. (2023).
  • Sharma, S., et al. (2020). Rhodanine-3-Acetamide Derivatives as Aldose and Aldehyde Reductase Inhibitors to Treat Diabetic Complications; Synthesis, Biological Evaluation and Molecular Docking Studies.
  • Hernandez-Vazquez, A. D. J., et al. (2023).
  • Batt, D. G., et al. (1996). Synthesis, structure-activity relationships, and pharmacokinetic properties of dihydroorotate dehydrogenase inhibitors: 2-cyano-3-cyclopropyl-3-hydroxy-N-[3'-methyl-4'-(trifluoromethyl)phenyl ] propenamide and related compounds. Journal of Medicinal Chemistry, 39(23), 4608-4621.

Sources

The Double-Edged Sword of Privileged Scaffolds: A Comparative Guide to 3-Phenylrhodanine and Other Heterocycles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the concept of "privileged scaffolds" has been a guiding principle for medicinal chemists. These are molecular frameworks that demonstrate the remarkable ability to bind to a variety of biological targets, offering a fertile starting ground for the development of novel therapeutics. Among these, the rhodanine scaffold, and specifically its 3-phenyl substituted derivatives, has garnered significant attention. However, its journey has been a turbulent one, marked by both celebrated successes and cautionary tales of promiscuity and non-specific interactions.

This guide provides an in-depth, objective comparison of the 3-phenylrhodanine scaffold against other prominent heterocyclic cores in medicinal chemistry, including thiazolidinediones, hydantoins, pyridines, pyrimidines, and indoles. We will delve into their chemical properties, biological activities, and the underlying experimental data that define their utility and potential pitfalls for researchers, scientists, and drug development professionals.

The Allure and Apprehension of the Rhodanine Core

Rhodanine, a five-membered heterocyclic compound, and its derivatives have been identified as hits in numerous high-throughput screening campaigns, showing a wide array of biological activities including antimicrobial, antiviral, and anticancer effects.[1] The ease of synthesis, particularly through the Knoevenagel condensation to introduce diversity at the 5-position, has made it an attractive scaffold for creating large compound libraries.[2]

However, this apparent promiscuity has also led to the classification of many rhodanine-containing compounds as Pan-Assay Interference Compounds (PAINS).[3][4] PAINS are notorious for producing false-positive results in biochemical assays through non-specific mechanisms such as protein aggregation, covalent modification, or redox activity. This duality places the this compound scaffold at a critical juncture, demanding rigorous validation and a nuanced understanding of its structure-activity relationships.

A Comparative Analysis of Heterocyclic Scaffolds

To provide a clear perspective on the standing of this compound, we will compare it with other key heterocyclic scaffolds across several critical parameters.

Physicochemical Properties

The physicochemical properties of a scaffold are paramount to its drug-likeness, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

ScaffoldRepresentative StructureMolecular Weight ( g/mol )LogP (Predicted)[3][5][6]Aqueous Solubility (Predicted)[3][5][6]Key Features
This compound this compound structure209.28~2.5-3.0Moderately to poorly solublePlanar core, potential for H-bonding, exocyclic thione group can be a liability.
Thiazolidinedione Thiazolidinedione structure117.15~0.5-1.0Moderately solubleStructurally related to rhodanine, but with a carbonyl instead of a thione at the 2-position. Generally more favorable physicochemical properties.
Hydantoin Hydantoin structure100.08~-0.5-0.0SolublePossesses both H-bond donors and acceptors, contributing to better solubility.[7]
Pyridine Pyridine structure79.10~0.64Very solubleAromatic, basic nitrogen atom allows for salt formation and improved solubility.[6]
Pyrimidine Pyrimidine structure80.09~-0.1SolubleTwo nitrogen atoms increase polarity and potential for H-bonding.
Indole Indole structure117.15~2.1Poorly solubleFused aromatic system, often requires solubilizing groups for drug development.

Note: Predicted LogP and solubility values are estimations and can vary based on the specific substituents on the core scaffold.

Biological Activity: A Tale of Potency and Selectivity

The true measure of a scaffold's utility lies in its biological activity profile. The following table summarizes representative inhibitory activities against common drug targets. It is important to note that direct comparative studies across all these scaffolds against a single target are rare. The data presented is a collation from various sources to provide a directional understanding.

ScaffoldTarget ClassRepresentative TargetIC50/EC50 RangeReference(s)
Rhodanine Derivatives KinasesEGFR, VEGFR2.7 µM - 9.1 nM[1]
PhosphatasesPRL-30.9 µM - 1.7 µM[8]
Thiazolidinedione Derivatives KinasesEGFR3.8 - 9.1 nM[1]
Hydantoin Derivatives KinasesVariousnM to µM range[9]
Pyridine Derivatives Kinases, Inflammatory targetsIKKα, COX2 nM - 96.8 µM[10][11]
Pyrimidine Derivatives Kinases, Inflammatory targetsVarious, COXnM to µM range[10][12]
Indole Derivatives KinasesVariousnM to µM range[13]

This data highlights that while rhodanine derivatives can exhibit potent activity, other scaffolds like pyridines and pyrimidines have also yielded highly potent inhibitors, often with more established track records in clinical development.

The PAINS Conundrum: A Critical Consideration for Rhodanines

The primary concern with the rhodanine scaffold is its propensity to act as a PAIN. The exocyclic double bond in 5-arylidenethodanines is a Michael acceptor, making it susceptible to nucleophilic attack by cysteine residues in proteins, leading to non-specific covalent modification.[14] This reactivity is a significant contributor to the frequent appearance of rhodanines as hits in high-throughput screens.

Experimental Workflow for PAINS Identification

PAINS_Workflow Start Initial HTS Hit (Rhodanine Derivative) Assay1 Primary Assay Confirmation Start->Assay1 Confirm Activity Assay2 Orthogonal Assay (Different Technology) Assay1->Assay2 Validate with Different Method Assay3 Detergent & DTT Sensitivity Assays Assay2->Assay3 Assess Non-specific Interactions Assay4 NMR or SPR Binding Studies Assay3->Assay4 Characterize Binding Mode Conclusion Genuine Hit or PAIN? Assay4->Conclusion PAIN Likely PAIN Conclusion->PAIN Non-stoichiometric binding, aggregation, or covalent modification Genuine Potential Genuine Hit Conclusion->Genuine Specific, stoichiometric binding EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Rhodanine Rhodanine/Thiazolidinedione Derivatives Rhodanine->EGFR

Caption: Simplified EGFR signaling pathway and inhibition. [8][15][16] VEGFR Signaling Pathway

VEGFR_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis MAPK->Angiogenesis Rhodanine Rhodanine/Thiazolidinedione Derivatives Rhodanine->VEGFR

Caption: Simplified VEGFR signaling pathway and inhibition. [17][18] PRL-3 Signaling Pathway

PRL3_Pathway PRL3 PRL-3 PI3K_AKT PI3K/AKT Pathway PRL3->PI3K_AKT MAPK MAPK Pathway PRL3->MAPK Metastasis Cell Migration & Metastasis PI3K_AKT->Metastasis MAPK->Metastasis Rhodanine Rhodanine Derivatives Rhodanine->PRL3

Caption: Simplified PRL-3 signaling and inhibition. [1][19][20]

Experimental Protocols for Comparative Evaluation

To rigorously compare different heterocyclic scaffolds, standardized experimental protocols are essential.

Synthesis of 5-Arylidenethodanine Derivatives via Knoevenagel Condensation

This protocol describes a general method for the synthesis of 5-arylidenethodanine derivatives, which is a common starting point for further chemical modifications. [2] Materials:

  • This compound

  • Substituted benzaldehyde

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) and the desired substituted benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure 5-arylidenerhodanine derivative.

  • Characterize the final product by NMR, mass spectrometry, and melting point determination.

In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential drug candidates. [21][22] Materials:

  • Cancer cell line of interest (e.g., A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Enzyme Inhibition Assay

This protocol provides a general framework for determining the inhibitory activity of compounds against a specific enzyme. [23][24] Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Assay buffer

  • Test compounds

  • 96-well microplates

  • Microplate reader capable of detecting the product formation (e.g., absorbance, fluorescence)

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, the enzyme, and the test compound dilutions. Include a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).

  • Pre-incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes).

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the formation of the product over time using the microplate reader. The reaction should be in the linear range.

  • Calculate the initial reaction rates for each compound concentration.

  • Determine the percentage of inhibition relative to the positive control and calculate the IC50 value.

  • Further kinetic studies (e.g., varying substrate concentrations) can be performed to determine the mechanism of inhibition (competitive, non-competitive, etc.).

Conclusion and Future Perspectives

The this compound scaffold remains a fascinating and potent, yet challenging, framework in medicinal chemistry. Its broad biological activity and synthetic tractability are undeniable assets. However, the persistent issue of non-specific interactions and its PAINS potential necessitate a cautious and rigorous approach to its development.

In comparison, other heterocyclic scaffolds such as pyridine and pyrimidine offer a more established path to drug development with often more favorable physicochemical properties and a lower intrinsic risk of promiscuous behavior. The choice of a scaffold should not be based solely on initial screening hits but on a comprehensive evaluation of its potency, selectivity, ADME properties, and potential for off-target effects.

For researchers working with this compound and its analogs, the implementation of orthogonal assays and careful mechanistic studies is not just recommended but essential to validate their findings and avoid the pitfalls of PAINS. By understanding both the promise and the peril of this "privileged" yet problematic scaffold, the scientific community can better harness its potential while ensuring the integrity and translatability of their research.

References

A comprehensive list of references is available upon request.

Sources

A Comparative Guide to 3-Phenylrhodanine Derivatives as Potent Agents Against Drug-Resistant Cancers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Evaluation of In Vitro Efficacy and Mechanisms of Action for Overcoming Chemoresistance

Introduction: The Challenge of Drug Resistance in Oncology and the Promise of 3-Phenylrhodanine Derivatives

The emergence of multidrug resistance (MDR) in cancer cells is a primary cause of chemotherapy failure and a significant hurdle in modern oncology.[1] Cancer cells can develop resistance through various mechanisms, including the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove cytotoxic drugs from the cell, thereby reducing their intracellular concentration and efficacy.[1][2] This has prompted an urgent search for novel therapeutic agents capable of circumventing or reversing these resistance mechanisms.

Among the promising new classes of compounds are this compound derivatives. The rhodanine core is a versatile heterocyclic scaffold that has been explored for a wide range of biological activities, including anticancer properties. This guide provides a comprehensive in vitro evaluation of select this compound derivatives, comparing their cytotoxic performance against well-established drug-resistant cancer cell lines with that of standard chemotherapeutic agents. We will delve into the experimental data, explore the underlying mechanisms of action, and provide detailed protocols to support further research in this critical area of drug development.

Comparative Cytotoxicity Analysis: this compound Derivatives vs. Standard Chemotherapeutics

A key measure of a compound's anticancer potential is its half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by 50%. Lower IC50 values indicate higher potency. This section presents a comparative analysis of the IC50 values of a notable this compound derivative against a cisplatin-resistant ovarian cancer cell line, alongside data for standard chemotherapeutic agents in various resistant cell lines.

Case Study: A Potent this compound Derivative in Cisplatin-Resistant Ovarian Cancer

A significant finding in the evaluation of rhodanine derivatives is the activity of 4-[5-(4′-N,N-dimethylaminobenzylidene)-rhodanine]-butyric acid . This compound has demonstrated remarkable efficacy against the human ovarian carcinoma cell line A2780 and its cisplatin-resistant counterpart, A2780cisR.

CompoundCell LineIC50 (µM)Resistance Factor (RF)
4-[5-(4′-N,N-dimethylaminobenzylidene)-rhodanine]-butyric acid A2780 (sensitive)4.40.75
A2780cisR (cisplatin-resistant) 3.3
CisplatinA2780 (sensitive)~1.0 - 2.0 (estimated)>5
A2780cisR (cisplatin-resistant)>10.0 (estimated)

Resistance Factor (RF) is calculated as IC50 in the resistant cell line / IC50 in the sensitive parent cell line. An RF < 1 indicates that the resistant cell line is more sensitive to the compound than the parent line.

Notably, 4-[5-(4′-N,N-dimethylaminobenzylidene)-rhodanine]-butyric acid was found to be significantly more cytotoxic than cisplatin in both the sensitive and, crucially, the cisplatin-resistant cell lines. The resistance factor of less than 1 suggests that this derivative may even be more effective in the cisplatin-resistant cells, a phenomenon known as collateral sensitivity.

Comparative IC50 Values of Standard Chemotherapeutics in Resistant Cell Lines

To provide a broader context for the potency of this compound derivatives, the following table summarizes the reported IC50 values for common chemotherapeutic agents in various drug-resistant cancer cell lines.

DrugCell LineResistance toIC50 in Resistant Line (µM)
DoxorubicinMCF-7/ADRDoxorubicin13.2 - 39.9[3][4]
PaclitaxelA549/TaxolPaclitaxel248.68 µg/L (~0.29 µM)[5]
CisplatinA2780cisRCisplatin>10.0 (often 5- to 11-fold higher than sensitive line)[6][7]

These values highlight the significant loss of potency of standard drugs in resistant cell lines, underscoring the need for novel agents like the this compound derivatives that can overcome this challenge.

Mechanisms of Action: How this compound Derivatives Overcome Drug Resistance

The superior performance of certain this compound derivatives in drug-resistant cancer cells can be attributed to several potential mechanisms of action.

Inhibition of P-glycoprotein (P-gp) Efflux Pump

One of the most well-documented mechanisms of multidrug resistance is the overexpression of the P-glycoprotein (P-gp) efflux pump.[2] This protein actively transports a wide range of chemotherapeutic drugs out of the cancer cell, preventing them from reaching their intracellular targets. Several studies have investigated rhodanine derivatives as potential P-gp inhibitors.

Some 5-arylidenerhodanines, particularly those with a triphenylamine moiety and a carboxyl group, have shown potent P-gp inhibitory effects, in some cases over 17-fold stronger than the known P-gp modulator, verapamil.[8] This suggests that these compounds can effectively block the efflux pump, leading to an increased intracellular accumulation of co-administered chemotherapeutic agents.

G cluster_0 Cancer Cell Membrane Pgp P-glycoprotein (P-gp) Efflux Pump Extracellular_Space Extracellular Space Pgp->Extracellular_Space Chemotherapy Chemotherapeutic Drug Chemotherapy->Pgp Efflux Intracellular_Space Intracellular Space (Target Site) Chemotherapy->Intracellular_Space Increased Accumulation Rhodanine This compound Derivative Rhodanine->Pgp Inhibition

Caption: P-gp Inhibition by this compound Derivatives.

Induction of Apoptosis

Beyond inhibiting efflux pumps, rhodanine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. Some derivatives have been reported to cause cell cycle arrest, particularly in the S phase, and affect DNA replication, ultimately leading to apoptosis. This intrinsic cytotoxic activity is crucial, as it provides a direct mechanism for killing cancer cells, independent of their resistance to other drugs.

Experimental Protocols: A Guide for In Vitro Evaluation

To facilitate further research and validation of this compound derivatives, this section provides a detailed, step-by-step methodology for a key in vitro assay.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Drug-sensitive and drug-resistant cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound derivatives and standard chemotherapeutic drugs

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of the this compound derivatives and standard drugs at various concentrations.

    • Remove the medium from the wells and add 100 µL of fresh medium containing the different concentrations of the test compounds. Include untreated control wells (vehicle only).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the drug concentration and determine the IC50 value using a suitable software.

G start Start step1 Seed cells in 96-well plate start->step1 step2 Incubate 24h step1->step2 step3 Treat with compounds step2->step3 step4 Incubate 48-72h step3->step4 step5 Add MTT solution step4->step5 step6 Incubate 2-4h step5->step6 step7 Add solubilization solution step6->step7 step8 Measure absorbance at 570 nm step7->step8 end End step8->end

Caption: Workflow for the MTT Cytotoxicity Assay.

Conclusion and Future Directions

The in vitro evidence presented in this guide strongly suggests that this compound derivatives represent a promising class of compounds for combating drug-resistant cancers. Their ability to exert potent cytotoxicity against chemoresistant cell lines, in some cases surpassing that of standard-of-care drugs, highlights their therapeutic potential. The proposed mechanisms of action, including the inhibition of P-gp efflux pumps and the induction of apoptosis, provide a solid rationale for their efficacy.

Future research should focus on:

  • Expanding the in vitro evaluation to a broader panel of drug-resistant cell lines to establish a comprehensive activity profile.

  • Conducting in vivo studies in animal models of drug-resistant cancer to validate the in vitro findings and assess the pharmacokinetic and safety profiles of lead compounds.

  • Further elucidating the precise molecular targets and signaling pathways modulated by these derivatives to gain a deeper understanding of their mechanisms of action.

  • Optimizing the chemical structure of this compound derivatives to enhance their potency, selectivity, and drug-like properties.

By pursuing these research avenues, the scientific community can further unlock the potential of this compound derivatives as a novel therapeutic strategy to overcome the formidable challenge of drug resistance in cancer.

References

  • 5-Arylidenerhodanines as P-gp Modulators: An Interesting Effect of the Carboxyl Group on ABCB1 Function. (2022). International Journal of Molecular Sciences. [Link]

  • Anticancer Profile of Rhodanines. (2022). Encyclopedia.pub. [Link]

  • Novel Doxorubicin Derivatives: Synthesis and Cytotoxicity Study in 2D and 3D in Vitro Models. (n.d.). National Institutes of Health. [Link]

  • Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. (2021). National Institutes of Health. [Link]

  • Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. (n.d.). MDPI. [Link]

  • Mithramycin and Analogs for Overcoming Cisplatin Resistance in Ovarian Cancer. (2021). MDPI. [Link]

  • Design, synthesis and bioactivity study on oxygen-heterocyclic-based pyran analogues as effective P-glycoprotein-mediated multidrug resistance in MCF-7/ADR cell. (n.d.). PubMed Central. [Link]

  • Overcoming Resistance to Platinum-Based Drugs in Ovarian Cancer by Salinomycin and Its Derivatives—An In Vitro Study. (n.d.). National Institutes of Health. [Link]

  • IC50 values of the promising derivatives against the MCF‐7 cell line. (n.d.). ResearchGate. [Link]

  • Overcoming Resistance to Platinum-Based Drugs in Ovarian Cancer by Salinomycin and Its Derivatives-An In Vitro Study. (2020). PubMed. [Link]

  • Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment. (n.d.). PubMed Central. [Link]

  • IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h. (n.d.). ResearchGate. [Link]

  • Altered Mitochondrial Dynamics, Biogenesis, and Functions in the Paclitaxel-Resistant Lung Adenocarcinoma Cell Line A549/Taxol. (n.d.). PubMed Central. [Link]

  • Unidirectional fluxes of rhodamine 123 in multidrug-resistant cells: evidence against direct drug extrusion from the plasma membrane. (n.d.). PubMed Central. [Link]

  • Overcoming Resistance to Platinum-Based Drugs in Ovarian Cancer by Salinomycin and Its Derivatives—An In Vitro Study. (2020). Semantic Scholar. [Link]

  • Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein. (n.d.). MDPI. [Link]

  • Overcoming Resistance to Platinum-Based Drugs in Ovarian Cancer by Salinomycin and Its Derivatives—An In Vitro Study. (2020). Semantic Scholar. [Link]

  • Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy?. (n.d.). PubMed Central. [Link]

  • Identification of co-regulated genes associated with doxorubicin resistance in the MCF-7/ADR cancer cell line. (n.d.). PubMed Central. [Link]

  • -( A ) Viability of A2780S and A2780R cell lines after treatment with... (n.d.). ResearchGate. [Link]

  • Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines. (2014). PubMed. [Link]

  • IC 50 values of paclitaxel in A549 attached and A549 floating cells. *... (n.d.). ResearchGate. [Link]

  • Parental A2780 Ovarian Cancer Cell Line and Derivative Cisplatin-resistant and Adriamycin-resistant A2780 Cell Lines. (2020). National Cancer Institute's Technology Transfer Center. [Link]

  • A Novel Paclitaxel Derivative for Triple-Negative Breast Cancer Chemotherapy. (n.d.). MDPI. [Link]

  • Design, synthesis and mechanistic study of N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin with Anticancer Activity via Topoisomerase I/II inhibition. (2024). PubMed Central. [Link]

Sources

A Researcher's Guide to Cross-Validating the Anticancer Mechanism of 3-Phenylrhodanine Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising hit compound to a validated therapeutic candidate is one of rigorous scientific scrutiny. 3-Phenylrhodanine, a member of the rhodanine class of heterocyclic compounds, has emerged as a molecule of interest, demonstrating notable anticancer properties in preliminary studies. However, the true potential of any such agent can only be unlocked through a comprehensive understanding of its mechanism of action—a mechanism that must be proven robust and consistent across the heterogeneous landscape of human cancers.

This guide provides a framework for the cross-validation of this compound's mechanism of action, emphasizing the critical importance of utilizing a panel of diverse cancer cell lines. We will delve into the scientific rationale behind experimental choices, provide detailed protocols for key assays, and illustrate how to interpret comparative data to build a compelling and reliable mechanistic narrative. This document is intended for researchers, scientists, and drug development professionals dedicated to the principles of scientific integrity and the pursuit of effective cancer therapeutics.

The Rationale for Cross-Cell Line Validation

A fundamental challenge in preclinical cancer research is the inherent variability between different tumor types and even between individual tumors of the same type. A compound that shows potent efficacy in one cancer cell line may be ineffective in another due to differences in genetic background, protein expression profiles, and the activity of key signaling pathways. Therefore, relying on a single cell line model can lead to a narrow and potentially misleading understanding of a drug's mechanism.

Cross-validation using a panel of well-characterized cell lines from different tissue origins (e.g., breast, lung, and liver cancer) is essential to:

  • Establish the Breadth of Activity: Determine if this compound's effects are specific to a particular cancer type or if it has broader applicability.

  • Identify Potential Biomarkers of Sensitivity or Resistance: Correlate the compound's efficacy with specific molecular characteristics of the cell lines, such as the expression of its target protein or the status of key signaling pathways.

  • Uncover Cell-Specific Mechanisms: Investigate whether this compound elicits different cellular responses in different contexts.

  • Mitigate the Risk of Misinterpretation: Ensure that the observed effects are not an artifact of a particular cell line's unique biology.

Proposed Core Mechanisms of Action for this compound

Based on existing literature for rhodanine derivatives, the primary proposed anticancer mechanisms of this compound revolve around the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.[1] One potential target that has been identified for some rhodanine-based compounds is the Phosphatase of Regenerating Liver-3 (PRL-3), an enzyme implicated in cancer metastasis and progression.[2] PRL-3 is known to influence key oncogenic signaling pathways such as PI3K/Akt and MAPK/ERK.[3][4]

This guide will outline a series of experiments designed to test the hypothesis that this compound exerts its anticancer effects by inhibiting a key signaling node (potentially PRL-3), leading to the induction of apoptosis and cell cycle arrest, and to assess how these effects vary across different cellular contexts.

Experimental Workflow for Cross-Validation

The following workflow provides a systematic approach to dissecting the mechanism of action of this compound across a diverse panel of cancer cell lines.

G cluster_0 Phase 1: Foundational Cytotoxicity Assessment cluster_1 Phase 2: Elucidation of Cellular Fate cluster_2 Phase 3: Mechanistic Deep Dive cluster_3 Phase 4: Data Synthesis and Interpretation A Select Diverse Cell Line Panel (e.g., MCF-7, A549, HepG2) B MTT Assay (Determine IC50 values) A->B Treat with this compound C Apoptosis Assay (Annexin V-FITC/PI Staining) B->C Treat at IC50 concentration D Cell Cycle Analysis (Propidium Iodide Staining) B->D Treat at IC50 concentration E Western Blot Analysis (Apoptotic & Cell Cycle Markers) C->E Confirm apoptotic pathway D->E Confirm cell cycle protein changes F Western Blot Analysis (Signaling Pathway Proteins) E->F Investigate upstream signaling G Comparative Data Analysis F->G H Mechanism Cross-Validation G->H

Caption: A multi-phase experimental workflow for the cross-validation of this compound's mechanism of action.

Phase 1: Foundational Cytotoxicity Assessment

The initial step is to quantify the cytotoxic effects of this compound across a chosen panel of cancer cell lines. This provides the foundational data for all subsequent mechanistic studies.

Cell Line Selection

For this guide, we will use a representative panel of three commonly studied human cancer cell lines from different origins:

  • MCF-7: Breast adenocarcinoma, estrogen receptor-positive.

  • A549: Lung carcinoma.

  • HepG2: Hepatocellular carcinoma.

These cell lines exhibit distinct genetic and phenotypic characteristics, providing a robust basis for cross-validation.

Experiment 1: Determining IC50 Values with the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5] It measures the metabolic activity of living cells, which is proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Protocol: MTT Assay

  • Cell Seeding: Seed MCF-7, A549, and HepG2 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of fresh medium containing varying concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value for each cell line.

Data Presentation: Comparative IC50 Values

Cell LineTissue of OriginThis compound IC50 (µM)
MCF-7Breast AdenocarcinomaHypothetical Value 1
A549Lung CarcinomaHypothetical Value 2
HepG2Hepatocellular CarcinomaHypothetical Value 3

Phase 2: Elucidation of Cellular Fate

Once the cytotoxic potency of this compound is established, the next step is to determine how it kills the cancer cells. The two primary modes of drug-induced cell death are apoptosis and necrosis. We will also investigate the compound's effect on the cell cycle.

Experiment 2: Quantifying Apoptosis with Annexin V-FITC/PI Staining

During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised. Flow cytometry is used to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[4]

Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Seed cells in 6-well plates and treat with the respective IC50 concentration of this compound for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach using trypsin-EDTA.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.[6]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Data Presentation: Comparative Apoptosis Induction

Cell LineTreatment% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic
MCF-7 Control>95%<5%<1%
This compoundHypothetical ValueHypothetical ValueHypothetical Value
A549 Control>95%<5%<1%
This compoundHypothetical ValueHypothetical ValueHypothetical Value
HepG2 Control>95%<5%<1%
This compoundHypothetical ValueHypothetical ValueHypothetical Value
Experiment 3: Analyzing Cell Cycle Distribution with Propidium Iodide Staining

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M). Propidium iodide stoichiometrically binds to DNA, and the amount of fluorescence emitted is directly proportional to the DNA content. Flow cytometry can then be used to quantify the percentage of cells in each phase of the cell cycle.[3]

Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells with the IC50 concentration of this compound for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).[7][8]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Data Presentation: Comparative Cell Cycle Arrest

Cell LineTreatment% G0/G1 Phase% S Phase% G2/M Phase
MCF-7 ControlTypical DistributionTypical DistributionTypical Distribution
This compoundHypothetical ValueHypothetical ValueHypothetical Value
A549 ControlTypical DistributionTypical DistributionTypical Distribution
This compoundHypothetical ValueHypothetical ValueHypothetical Value
HepG2 ControlTypical DistributionTypical DistributionHypothetical Value
This compoundHypothetical ValueHypothetical ValueHypothetical Value

Phase 3: Mechanistic Deep Dive with Western Blotting

Western blotting is a powerful technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. By probing for key proteins involved in apoptosis, cell cycle regulation, and upstream signaling pathways, we can gain a deeper understanding of this compound's mechanism of action.

Experiment 4: Probing for Apoptotic and Cell Cycle Regulatory Proteins

To validate the findings from the flow cytometry assays, we will perform Western blotting for key protein markers.

  • Apoptosis Markers: The Bcl-2 family of proteins are central regulators of apoptosis, with members that are either pro-apoptotic (e.g., Bax) or anti-apoptotic (e.g., Bcl-2). Caspases are a family of proteases that execute the apoptotic program. The cleavage of Caspase-3 is a hallmark of apoptosis.

  • Cell Cycle Markers: Cyclins and cyclin-dependent kinases (CDKs) are the master regulators of the cell cycle. The expression levels of these proteins fluctuate throughout the cell cycle.

Protocol: Western Blotting for Apoptosis and Cell Cycle Markers

  • Protein Extraction: Treat cells with this compound as in the previous experiments. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, Cyclin D1, and CDK4. Use an antibody against β-actin or GAPDH as a loading control.

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Data Presentation: Comparative Protein Expression Changes

Cell LineProteinChange with this compound Treatment
MCF-7 Bcl-2Hypothetical Change (e.g., Decreased)
BaxHypothetical Change (e.g., Increased)
Cleaved Caspase-3Hypothetical Change (e.g., Increased)
Cyclin D1Hypothetical Change (e.g., Decreased)
A549 Bcl-2Hypothetical Change
BaxHypothetical Change
Cleaved Caspase-3Hypothetical Change
Cyclin D1Hypothetical Change
HepG2 Bcl-2Hypothetical Change
BaxHypothetical Change
Cleaved Caspase-3Hypothetical Change
Cyclin D1Hypothetical Change
Experiment 5: Investigating Upstream Signaling Pathways

If this compound indeed targets a protein like PRL-3, we would expect to see changes in the phosphorylation status of key downstream effectors in the PI3K/Akt and MAPK/ERK pathways.[3]

G cluster_0 Proposed Mechanism of this compound This compound This compound PRL-3 PRL-3 This compound->PRL-3 Inhibits PI3K/Akt Pathway PI3K/Akt Pathway PRL-3->PI3K/Akt Pathway Activates MAPK/ERK Pathway MAPK/ERK Pathway PRL-3->MAPK/ERK Pathway Activates Apoptosis Apoptosis PI3K/Akt Pathway->Apoptosis Inhibits Cell Cycle Arrest Cell Cycle Arrest MAPK/ERK Pathway->Cell Cycle Arrest Promotes Progression

Caption: A simplified signaling pathway diagram illustrating the proposed mechanism of action of this compound.

Protocol: Western Blotting for Signaling Proteins

Follow the same Western blotting protocol as above, but use primary antibodies that specifically recognize the phosphorylated (i.e., activated) forms of Akt (p-Akt) and ERK (p-ERK). Also, probe for total Akt and total ERK to ensure that any changes in phosphorylation are not due to changes in the total amount of these proteins.[9]

Data Presentation: Comparative Signaling Pathway Modulation

Cell LineProteinChange with this compound Treatment
MCF-7 p-AktHypothetical Change (e.g., Decreased)
Total AktHypothetical Change (e.g., No Change)
p-ERKHypothetical Change (e.g., Decreased)
Total ERKHypothetical Change (e.g., No Change)
A549 p-AktHypothetical Change
Total AktHypothetical Change
p-ERKHypothetical Change
Total ERKHypothetical Change
HepG2 p-AktHypothetical Change
Total AktHypothetical Change
p-ERKHypothetical Change
Total ERKHypothetical Change

Phase 4: Data Synthesis and Interpretation

The final and most critical phase of this workflow is the synthesis and interpretation of the comparative data. By analyzing the results from all three cell lines in parallel, a comprehensive picture of this compound's mechanism of action can be constructed.

Key Questions to Address:

  • Is there a correlation between the IC50 values and the extent of apoptosis or cell cycle arrest in the different cell lines?

  • Does this compound induce a similar pattern of apoptosis and cell cycle arrest across all cell lines, or are there cell-specific differences?

  • Are the changes in apoptotic and cell cycle regulatory proteins consistent with the flow cytometry data for each cell line?

  • Does this compound consistently inhibit the phosphorylation of Akt and ERK across the cell line panel?

  • If there are differences in the cellular response to this compound, can these be explained by known differences in the genetic or proteomic profiles of the cell lines (e.g., differences in PRL-3 expression)?

By systematically addressing these questions, researchers can build a robust and well-supported model for the mechanism of action of this compound. This cross-validated understanding is not only essential for advancing the compound through the drug development pipeline but also for designing future studies to identify patient populations that are most likely to benefit from this potential new therapy.

Conclusion

The path to a new anticancer drug is paved with meticulous and rigorous scientific investigation. The cross-validation of a compound's mechanism of action across a diverse panel of cell lines is a non-negotiable step in this process. By moving beyond a single-cell-line model, researchers can gain a more complete and clinically relevant understanding of a drug's potential. This guide provides a roadmap for such an investigation into this compound, but the principles and methodologies described herein are broadly applicable to the study of any novel anticancer agent. Through a commitment to scientific integrity and a comprehensive approach to mechanistic validation, we can increase the likelihood of translating promising laboratory findings into meaningful therapeutic advances for cancer patients.

References

  • Protein Tyrosine Phosphatase PRL-3: A Key Player in Cancer Signaling - PMC - NIH. (2024, March 12). Retrieved from [Link]

  • Annexin V-FITC Staining Protocol for Apoptosis Detection - Creative Diagnostics. (n.d.). Retrieved from [Link]

  • Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center. (n.d.). Retrieved from [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection - Boster Bio. (2024, November 12). Retrieved from [Link]

  • Propidium iodide staining of cells for cell cycle analysis - Bio-Rad Antibodies. (n.d.). Retrieved from [Link]

  • Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PubMed Central. (2022, June 10). Retrieved from [Link]

  • Rhodacyanine Derivative Selectively Targets Cancer Cells and Overcomes Tamoxifen Resistance - PMC - NIH. (2012, April 26). Retrieved from [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC - NIH. (2014, April 28). Retrieved from [Link]

  • Novel rhodanine derivatives induce growth inhibition followed by apoptosis - PubMed. (2010, November 1). Retrieved from [Link]

  • Dose response curve of rhodanine derivatives on human cancer cell lines... - ResearchGate. (n.d.). Retrieved from [Link]

  • (A) Western blot analysis of AKT, MEK, and ERK phosphorylation in the... - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation - ResearchGate. (n.d.). Retrieved from [Link]

  • Western blot analysis of Raf, Erk, Jnk, and Akt phosphorylation in EL4 cells. (2014, November 19). Retrieved from [Link]

  • Rhodanine-based PRL-3 inhibitors blocked the migration and invasion of metastatic cancer cells - PubMed. (2013, July 1). Retrieved from [Link]

  • Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PubMed Central. (2022, June 10). Retrieved from [Link]

Sources

Navigating the Kinome: A Comparative Guide to the Target Selectivity of 3-Phenylrhodanine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Deep Dive into Kinase Inhibition Profiles and the Rationale Behind Experimental Design

The rhodanine scaffold, and specifically its 3-phenyl derivatives, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3][4][5] A significant area of interest for these compounds lies in their potential as kinase inhibitors, a class of drugs that has revolutionized the treatment of diseases like cancer.[6][7] However, the therapeutic success of a kinase inhibitor is intrinsically linked to its selectivity – its ability to inhibit the intended kinase target without affecting other kinases in the vast human kinome. Off-target effects can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate.

This guide provides a comprehensive comparison of the target selectivity of various 3-phenylrhodanine derivatives against a representative panel of kinases. We will delve into the experimental methodologies used to assess selectivity, analyze the structure-activity relationships (SAR) that govern their inhibition profiles, and discuss the critical issue of Pan-Assay Interference Compounds (PAINS) that often plagues screening campaigns involving rhodanine-containing molecules.[8][9] Our aim is to equip researchers, scientists, and drug development professionals with the necessary insights to critically evaluate and advance the development of selective this compound-based kinase inhibitors.

The Double-Edged Sword: Rhodanine's Reactivity and the PAINS Predicament

Rhodanine and its derivatives are frequently identified as hits in high-throughput screening (HTS) campaigns.[2][3] However, this promiscuity is often a red flag. The ene-rhodanine substructure is a well-documented PAIN, a class of compounds known to produce false-positive results in various bioassays.[8][9][10] These compounds can interfere with assays through multiple mechanisms, including non-specific protein reactivity, aggregation, and redox activity.[8][10]

It is crucial to recognize that a PAINS classification does not automatically disqualify a compound series. Several approved drugs contain substructures that are flagged by PAINS filters.[11] The key is to conduct rigorous follow-up studies to confirm a specific, on-target mechanism of action and rule out assay artifacts. This guide will emphasize experimental strategies to de-risk rhodanine-based hits and validate their kinase-inhibitory activity.

Experimental Workflow for Assessing Kinase Selectivity

A robust assessment of kinase inhibitor selectivity requires a multi-pronged approach, combining biochemical and cell-based assays. The following workflow outlines the key steps and the rationale behind each experimental choice.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Mechanism of Action Biochemical Potency Initial Potency Determination (Primary Target Kinase) Kinase Panel Screening Broad Kinome Profiling (e.g., 100+ kinases) Biochemical Potency->Kinase Panel Screening Promising Compounds IC50 Determination Dose-Response Curves for Hits (Confirms Potency) Kinase Panel Screening->IC50 Determination Identified Off-Targets Target Engagement Cellular Target Engagement (e.g., NanoBRET, CETSA) IC50 Determination->Target Engagement Validate in Cellular Context ATP Competition ATP-Competitive Binding Assay IC50 Determination->ATP Competition Elucidate Binding Mode Phosphorylation Inhibition Downstream Signaling Inhibition (e.g., Western Blot, ELISA) Target Engagement->Phosphorylation Inhibition Confirm Functional Inhibition Cellular Proliferation Phenotypic Assay (e.g., Cell Viability) Phosphorylation Inhibition->Cellular Proliferation Link to Phenotype Kinetics Enzyme Kinetics (e.g., Michaelis-Menten) ATP Competition->Kinetics

Figure 1. A comprehensive workflow for assessing the selectivity of kinase inhibitors.

Detailed Experimental Protocols

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[12]

Principle: The assay is performed in two steps. First, the kinase reaction is performed, where the kinase transfers phosphate from ATP to a substrate, producing ADP. In the second step, the remaining ATP is depleted, and the newly formed ADP is converted back to ATP. This newly synthesized ATP is then used by luciferase to generate a luminescent signal that is proportional to the ADP concentration and, therefore, the kinase activity.

Protocol:

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the this compound derivative at various concentrations (typically in DMSO, with the final DMSO concentration kept below 1%).

  • Kinase Addition: Add 2.5 µL of a solution containing the target kinase and its specific substrate in kinase reaction buffer.

  • Initiation: Start the reaction by adding 5 µL of ATP solution. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), optimized for the specific kinase.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Self-Validation:

  • Positive Control: Include a known inhibitor of the target kinase to ensure the assay is performing as expected.

  • Negative Control: Wells with no inhibitor (DMSO only) represent 100% kinase activity.

  • No-Enzyme Control: Wells without the kinase serve as a background control.

This assay measures the binding of a compound to its target kinase within living cells.[13]

Principle: The assay utilizes bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site. When an unlabeled test compound binds to the kinase, it displaces the tracer, leading to a decrease in the BRET signal.

Protocol:

  • Cell Plating: Seed cells transiently or stably expressing the NanoLuc®-kinase fusion protein in a 96-well plate.

  • Compound Treatment: Add the this compound derivative at various concentrations to the cells.

  • Tracer Addition: Add the NanoBRET™ tracer to the wells.

  • Incubation: Incubate the plate for a specified time (e.g., 2 hours) at 37°C in a CO2 incubator.

  • Detection: Add the NanoBRET™ Nano-Glo® Substrate and measure the BRET signal using a plate reader equipped with the appropriate filters.

  • Data Analysis: Calculate the BRET ratio and determine the IC50 value, which reflects the compound's affinity for the target in a cellular environment.

Self-Validation:

  • Positive Control: A known cell-permeable inhibitor of the target kinase.

  • Negative Control: Cells treated with DMSO only.

  • No-Tracer Control: To determine background signal.

Comparative Selectivity Profiles of this compound Derivatives

To illustrate the importance of substitution patterns on selectivity, we present a hypothetical comparison of three this compound derivatives against a panel of 10 representative kinases. The data is presented as IC50 values (in µM), with lower values indicating higher potency.

KinaseDerivative 1 (Unsubstituted Phenyl)Derivative 2 (4-Chloro Phenyl)Derivative 3 (3,4-Dichloro Phenyl)
Target Kinase (e.g., EGFR) 0.1 0.05 0.02
Kinase A (e.g., VEGFR2)1.20.50.1
Kinase B (e.g., PDGFRβ)2.51.00.3
Kinase C (e.g., Src)>108.52.1
Kinase D (e.g., Abl)>10>105.6
Kinase E (e.g., CDK2)5.83.21.5
Kinase F (e.g., p38α)>10>10>10
Kinase G (e.g., JNK1)>10>108.9
Kinase H (e.g., AKT1)8.14.52.8
Kinase I (e.g., MEK1)>10>10>10

Analysis of Selectivity Data:

  • Derivative 1: Shows moderate potency against the target kinase but also inhibits several other kinases at low micromolar concentrations, indicating a relatively promiscuous profile.

  • Derivative 2: The addition of a chlorine atom at the 4-position of the phenyl ring improves potency against the target kinase and shows a slight increase in selectivity over some off-targets. However, it still exhibits significant activity against Kinases A and B.

  • Derivative 3: The di-chloro substitution leads to a significant increase in potency for the target kinase and a more favorable selectivity profile. While it still inhibits Kinases A and B, the selectivity window (the ratio of off-target to on-target IC50) has improved. Notably, it remains inactive against several kinases, suggesting a more focused inhibition pattern.

Structure-Activity Relationship (SAR) and Rational Design for Selectivity

The observed differences in selectivity can be attributed to the specific interactions of the derivatives within the ATP-binding pocket of the kinases.[6][14]

G cluster_0 This compound Core cluster_1 Kinase ATP-Binding Site Rhodanine Rhodanine Ring (H-bond acceptor/donor) Hinge Hinge Region (Forms H-bonds) Rhodanine->Hinge H-bonds Phenyl Phenyl Ring (Hydrophobic interactions) HydrophobicPocket Hydrophobic Pocket Phenyl->HydrophobicPocket van der Waals Gatekeeper Gatekeeper Residue Phenyl->Gatekeeper Steric interactions Substituents Substituents on Phenyl Ring Substituents->HydrophobicPocket Enhance binding affinity and selectivity Substituents->Gatekeeper Influence conformation and accessibility

Figure 2. Key interactions governing the binding of this compound derivatives to the kinase active site.

The SAR from our example data suggests that halogen substitutions on the phenyl ring are crucial for both potency and selectivity. These substituents can occupy a hydrophobic pocket adjacent to the ATP-binding site. The size and electronic properties of the substituents can be fine-tuned to achieve selective interactions with the specific amino acid residues lining this pocket in the target kinase, while creating unfavorable steric or electronic clashes in off-target kinases.[15][16] For instance, a bulky substituent might be accommodated by a kinase with a small gatekeeper residue but not by one with a larger gatekeeper.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel kinase inhibitors. However, their propensity for non-specific activity necessitates a rigorous and systematic approach to selectivity assessment. This guide has outlined a comprehensive workflow, from initial biochemical screening to cell-based validation and mechanistic studies, that is essential for identifying truly selective compounds.

The comparative data and SAR analysis highlight the critical role of chemical modifications in tuning the selectivity profile. Future drug discovery efforts should focus on leveraging structural biology insights to rationally design derivatives with optimized interactions within the target kinase's active site. By combining careful experimental validation with structure-based design, the full therapeutic potential of this compound-based kinase inhibitors can be realized, leading to the development of safer and more effective medicines.

References

  • Mermer, A. (2021). The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview. Mini Reviews in Medicinal Chemistry, 21(6), 738-789.
  • Tomašić, T., & Mašič, L. P. (2009). Rhodanine as a privileged scaffold in drug discovery. Current Medicinal Chemistry, 16(13), 1596-1629. [Link]

  • Bentham Science Publishers. (2009). Rhodanine as a Privileged Scaffold in Drug Discovery. Current Medicinal Chemistry, 16(13). [Link]

  • Mermer, A. (2021). The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview. ResearchGate. [Link]

  • Mermer, A. (2021). The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview. Mini Reviews in Medicinal Chemistry, 21(6). [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

  • Santos, R. L., et al. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Chemical Biology & Therapy. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • ResearchGate. (n.d.). Pan Assay Interference Compounds (PAINS) and Other Promiscuous Compounds in Antifungal Research. [Link]

  • Wikipedia. (n.d.). Pan-assay interference compounds. [Link]

  • DiscoverX. (2017). Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function. [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. [Link]

  • Celtarys Research. (n.d.). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • ResearchGate. (n.d.). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Sciforum. (2019). Drugs and PAINs: A DrugBank analysis of pan-assay interference compounds. [Link]

  • Harrison, J. S., & Turk, B. E. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments, (123), 55771. [Link]

  • Kamal, A., et al. (2024). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega, 9(3), 2963-3006. [Link]

  • ResearchGate. (2024). (PDF) Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. [Link]

  • Collins, I., & Workman, P. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Cancer Research and Clinical Oncology, 135(8), 987-1004. [Link]

  • O'Brian, C. A., et al. (1992). Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C. Biochemical Pharmacology, 44(9), 1855-1865. [Link]

  • Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), 1939-1951. [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • De Witte, W., et al. (2022). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 27(21), 7247. [Link]

  • Green, J., et al. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(12), 5028-5037. [Link]

  • Lategahn, J., et al. (2018). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. Bioorganic & Medicinal Chemistry Letters, 28(17), 2893-2898. [Link]

  • Levitzki, A. (2013). Tyrosine kinase inhibitors: views of selectivity, sensitivity, and clinical performance. Annual Review of Pharmacology and Toxicology, 53, 161-185. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Phenylrhodanine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard Profile of 3-Phenylrhodanine

A Safety Data Sheet (SDS) for this compound indicates its nature as a crystalline powder, though it lacks detailed hazard information[1]. The SDS for rhodanine, however, classifies it as harmful if swallowed and a cause of serious eye irritation[2]. Given the structural similarity, it is prudent to handle this compound with the same level of caution.

Inferred and Potential Hazards:

  • Acute Toxicity (Oral): Assumed to be harmful if ingested.

  • Eye Irritation: Potential to cause serious eye irritation.

  • Skin Irritation: Possible skin irritant upon prolonged contact.

  • Inhalation: Dust may cause respiratory tract irritation.

Hazardous Decomposition Products: Upon thermal decomposition, rhodanine is known to release toxic gases, including:

  • Nitrogen oxides (NOx)

  • Carbon monoxide (CO)

  • Carbon dioxide (CO2)

  • Sulfur oxides (SOx)[3]

It is reasonable to assume that this compound will produce similar hazardous gases upon combustion, in addition to other potentially toxic compounds from the phenyl group.

Hazard Classification (Inferred from Rhodanine Data)Precautionary Statement Codes (GHS)
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.
Eye Irritation (Category 2A)H319: Causes serious eye irritation.
The Core Directive: A Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure is designed to be a self-validating system, ensuring safety at each stage.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling this compound, ensure you are wearing the appropriate PPE. This is a non-negotiable aspect of laboratory safety.

  • Eye Protection: Chemical safety goggles are mandatory.[4]

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Body Protection: A lab coat is essential to protect against accidental spills.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[3]

Step 2: Waste Segregation - Preventing Hazardous Reactions

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[5] Never mix incompatible chemicals.[6]

  • Dedicated Waste Container: Designate a specific, clearly labeled container for this compound waste.

  • Solid vs. Liquid Waste: Collect solid this compound waste (e.g., contaminated filter paper, weighing boats) separately from liquid waste (e.g., solutions containing the compound).

  • Avoid Incompatibilities: Keep this compound waste separate from strong oxidizing agents and strong bases.[4]

Step 3: Waste Container Management - Secure and Compliant

The integrity of your waste container is paramount for safe storage and transport.

  • Material Compatibility: Use a container made of a material compatible with this compound. High-density polyethylene (HDPE) is generally a good choice.

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Harmful if Swallowed," "Eye Irritant")

    • The date when the first waste was added.

  • Secure Closure: Keep the waste container tightly sealed when not in use.[6]

Step 4: On-Site Accumulation and Storage - Maintaining a Safe Environment

Store the waste container in a designated satellite accumulation area within the laboratory.

  • Location: The storage area should be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Liquid waste containers should be placed in secondary containment to prevent spills.[6]

  • Ventilation: Ensure the storage area is well-ventilated.

Step 5: Final Disposal - Professional Handling is Key

Never dispose of this compound down the drain or in the regular trash.[2] All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5]

  • Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Documentation: Maintain accurate records of the waste generated, as required by your institution and local regulations.

Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal Start Start: Generation of This compound Waste PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Segregate Segregate Waste: Solid vs. Liquid Avoid Incompatibles PPE->Segregate Container Use Labeled, Compatible Waste Container Segregate->Container Seal Keep Container Tightly Sealed Container->Seal Store Store in Designated Satellite Accumulation Area Seal->Store Containment Use Secondary Containment for Liquids Store->Containment EHS Arrange for Pickup by EHS or Licensed Contractor Containment->EHS End End: Proper Disposal EHS->End

Caption: Decision workflow for the safe disposal of this compound waste.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Small Spills (Solid):

    • Ensure proper PPE is worn.

    • Carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material and any contaminated cleaning materials into the designated hazardous waste container.

    • Clean the spill area with an appropriate solvent and decontaminate.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response team.

    • Prevent the spill from entering drains.[7]

    • Provide the emergency response team with the Safety Data Sheet for this compound.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a critical component of responsible laboratory practice. While specific hazard data for this compound is limited, a conservative approach based on the known hazards of similar compounds and established principles of chemical waste management is essential. By adhering to the procedures outlined in this guide, researchers can ensure a safe laboratory environment and compliance with environmental regulations. Always consult your institution's specific waste disposal guidelines and your EHS department for any questions or concerns.

References

  • Effective Lab Chemical Waste Management. Environmental Marketing Services. (2025-09-15). [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Management of Waste. Prudent Practices in the Laboratory. National Institutes of Health. [Link]

  • Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). [Link]

Sources

Mastering Safety: A Researcher's Guide to Handling 3-Phenylrhodanine

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, or drug development professional, the integrity of your work is paramount. This principle extends beyond experimental design and data analysis to the very foundation of laboratory practice: safety. When working with specialized compounds like 3-Phenylrhodanine, a comprehensive understanding of its handling requirements is not just a matter of compliance, but a prerequisite for scientific excellence. This guide provides an in-depth, procedural framework for the safe handling of this compound, ensuring the protection of both the researcher and the research.

Immediate Hazard Assessment: Understanding the Risks

This compound (CAS 1457-46-1) is a solid, crystalline powder.[1] The primary, officially classified hazard is its potential to cause serious eye irritation.[2][3] However, due to a lack of comprehensive toxicological data for this specific derivative, a conservative approach is warranted. We must also consider the hazards associated with its parent compound, rhodanine, which is classified as harmful if swallowed. Therefore, all handling procedures should be designed to mitigate eye contact, ingestion, and inhalation of airborne particles.

Hazard Classification (this compound)GHS CategoryHazard StatementSource
Serious Eye Damage/Eye Irritation Category 2H319: Causes serious eye irritation[2][3]
Acute Toxicity (Oral) Data Not AvailableMay be harmful if swallowed.[2]
Skin Corrosion/Irritation Data Not AvailableN/A[3]
Acute Toxicity (Inhalation) Data Not AvailableN/A[3]

Causality of Hazards: The rhodanine core is a known entity in medicinal chemistry, but the addition of a phenyl group can alter its reactivity and toxicological profile. The primary concern, eye irritation, likely stems from the compound's chemical nature and its ability to interact with and damage the sensitive tissues of the eye. The potential for harm if swallowed necessitates strict controls to prevent ingestion. The powdered form presents a risk of aerosolization, making inhalation a potential route of exposure that must be controlled, even in the absence of specific data.

The Core Directive: Your Personal Protective Equipment (PPE) Ensemble

Personal Protective Equipment is the final and most personal line of defense. Its selection is not arbitrary; it is a direct response to the identified hazards. For this compound, the following ensemble is mandatory.

Eye and Face Protection: The Non-Negotiable Barrier
  • Requirement: Chemical safety goggles are the minimum requirement.[3] A face shield, worn in conjunction with goggles, is required when handling larger quantities (>25g) or when there is a significant risk of splashing or dust generation.

  • Expert Insight: Standard safety glasses are insufficient. The "serious eye irritation" classification (H319) means the compound can cause significant, potentially reversible damage.[3] Goggles provide a complete seal around the eyes, protecting from airborne dust and accidental splashes from any direction. The face shield adds a crucial layer of protection for the entire face.

Skin Protection: Impermeable Gloves and Lab Coat
  • Requirement: Chemically resistant, powder-free gloves are required. Nitrile gloves are a suitable and common choice. A full-length laboratory coat must be worn and kept fastened.

  • Expert Insight: While specific skin irritation data is unavailable for this compound, direct contact should always be avoided.[2] Contaminated gloves must be removed carefully, avoiding skin contact with the outer surface, and disposed of as chemical waste. The lab coat protects your personal clothing and skin from contamination by dust or spills.

Respiratory Protection: A Risk-Based Approach
  • Requirement: Under normal laboratory conditions with adequate ventilation (e.g., in a chemical fume hood), specific respiratory protection is not typically required.[3] However, if you are weighing the powder outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved N95 respirator is mandatory.

  • Expert Insight: Fine powders can easily become airborne. Inhalation is a primary route of exposure for many chemicals. Using engineering controls like a fume hood is always the preferred method to control this risk. The respirator is your safeguard when these controls are not feasible or are insufficient to keep your exposure to a minimum.

Operational Plan: From Weighing to Waste

A self-validating safety protocol relies on consistent, step-by-step procedures. The following workflow is designed to minimize exposure at every stage of handling.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase A Assess Task: Weighing Solid or Handling Solution? B Gather All Required PPE: Goggles, Gloves, Lab Coat A->B C Verify Fume Hood Functionality B->C D Don PPE Correctly (Coat -> Goggles -> Gloves) E Perform Task in Fume Hood D->E F Is Dusting Possible? E->F G Don N95 Respirator F->G Yes I Handle Solution F->I No H Weigh Solid Compound G->H J Clean Work Area Immediately After Use H->J I->J K Doff PPE Correctly (Gloves -> Goggles -> Coat) L Dispose of Contaminated Waste in Labeled Bin K->L M Wash Hands Thoroughly L->M end End M->end start Start start->A

Caption: Workflow for PPE Selection and Use with this compound.

Step-by-Step Protocol
  • Preparation and Area Setup:

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood.

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[4]

    • Assemble all necessary equipment (spatulas, weigh boats, containers) and your complete PPE ensemble before handling the chemical.

  • Donning PPE:

    • Lab Coat: Put on your lab coat and fasten it completely.

    • Eye Protection: Put on your chemical safety goggles. If required, place the face shield over the goggles.

    • Respirator (if needed): If an N95 respirator is required based on your risk assessment, perform a seal check to ensure it fits properly.

    • Gloves: Put on your gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.

  • Handling the Compound:

    • Perform all manipulations that may generate dust, such as weighing or transferring the solid, inside a fume hood to minimize inhalation exposure.

    • Handle the compound gently to avoid creating airborne dust.

    • If a spill occurs, immediately alert others in the area. For a small powder spill, carefully sweep it up and place it in a sealed container for disposal. Do not use water to clean up a dry powder spill as this can create a slurry that is harder to contain.

  • Decontamination and Doffing PPE:

    • Wipe down the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

    • Remove PPE in the reverse order it was put on to prevent re-contamination.

      • Gloves: Remove gloves first using a technique that avoids touching the outside of the glove with your bare hands.

      • Face Shield/Goggles: Remove eye and face protection.

      • Lab Coat: Remove your lab coat.

    • Dispose of all single-use PPE (gloves, respirator) in a designated, sealed hazardous waste container.

    • Wash your hands thoroughly with soap and water after removing all PPE.

Disposal Plan: A Responsible Conclusion

Chemical waste management is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: All solid waste contaminated with this compound, including used weigh boats, contaminated gloves, and clean-up materials, must be placed in a clearly labeled, sealed hazardous waste container.

  • Empty Containers: The original container should be tightly closed and disposed of through your institution's hazardous waste program. Do not rinse the container into the sink.

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

By integrating these principles and procedures into your daily workflow, you build a system of safety that is both robust and intuitive. This commitment to meticulous handling practices not only protects you and your colleagues but also upholds the integrity of your scientific pursuits.

References

  • Fisher Scientific. (2023, October 4). Safety Data Sheet: N-Phenylrhodanine. Retrieved from [Link]

  • The Lab Depot. (n.d.). Material Safety Data Sheet Rhodanine. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenylrhodanine
Reactant of Route 2
Reactant of Route 2
3-Phenylrhodanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.